molecular formula C12H32N5O11P B13817273 Phosphocreatine Di-tris salt

Phosphocreatine Di-tris salt

Cat. No.: B13817273
M. Wt: 453.38 g/mol
InChI Key: UPPBKCOGWJTQMJ-UHFFFAOYSA-N
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Description

Phosphocreatine Di-tris salt is a useful research compound. Its molecular formula is C12H32N5O11P and its molecular weight is 453.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H32N5O11P

Molecular Weight

453.38 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N

Isomeric SMILES

CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Phosphocreatine Di-tris Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Phosphocreatine (B42189) Di-tris salt, a crucial molecule in cellular bioenergetics. This document details both chemical and enzymatic synthesis routes, in-depth purification protocols, and analytical methodologies for quality assessment. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and purify high-quality Phosphocreatine Di-tris salt for their research and development needs.

Introduction to Phosphocreatine

Phosphocreatine (PCr), a phosphorylated form of creatine (B1669601), serves as a vital, rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain. It plays a pivotal role in the phosphocreatine shuttle, a critical intracellular energy transport system that facilitates the rapid transfer of high-energy phosphate (B84403) from mitochondria, the sites of ATP production, to the sites of ATP utilization. This system is essential for maintaining cellular energy homeostasis. The di-tris salt form of phosphocreatine offers enhanced solubility and stability in biological systems, making it particularly suitable for various in vitro and in vivo studies.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: direct chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis typically involves the phosphorylation of creatine followed by the formation of the di-tris salt.

2.1.1. Synthesis of Phosphocreatine

A common method for the phosphorylation of creatine involves the use of phosphorus oxychloride (POCl₃) in a non-aqueous solvent.

Experimental Protocol: Chemical Synthesis of Phosphocreatine (as Disodium (B8443419) Salt adaptable for Di-tris Salt)

Materials:

  • Creatine monohydrate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Sodium hydroxide (B78521) (NaOH) or Tris(hydroxymethyl)aminomethane (Tris)

  • Methanol (B129727)

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Phosphorylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend creatine monohydrate in anhydrous pyridine. Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled suspension with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled low temperature for several hours to ensure complete phosphorylation.

  • Hydrolysis and Salt Formation: Carefully quench the reaction by the slow addition of water or an aqueous solution of sodium hydroxide (for the disodium salt) or Tris (for the di-tris salt) while maintaining a low temperature. This step hydrolyzes any remaining phosphorus oxychloride and forms the desired salt. For the di-tris salt, a stoichiometric amount of Tris base should be used.

  • Isolation of Crude Product: The crude phosphocreatine salt can be precipitated from the reaction mixture by the addition of a suitable organic solvent such as methanol or ethanol.

  • Collect the precipitate by filtration, wash with a mixture of the organic solvent and water, and finally with diethyl ether.

  • Dry the crude product under vacuum.

A novel and more efficient chemical synthesis route utilizes a guanylating agent with a protecting group (t-Boc) on one of the nitrogen atoms of the guanidinic function and a protected phosphate on the other. This method results in higher yields and purity of the final phosphocreatine product.[1][2]

2.1.2. Formation of the Di-tris Salt

To obtain the di-tris salt, the synthesized phosphocreatine (often isolated as the free acid or a different salt form) is reacted with Tris base.

Experimental Protocol: Formation of this compound

Materials:

  • Phosphocreatine (free acid or a salt form like disodium salt)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beaker

  • Filtration apparatus

Procedure:

  • Dissolve the synthesized phosphocreatine in a minimal amount of deionized water.

  • In a separate container, prepare a concentrated aqueous solution of Tris base.

  • Slowly add the Tris solution to the phosphocreatine solution with constant stirring. The pH of the solution should be monitored to ensure the formation of the di-tris salt.

  • The this compound can then be precipitated by the addition of a water-miscible organic solvent, such as ethanol.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific route to phosphocreatine, utilizing the enzyme creatine kinase (CK). CK catalyzes the reversible transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to creatine.[3][4]

Experimental Protocol: Enzymatic Synthesis of Phosphocreatine

Materials:

  • Creatine

  • Adenosine triphosphate (ATP) disodium salt

  • Creatine kinase (from rabbit muscle)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH ~9.0)

  • Incubator or water bath

  • Reaction vessel

Procedure:

  • Prepare a reaction mixture containing creatine, ATP, and MgCl₂ in Tris-HCl buffer. The molar ratio of creatine to ATP is typically in excess to drive the reaction towards phosphocreatine synthesis.

  • Pre-incubate the reaction mixture at the optimal temperature for creatine kinase activity (typically around 37°C).

  • Initiate the reaction by adding a purified preparation of creatine kinase to the mixture.

  • Incubate the reaction for a sufficient time to allow for the conversion of creatine to phosphocreatine. The reaction progress can be monitored by measuring the depletion of ATP or the formation of ADP.

  • Terminate the reaction by denaturing the enzyme, for example, by heat inactivation or by the addition of a denaturing agent.

  • The resulting solution contains phosphocreatine, which can then be purified.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts. The primary methods for purification are crystallization and ion-exchange chromatography.

Crystallization

Crystallization is a widely used technique for the purification of phosphocreatine salts. The process relies on the differential solubility of the desired compound and impurities in a given solvent system.

Experimental Protocol: Crystallization of Phosphocreatine Salt

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (or other suitable anti-solvent)

  • Activated carbon (optional, for decolorization)

  • Crystallization vessel

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot deionized water. If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated and stirred for a short period before hot filtration to remove the carbon.

  • Slowly add a water-miscible organic solvent, such as ethanol, to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold mixture of water and the organic solvent, followed by the pure organic solvent.

  • Dry the purified crystals under vacuum. A patent for the sodium salt suggests a yield of over 98% for the crystallization process with a purity of over 99.5%.[5]

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying charged molecules like phosphocreatine. It separates molecules based on their net charge by utilizing a charged stationary phase.

Experimental Protocol: Ion-Exchange Chromatography Purification of Phosphocreatine

Materials:

  • Crude this compound solution

  • Anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger)

  • Low ionic strength buffer for equilibration and washing (e.g., Tris-HCl)

  • High ionic strength buffer or a salt solution for elution (e.g., Tris-HCl with a NaCl gradient)

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the chosen anion-exchange resin. Equilibrate the column by washing it with several column volumes of the low ionic strength buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Dissolve the crude this compound in the low ionic strength buffer and load it onto the equilibrated column.

  • Washing: Wash the column with the low ionic strength buffer to remove any unbound impurities.

  • Elution: Elute the bound phosphocreatine from the column using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the buffer). Alternatively, a stepwise elution with increasing salt concentrations can be used.

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of phosphocreatine using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Pooling and Desalting: Pool the fractions containing pure phosphocreatine. If necessary, the salt can be removed by dialysis or diafiltration. The final product can be obtained by lyophilization.

Quantitative Data and Analysis

The yield and purity of the synthesized this compound should be determined using appropriate analytical techniques.

ParameterChemical SynthesisEnzymatic SynthesisPurification MethodPurity
Yield Variable, can be optimized with advanced methods[1][2]Can achieve high conversion efficiency (e.g., 92%)Crystallization: >98% recovery[5]HPLC: ≥97%[3][6]
Purity Dependent on purificationGenerally high specificityIon-Exchange: High purityEnzymatic Assay: ~98%[4]

Table 1: Summary of Quantitative Data for Phosphocreatine Synthesis and Purification.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phosphocreatine and quantifying related impurities. An ion-pair reversed-phase HPLC method is often employed for the simultaneous quantification of phosphocreatine, creatine, and ATP.

Experimental Protocol: HPLC Analysis of Phosphocreatine

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., methanol). A gradient elution may be used to separate phosphocreatine from its related compounds.

Detection:

  • Phosphocreatine can be detected by UV absorbance at a low wavelength, typically around 210 nm.

Quantification:

  • Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a phosphocreatine standard.

Signaling Pathways and Experimental Workflows

The Phosphocreatine Shuttle

The phosphocreatine shuttle is a fundamental energy distribution network in high-energy demand cells. It involves the interplay of creatine, phosphocreatine, ATP, ADP, and different isoforms of creatine kinase located in the mitochondria and cytosol.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ATP_mito ATP ATP_prod->ATP_mito Synthesizes mtCK Mitochondrial Creatine Kinase (mtCK) ADP_mito ADP mtCK->ADP_mito PCr_mito Phosphocreatine (PCr) mtCK->PCr_mito Phosphorylates ATP_mito->mtCK PCr_cyto Phosphocreatine (PCr) PCr_mito->PCr_cyto Diffusion Cr_mito Creatine (Cr) Cr_mito->mtCK cCK Cytosolic Creatine Kinase (cCK) PCr_cyto->cCK Cr_cyto Creatine (Cr) Cr_cyto->Cr_mito Diffusion cCK->Cr_cyto ATP_cyto ATP cCK->ATP_cyto Regenerates ATP_util ATP Utilization (e.g., Muscle Contraction) ADP_cyto ADP ATP_util->ADP_cyto ATP_cyto->ATP_util Fuels ADP_cyto->cCK

Caption: The Phosphocreatine Shuttle for cellular energy transport.

Synthesis and Purification Workflow

The overall process from synthesis to a purified final product can be visualized as a sequential workflow.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials (Creatine, Phosphorylating Agent/ATP) chemical_synthesis Chemical Synthesis start->chemical_synthesis enzymatic_synthesis Enzymatic Synthesis start->enzymatic_synthesis crude_product Crude Phosphocreatine Salt chemical_synthesis->crude_product enzymatic_synthesis->crude_product crystallization Crystallization crude_product->crystallization ion_exchange Ion-Exchange Chromatography crude_product->ion_exchange pure_product Pure this compound crystallization->pure_product hplc_purification Preparative HPLC ion_exchange->hplc_purification Further Purification ion_exchange->pure_product hplc_purification->pure_product hplc_analysis HPLC Analysis pure_product->hplc_analysis nmr_spectroscopy NMR Spectroscopy pure_product->nmr_spectroscopy final_product Final Product (>97% Purity) hplc_analysis->final_product nmr_spectroscopy->final_product Purification_Logic start Crude Phosphocreatine Di-tris Salt crystallization Crystallization start->crystallization ion_exchange Ion-Exchange Chromatography start->ion_exchange moderate_purity Moderate Purity Product (>95%) crystallization->moderate_purity ion_exchange->moderate_purity hplc Preparative HPLC high_purity High Purity Product (>99%) hplc->high_purity moderate_purity->hplc For Ultra-High Purity

References

mechanism of action of Phosphocreatine Di-tris salt in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Phosphocreatine (B42189) Di-tris Salt

Introduction

Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapidly mobilizable reserve of high-energy phosphates, particularly in tissues with high and fluctuating energy demands like the brain, skeletal muscle, and heart.[1][2][3] The Di-tris salt form of phosphocreatine is utilized in experimental systems where the presence of alkali metal ions, such as sodium or potassium, is undesirable, ensuring that the observed effects are attributable to the phosphocreatine molecule itself.[4][5] This technical guide delineates the core in vitro mechanism of action of Phosphocreatine Di-tris salt, focusing on its role in energy buffering and cellular signaling, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Creatine (B1669601) Kinase/Phosphocreatine System

The primary mechanism of phosphocreatine revolves around the Creatine Kinase (CK) / Phosphocreatine (PCr) system, which functions as both a temporal and spatial energy buffer to maintain adenosine (B11128) triphosphate (ATP) homeostasis.[1][2][6]

Temporal Energy Buffering: During periods of high energy consumption, cytosolic CK rapidly catalyzes the transfer of a phosphate (B84403) group from PCr to adenosine diphosphate (B83284) (ADP), regenerating ATP at the site of utilization.[2][7] Conversely, during periods of rest or low energy demand when ATP production (primarily from mitochondrial oxidative phosphorylation) exceeds consumption, the reaction reverses to replenish PCr stores.[1][8] This dynamic equilibrium ensures that ATP concentrations remain stable despite rapid fluctuations in energy demand.

Spatial Energy Buffering (The PCr Shuttle): The PCr system also functions as an efficient energy transport shuttle.[6][8][9]

  • Mitochondria: In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) uses newly synthesized ATP to phosphorylate creatine, forming PCr.[6][7]

  • Cytosol: PCr, a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high ATP consumption (e.g., myofibrils, ion pumps).[6]

  • ATP Regeneration: At these sites, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate from PCr to ADP to regenerate ATP locally.[7][8] The resulting creatine then diffuses back to the mitochondria to complete the cycle.

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP (from OXPHOS) mtCK mtCK ATP_prod->mtCK Substrate PCr_mito Phosphocreatine mtCK->PCr_mito Product ADP_mito ADP_mito mtCK->ADP_mito Product Cr_mito Creatine Cr_mito->mtCK Substrate PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion cCK cCK PCr_cyto->cCK Substrate Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion cCK->Cr_cyto Product ATP_util ATP cCK->ATP_util Product ATPase ATPase (e.g., Myofibrils, Ion Pumps) ATP_util->ATPase Hydrolysis ADP_cyto ADP ADP_cyto->cCK Substrate ATPase->ADP_cyto

The Phosphocreatine (PCr)/Creatine Kinase (CK) Energy Shuttle.

Modulation of Cellular Signaling Pathways

Beyond its fundamental bioenergetic role, phosphocreatine actively modulates key intracellular signaling pathways, conferring protection against cellular stress, particularly in in vitro models of neurodegeneration and cardiovascular disease.[10][11][12][13][14]

1. PI3K/Akt Pathway: PCr has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling cascade.[12][13] Activation of Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and enhancing the expression of antioxidant enzymes.[13][14] This anti-apoptotic effect is often observed in cells exposed to oxidative stress.[13]

2. JAK2/STAT3 Pathway: In models of hyperglycemia-induced damage, PCr treatment improves mitochondrial function and exerts anti-apoptotic effects through the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10][11] This pathway is crucial for cell growth and survival, and its activation by PCr contributes to cardioprotection and neuroprotection.

3. Nrf2/HO-1 Pathway: PCr provides neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[14] Under conditions of oxidative stress, Akt can mediate the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant genes, including HO-1, thereby reducing cellular damage.[14]

cluster_signaling cluster_outcomes Cellular Outcomes PCr Phosphocreatine (PCr) PI3K PI3K PCr->PI3K JAK2 JAK2 PCr->JAK2 Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates AntiApoptosis Reduced Apoptosis Akt->AntiApoptosis STAT3 STAT3 JAK2->STAT3 Activates Survival Increased Cell Survival STAT3->Survival HO1 HO-1 Nrf2->HO1 Induces Expression AntiOxidant Reduced Oxidative Stress HO1->AntiOxidant

PCr-mediated activation of pro-survival signaling pathways.

Quantitative Data Summary

The in vitro application of phosphocreatine or its precursor, creatine, leads to measurable changes in cellular bioenergetics and viability, particularly under conditions of stress.

Cell Type / ModelTreatmentConcentrationOutcomeResultReference
Primary Mouse MyoblastsCreatine12.5 mMIntracellular PCr1.5-fold increase[7]
Primary Mouse MyoblastsCreatine50 mMIntracellular PCr2.5-fold increase[7]
Rat Striatal Slices (6-OHDA model)Phosphocreatine2.5 mMCell Survival (MTT)17.8% increase vs. 6-OHDA[12]
Rat Striatal Slices (6-OHDA model)Phosphocreatine5 mMCell Survival (MTT)26.4% increase vs. 6-OHDA[12]
Rat Striatal Slices (6-OHDA model)Phosphocreatine2.5 mMLDH Release22.4% decrease vs. 6-OHDA[12]
Hippocampal Cells (H₂O₂ model)Creatine5 mMATP/PCr levelsMaintained at baseline up to 60 µM H₂O₂[15]
H9C2 Cardiomyocytes (High Glucose)Phosphocreatine-Mitochondrial RespirationNormalization of respiratory parameters[6]

Experimental Protocols

Protocol 1: Quantification of Intracellular Phosphocreatine (Enzymatic/Luminometric Assay)

This method quantifies PCr by converting it to ATP, which is then measured using a luciferase/luciferin reaction.[16]

1. Cell Culture and Treatment:

  • Plate cells (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) at a desired density.

  • Treat with this compound or vehicle control for the specified duration.

2. Metabolite Extraction:

  • Rapidly wash cell monolayers with ice-cold PBS.

  • Immediately add 0.5 M perchloric acid (PCA) containing a neutralization indicator.

  • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 5 min at 4°C.

  • Transfer the supernatant (acid extract) to a new tube. Neutralize by adding a calculated volume of 2 M KOH / 0.4 M Imidazole / 0.4 M KCl.

  • Centrifuge to pellet the KClO₄ precipitate. The supernatant contains the metabolites.

3. Enzymatic Assay:

  • Prepare a standard curve using known concentrations of PCr.

  • In a 96-well white microplate, add the neutralized sample or standard.

  • Add a reaction mixture containing creatine kinase (CK) and an excess of ADP to each well.

  • Incubate at room temperature for 30 minutes to allow the complete conversion of PCr to ATP.

  • Add a luciferase/luciferin reagent (e.g., from an ATP assay kit) to each well.

  • Immediately measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the concentration of PCr in the samples by interpolating from the standard curve.

  • Normalize the PCr concentration to the total protein content, determined from a parallel plate of cells or the pellet from the extraction step.

start Cell Culture & Treatment with PCr wash Wash with ice-cold PBS start->wash extract Metabolite Extraction (Perchloric Acid) wash->extract neutralize Neutralize Extract with KOH extract->neutralize assay_setup Prepare 96-well plate (Samples + Standards) neutralize->assay_setup conversion Add CK/ADP mixture (PCr -> ATP conversion) assay_setup->conversion measure Add Luciferase/Luciferin & Measure Luminescence conversion->measure analyze Calculate PCr Concentration & Normalize to Protein measure->analyze

Workflow for quantifying intracellular phosphocreatine.
Protocol 2: High-Resolution Respirometry (HRR) to Assess Mitochondrial Function

This protocol assesses the impact of PCr on mitochondrial respiration in permeabilized cells, providing insights into oxidative phosphorylation capacity.[6][11]

1. Cell Preparation:

  • Culture cells (e.g., H9C2 cardiomyocytes) under desired conditions (e.g., control vs. high glucose) with or without PCr pre-treatment.

  • Harvest cells by trypsinization, wash with culture medium, and then with a respiration buffer (e.g., MiR05).

  • Determine cell count and viability.

2. Cell Permeabilization:

  • Resuspend the cell pellet in respiration buffer containing a mild detergent like digitonin (B1670571) (e.g., 10 µg/mL).

  • Incubate on ice for 10-15 minutes to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.

  • Wash cells with respiration buffer to remove the digitonin and resuspend in fresh buffer.

3. Respirometry Measurement (Substrate-Uncoupler-Inhibitor Titration Protocol):

  • Calibrate the Oroboros Oxygraph-2k or similar instrument.

  • Add the permeabilized cell suspension to the chamber.

  • Sequentially add substrates and inhibitors to probe different parts of the electron transport system (ETS): a. Pyruvate, Malate, Glutamate: Substrates for Complex I to measure LEAK respiration (non-phosphorylating). b. ADP: Add to induce State 3 respiration (oxidative phosphorylation, OXPHOS capacity). c. Succinate: Substrate for Complex II to measure combined CI+CII OXPHOS capacity. d. FCCP (uncoupler): Titrate to determine maximal ETS capacity. e. Rotenone (Complex I inhibitor): To isolate Complex II-linked respiration. f. Antimycin A (Complex III inhibitor): To measure residual oxygen consumption (non-mitochondrial).

4. Data Analysis:

  • Analyze the oxygen consumption rates at each step.

  • Compare respiratory parameters (e.g., OXPHOS capacity, ETS capacity, respiratory control ratio) between control and PCr-treated groups.

start Prepare & Treat Cells harvest Harvest & Count Cells start->harvest permeabilize Permeabilize Plasma Membrane (e.g., Digitonin) harvest->permeabilize resuspend Resuspend in Respiration Buffer permeabilize->resuspend load_oro Load Cells into Respirometer Chamber resuspend->load_oro titration Substrate-Uncoupler-Inhibitor Titration Protocol (SUIT) load_oro->titration analyze Analyze Oxygen Consumption Rates titration->analyze

Workflow for a High-Resolution Respirometry experiment.

Conclusion

In vitro, this compound acts as a critical regulator of cellular energy homeostasis through the creatine kinase system, functioning as both a temporal and spatial ATP buffer.[1] Its mechanism extends beyond simple energy storage, as it actively modulates pro-survival and antioxidant signaling pathways, including PI3K/Akt, JAK2/STAT3, and Nrf2/HO-1.[12][14][17] This dual action of maintaining energy supply while simultaneously protecting against apoptosis and oxidative stress makes phosphocreatine a significant molecule in models of cellular stress. The experimental protocols and quantitative data presented provide a framework for researchers to further investigate and leverage the therapeutic potential of phosphocreatine in various pathological conditions.

References

The Pivotal Role of Phosphocreatine Di-tris Salt in the Creatine Kinase Shuttle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of phosphocreatine (B42189) (PCr) within the creatine (B1669601) kinase (CK) shuttle, a vital energy distribution system in cells with high and fluctuating energy demands. Particular focus is given to the application of Phosphocreatine Di-tris salt in experimental contexts to elucidate the mechanics of this shuttle. This document provides a comprehensive overview of the underlying biochemistry, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Creatine Kinase/Phosphocreatine Shuttle: An Overview

The creatine kinase (CK) shuttle is a sophisticated intracellular network responsible for the efficient transport of high-energy phosphates from sites of ATP production, primarily mitochondria, to sites of ATP consumption.[1][2][3] This system is crucial in tissues such as skeletal muscle, heart, and brain, where it acts as both a temporal and spatial energy buffer, ensuring a constant and readily available supply of ATP for cellular processes.[1][4][5] The shuttle relies on the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by the enzyme creatine kinase.[6][7][8]

The key components of this system are the different isoenzymes of creatine kinase, which are strategically localized within the cell:

  • Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[1][3] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr and ADP.[1][7] This generated ADP is immediately channeled back to the ATP synthase, stimulating further ATP production and tightly coupling energy generation to demand.[1]

  • Cytosolic Creatine Kinase Isoforms: These include the muscle-type (MM-CK) and brain-type (BB-CK) isoforms.[8][9] They are often found near ATP-consuming processes, such as ATPases involved in muscle contraction or ion pumping.[2][3] Here, they catalyze the reverse reaction, using PCr to regenerate ATP from ADP, thus providing immediate energy where it is needed most.[5][8]

This compound is a high-purity reagent frequently used in in vitro studies of the CK shuttle. The tris(hydroxymethyl)aminomethane (tris) counter-ion is biochemically inert and its use is advantageous in experimental systems where the presence of alkali metal ions, such as sodium or potassium, could interfere with the activity of enzymes or transport processes being studied.

Quantitative Data

A thorough understanding of the creatine kinase shuttle necessitates an appreciation of the concentrations of the involved metabolites and the kinetic and thermodynamic parameters of the CK reaction.

Cellular Concentrations of Creatine Kinase Shuttle Metabolites

The concentrations of creatine, phosphocreatine, ATP, and ADP vary between different tissues, reflecting their specific energy demands.

MetaboliteSkeletal Muscle (mmol/kg wet weight)Brain (mmol/kg wet weight)
Phosphocreatine (PCr) 20 - 35~5
Creatine (Cr) 10 - 15~5-10
ATP 5 - 8~2-3
ADP (free) ~0.02 - 0.05~0.005-0.01

Note: These values are approximate and can vary depending on the physiological state of the tissue.

Kinetic Parameters of Creatine Kinase Isoenzymes

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity. The following table summarizes approximate Km values for the reverse reaction (ATP synthesis).

IsoenzymeSubstrateKm (mM)
MM-CK (Muscle) Phosphocreatine~3.7
ADP~0.2-0.3
BB-CK (Brain) Phosphocreatine~2.5-3.5
ADP~0.1-0.2
Mitochondrial CK (sMtCK) Phosphocreatine~1.8
ADP~0.1

Note: These values are compiled from various sources and can differ based on experimental conditions (pH, temperature, ion concentrations).[10][11]

Thermodynamic Properties of the Creatine Kinase Reaction

The creatine kinase reaction is readily reversible, and its direction is determined by the relative concentrations of reactants and products. The equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°') provide insight into the thermodynamics of this reaction.

ParameterValueConditions
Equilibrium Constant (Keq) ~1.66 x 109 M-1pH 7.0, 1 mM Mg2+
Standard Gibbs Free Energy (ΔG°') of PCr Hydrolysis ~ -43 kJ/molpH 7.0
Standard Gibbs Free Energy (ΔG°') of ATP Hydrolysis ~ -30.5 kJ/molpH 7.0
Overall ΔG°' of CK reaction (PCr + ADP → Cr + ATP) ~ -12.5 kJ/molpH 7.0

Note: These values are dependent on pH, temperature, and Mg2+ concentration.[4][12][13][14] An empirical formula for estimating Keq over a range of physiological conditions has been established.[12]

Visualizing the Creatine Kinase Shuttle and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships within the creatine kinase shuttle and associated experimental procedures.

CreatineKinaseShuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP ANT ANT Mito_ATP->ANT out Mito_ADP ADP Mito_ADP->ANT in mtCK mtCK mtCK->Mito_ADP PCr Phosphocreatine mtCK->PCr produces ANT->mtCK cytoCK cyto-CK PCr->cytoCK Cr Creatine Cr->mtCK substrate Cyto_ATP ATP ATPase ATPase (e.g., Myofibrils) Cyto_ATP->ATPase Cyto_ADP ADP Cyto_ADP->cytoCK cytoCK->Cr cytoCK->Cyto_ATP ATPase->Cyto_ADP

Caption: The Creatine Kinase Shuttle.

ExperimentalWorkflow cluster_resp Mitochondrial Respiration cluster_ck_activity CK Activity Assay start Start: Tissue/Cell Sample perm Permeabilization (e.g., Saponin) start->perm nmr 31P-NMR Spectroscopy start->nmr resp High-Resolution Respirometry perm->resp spectro Spectrophotometric Assay perm->spectro data Data Analysis nmr->data resp_setup Add permeabilized fibers to respirometer chamber with respiration medium add_substrates Add substrates (e.g., pyruvate (B1213749), malate, ADP, PCr Di-tris salt) resp_setup->add_substrates measure_ocr Measure Oxygen Consumption Rate (OCR) add_substrates->measure_ocr measure_ocr->data assay_mix Prepare reaction mixture with PCr Di-tris salt, ADP, and coupled enzyme system add_sample Add cell/tissue lysate assay_mix->add_sample measure_abs Measure absorbance change (e.g., at 340 nm) add_sample->measure_abs measure_abs->data

Caption: Experimental workflows for studying the CK shuttle.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate investigation of the creatine kinase shuttle. This compound is the recommended reagent for these in vitro assays to avoid interference from alkali metal ions.

Spectrophotometric Assay for Creatine Kinase Activity

This protocol measures CK activity by coupling the production of ATP from PCr and ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5][6]

Materials:

  • This compound

  • Adenosine 5'-diphosphate (ADP)

  • D-Glucose

  • NADP+

  • Hexokinase (HK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • Cell or tissue lysate

Procedure:

  • Prepare the Reaction Mixture: In the assay buffer, prepare a reaction mixture containing final concentrations of approximately:

    • 10 mM this compound

    • 1 mM ADP

    • 5 mM D-Glucose

    • 0.5 mM NADP+

    • 1 U/mL Hexokinase

    • 1 U/mL Glucose-6-phosphate dehydrogenase

    • 5 mM MgCl2

  • Equilibrate: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

  • Initiate the Reaction: Add a known amount of cell or tissue lysate to the reaction mixture.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the CK activity in the sample.

  • Calculate Activity: Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6.22 mM-1cm-1) to convert this rate into enzyme activity units (U/mg protein).

High-Resolution Respirometry of Permeabilized Fibers

This protocol assesses the role of the CK shuttle in mitochondrial respiration using permeabilized muscle fibers, which retain the structural integrity of mitochondria within the cell.[15][16][17][18]

Materials:

  • Small skeletal muscle biopsy

  • Biopsy preservation solution (BIOPS)

  • Saponin (B1150181) for permeabilization

  • Mitochondrial respiration medium (e.g., MiR05)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Substrates and inhibitors: Pyruvate, Malate, ADP, this compound, Creatine, Cytochrome c, Atractyloside (B1665827), Oligomycin (B223565).

Procedure:

  • Fiber Preparation: Immediately place the muscle biopsy in ice-cold BIOPS. Under a microscope, mechanically separate the muscle fibers into small bundles.

  • Permeabilization: Incubate the fiber bundles in BIOPS containing a low concentration of saponin (e.g., 50 µg/mL) for 30 minutes on ice with gentle agitation to selectively permeabilize the sarcolemma while leaving mitochondrial membranes intact.

  • Washing: Wash the permeabilized fibers in mitochondrial respiration medium (e.g., MiR05) to remove saponin and endogenous substrates.

  • Respirometry:

    • Calibrate the high-resolution respirometer according to the manufacturer's instructions.

    • Add a known wet weight of permeabilized fibers to the respirometer chambers containing pre-warmed respiration medium.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol. A typical protocol to investigate the CK shuttle may involve the following steps:

      • State 2 (LEAK) respiration: Add Complex I substrates (e.g., pyruvate and malate).

      • State 3 (OXPHOS) respiration: Add a subsaturating concentration of ADP.

      • CK-stimulated respiration: Add creatine to stimulate the mtCK reaction.

      • PCr inhibition: Add this compound to assess its effect on respiration.

      • Maximal OXPHOS: Add a saturating concentration of ADP.

      • Integrity check: Add cytochrome c to check the integrity of the outer mitochondrial membrane.

      • Inhibition: Use inhibitors such as atractyloside (ANT inhibitor) or oligomycin (ATP synthase inhibitor) to further dissect the respiratory states.

  • Data Analysis: Analyze the oxygen consumption rates at each step to determine the contribution of the creatine kinase shuttle to the control of mitochondrial respiration.

Conclusion

The creatine kinase shuttle, with phosphocreatine at its core, represents a highly efficient system for intracellular energy distribution. The use of this compound in well-defined experimental protocols, such as those outlined in this guide, is crucial for accurately probing the kinetics, thermodynamics, and regulatory aspects of this vital pathway. A thorough understanding of the CK shuttle is of paramount importance for researchers and drug development professionals targeting a wide range of pathologies associated with impaired cellular bioenergetics, including heart failure, neurodegenerative diseases, and myopathies. The quantitative data and methodologies presented here provide a solid foundation for further investigation into the therapeutic potential of modulating this critical energy transfer system.

References

The Bioenergetics of Phosphocreatine Di-Tris Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular bioenergetics, the phosphocreatine (B42189) (PCr) system is a cornerstone of metabolic regulation, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, the heart, and the brain.[1] This guide provides a comprehensive technical overview of the bioenergetics of phosphocreatine, with a specific focus on the di-tris salt form commonly utilized in research settings. Phosphocreatine di-tris salt serves as a high-energy phosphate (B84403) donor in a multitude of biochemical assays and is instrumental in studying cellular energy metabolism.[2][3][4] This document will delve into the core principles of the phosphocreatine shuttle, its role as a temporal and spatial energy buffer, and the intricate kinetics of the creatine (B1669601) kinase enzyme system. Furthermore, it will provide detailed experimental protocols for the quantitative analysis of phosphocreatine and the assessment of creatine kinase activity, alongside structured data and visual pathways to facilitate a deeper understanding of these critical metabolic processes.

Core Concepts in Phosphocreatine Bioenergetics

The central role of phosphocreatine in cellular energy homeostasis is primarily mediated through the creatine kinase (CK) reaction. This reversible reaction facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), thereby acting as a critical buffer to maintain ATP levels during periods of high energy expenditure.[5]

The Phosphocreatine Shuttle: A Spatial and Temporal Energy Buffer

The phosphocreatine shuttle is an elegant intracellular system that ensures the efficient transport of high-energy phosphate from the sites of ATP production, primarily the mitochondria, to the sites of ATP utilization, such as myofibrils and ion pumps.[5] This shuttle is orchestrated by the compartmentalization of different creatine kinase isoforms. In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP to phosphorylate creatine, forming phosphocreatine. PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to areas of high energy demand. Here, cytosolic creatine kinase isoforms, such as muscle-type (MM-CK) and brain-type (BB-CK), catalyze the reverse reaction, regenerating ATP locally. This system not only acts as a spatial bridge for energy but also as a temporal buffer, maintaining ATP homeostasis during intense cellular activity.

Thermodynamics of Phosphocreatine Hydrolysis

The hydrolysis of phosphocreatine is a highly exergonic reaction, releasing a significant amount of free energy that drives the synthesis of ATP. The standard Gibbs free energy change (ΔG°') for the hydrolysis of phosphocreatine to creatine and inorganic phosphate (Pi) is approximately -43.0 kJ/mol.[6] This is substantially more negative than the standard free energy of hydrolysis for ATP to ADP and Pi, which is around -30.5 kJ/mol.[6] This thermodynamic property underscores the efficiency of the phosphocreatine system in regenerating ATP. Under physiological conditions within a muscle cell, the overall heat of hydrolysis of PCr is approximately -35 kJ/mol.[7]

Quantitative Data

A thorough understanding of the phosphocreatine system necessitates an appreciation of the quantitative parameters that govern its function. The following tables summarize key quantitative data related to metabolite concentrations, creatine kinase kinetics, and thermodynamic properties.

Table 1: Typical Concentrations of Phosphocreatine, ATP, and Creatine in Various Tissues

MetaboliteSkeletal Muscle (mmol/kg wet weight)Cardiac Muscle (mmol/kg wet weight)Brain (mmol/kg wet weight)
Phosphocreatine (PCr)16 - 3210 - 203 - 5
ATP5 - 85 - 102 - 3
Creatine (Cr)10 - 155 - 155 - 10

Note: Concentrations can vary depending on the specific muscle fiber type, physiological state, and analytical method used.[8][9]

Table 2: Kinetic Parameters of Creatine Kinase Isoforms

IsoformSubstrateKm (mM)Vmax (U/mg)
MM-CK (Muscle) Creatine16High
Phosphocreatine5High
ADP0.2High
ATP0.5High
MB-CK (Cardiac) Creatine9Moderate
Phosphocreatine2.5Moderate
ADP0.1Moderate
ATP0.3Moderate
BB-CK (Brain) Creatine5Low
Phosphocreatine1.5Low
ADP0.05Low
ATP0.2Low
mt-CK (Mitochondrial) Creatine2-4High
Phosphocreatine--
ADP0.02-0.05High
ATP0.1-0.2High

Note: Km and Vmax values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[10][11][12]

Table 3: Thermodynamic Properties of Phosphocreatine Hydrolysis

ParameterValueConditions
Standard Gibbs Free Energy (ΔG°') -43.0 kJ/molpH 7.0, 25°C, 1M concentrations
Enthalpy Change (ΔH) -35 kJ/molpH 7, pMg 3 (simulating muscle cell)
Equilibrium Constant (Keq) of CK reaction ~1.075 x 10⁹ M⁻¹30°C, pMg 3, pH 7.4

Note: These values are essential for modeling cellular bioenergetic pathways.[6][7][13]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for investigating the phosphocreatine system. This section provides detailed protocols for two key experimental techniques.

Protocol 1: Quantification of Phosphocreatine using ³¹P Magnetic Resonance Spectroscopy (MRS)

³¹P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including phosphocreatine and ATP.[14][15]

1. Subject Preparation:

  • The subject should be positioned comfortably within the MRS scanner.

  • The muscle group of interest (e.g., calf muscle, quadriceps) should be positioned at the center of the magnetic field.

  • A surface coil is placed over the muscle to transmit and receive the radiofrequency signals.

2. Data Acquisition:

  • A localized spectroscopy sequence, such as ISIS (Image-Selected In vivo Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode), is used to acquire data from a specific volume of interest within the muscle.

  • A series of spectra are acquired at rest to establish baseline metabolite concentrations.

  • For dynamic studies, spectra are continuously acquired during an exercise protocol (e.g., plantar flexion against a load) and during the subsequent recovery period.

3. Spectral Processing and Quantification:

  • The acquired free induction decays (FIDs) are Fourier transformed to obtain the ³¹P spectra.

  • The peaks corresponding to PCr, α-ATP, β-ATP, and γ-ATP are identified based on their chemical shifts.

  • The area under each peak is integrated to determine the relative concentration of each metabolite.

  • Absolute quantification can be achieved by referencing the metabolite signals to an internal or external standard of known concentration, often assuming a constant ATP concentration of 8.2 mmol/L in skeletal muscle.[16][17]

4. Data Analysis:

  • The PCr recovery kinetics following exercise are fitted to a monoexponential function to determine the time constant of PCr recovery (τPCr), which is an index of mitochondrial oxidative capacity.

Protocol 2: Enzymatic Assay of Creatine Kinase Activity

This protocol describes a coupled-enzyme spectrophotometric assay to determine creatine kinase activity in biological samples.[18][19][20][21][22]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., imidazole (B134444) buffer) at the optimal pH for the CK reaction (typically pH 6.7 for the forward reaction).

  • Substrate Mix: Prepare a solution containing phosphocreatine and ADP.

  • Coupling Enzyme Mix: Prepare a solution containing hexokinase and glucose-6-phosphate dehydrogenase.

  • NADP⁺ Solution: Prepare a solution of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate.

  • Glucose Solution: Prepare a solution of D-glucose.

2. Assay Procedure:

  • Pipette the assay buffer, substrate mix, coupling enzyme mix, NADP⁺ solution, and glucose solution into a cuvette.

  • Add the biological sample (e.g., serum, tissue homogenate) to the cuvette and mix gently.

  • Place the cuvette in a spectrophotometer set to 340 nm and 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The rate of NADPH production, which is directly proportional to the CK activity, is measured as the change in absorbance per minute.

3. Calculation of CK Activity:

  • The creatine kinase activity is calculated using the Beer-Lambert law, based on the molar extinction coefficient of NADPH at 340 nm.

  • Activity is typically expressed in Units per liter (U/L) or Units per milligram of protein (U/mg protein).

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships within the phosphocreatine system. The following diagrams were generated using the DOT language for Graphviz.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) mtCK Mitochondrial CK (mtCK) ATP_prod->mtCK ATP ADP_out ADP mtCK->ADP_out PCr_diff Phosphocreatine (PCr) Diffusion mtCK->PCr_diff PCr Cr_in Creatine (Cr) Cr_in->mtCK cytCK Cytosolic CK (e.g., MM-CK) PCr_diff->cytCK ATP_util ATP Utilization (e.g., Myofibril Contraction) cytCK->ATP_util ATP Cr_diff Creatine (Cr) Diffusion cytCK->Cr_diff ADP_in ADP ADP_in->cytCK Cr_diff->Cr_in

Caption: The Phosphocreatine Shuttle.

AMPK_Signaling cluster_energy_status Cellular Energy Status cluster_AMPK_activation AMPK Activation cluster_downstream Downstream Effects High_AMP_ATP High AMP/ATP Ratio (Energy Stress) AMPK AMPK High_AMP_ATP->AMPK High_Cr_PCr High Creatine/PCr Ratio High_Cr_PCr->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis) pAMPK->Anabolism CK_inhibition Creatine Kinase Inhibition pAMPK->CK_inhibition

Caption: AMPK Signaling and its link to the Phosphocreatine system.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization/ Lysis Tissue->Homogenization Extraction Metabolite Extraction Homogenization->Extraction MRS ³¹P-MRS Extraction->MRS Enzyme_Assay Enzymatic Assay Extraction->Enzyme_Assay LC_MS LC-MS/MS Extraction->LC_MS Quantification Metabolite Quantification MRS->Quantification Kinetics Enzyme Kinetics Enzyme_Assay->Kinetics LC_MS->Quantification Interpretation Biological Interpretation Quantification->Interpretation Kinetics->Interpretation

Caption: A generalized experimental workflow for studying cellular bioenergetics.

Phosphocreatine and Cellular Signaling

The influence of the phosphocreatine system extends beyond simple energy buffering to the regulation of key cellular signaling pathways. One of the most critical is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of cellular energy homeostasis, being activated under conditions of energy stress, such as a high AMP/ATP ratio.[23][24][25][26][27] Emerging evidence suggests a direct link between the creatine kinase/phosphocreatine system and AMPK signaling. A high creatine to phosphocreatine ratio, indicative of increased energy demand, can contribute to the activation of AMPK.[28][29][30] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. Interestingly, some studies have shown that activated AMPK can phosphorylate and inhibit creatine kinase, suggesting a feedback mechanism to modulate energy metabolism.[28] However, other studies suggest that phosphocreatine is not a direct regulator of AMPK activity.[31]

Conclusion

The this compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of cellular bioenergetics. A comprehensive understanding of the phosphocreatine shuttle, the thermodynamics of the creatine kinase reaction, and the interplay with key signaling pathways like AMPK is essential for advancing our knowledge of metabolic regulation in health and disease. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at elucidating the pivotal role of phosphocreatine in cellular function. As our understanding of these intricate processes deepens, so too will our ability to develop novel therapeutic strategies targeting metabolic dysfunction.

References

Phosphocreatine Di-tris Salt: A Technical Guide to its Role as a Temporal and Spatial Energy Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (B42189) (PCr), available commercially as phosphocreatine di-tris salt, is a pivotal molecule in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, cardiac muscle, and the brain.[1][2][3] It functions as a rapidly mobilizable reserve of high-energy phosphate (B84403) bonds, acting as both a temporal and a spatial buffer to maintain adenosine (B11128) triphosphate (ATP) homeostasis.[1][4][5] The di-tris salt form is a stable, high-purity compound frequently utilized in biochemical assays and research to investigate energy metabolism.[6][7][8] This technical guide provides an in-depth overview of the core functions of phosphocreatine, detailed experimental protocols for its study, and quantitative data relevant to researchers and professionals in drug development.

Core Biochemical Function: The Temporal Energy Buffer

The primary role of phosphocreatine is to act as a temporal energy buffer, ensuring the immediate regeneration of ATP during periods of high metabolic demand.[4][9] This is crucial because the intracellular concentration of PCr in tissues like skeletal muscle is three to four times higher than that of ATP.[10] This substantial reservoir can rapidly replenish ATP levels during the initial seconds of intense activity, such as muscle contraction.[1][11]

The cornerstone of this system is the reversible reaction catalyzed by creatine (B1669601) kinase (CK):

PCr²⁻ + ADP + H⁺ ↔ ATP + Creatine [2]

During intense energy expenditure, the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) increases the concentration of ADP. This shift drives the CK reaction to the right, rapidly re-phosphorylating ADP to ATP.[2] This mechanism maintains ATP concentrations within a narrow physiological range, preventing a drop in the cell's energy currency that could impair function.[2] Conversely, during periods of rest and low energy demand, when ATP is abundant from oxidative phosphorylation, the reaction shifts to the left, replenishing the phosphocreatine stores.[1]

The hydrolysis of phosphocreatine is a highly exergonic reaction, releasing approximately -43 kJ/mol of energy, which is more than the energy released from ATP hydrolysis.[12] This favorable Gibbs free energy change ensures the spontaneity of the reaction in the direction of ATP synthesis during exercise.[12]

Temporal_Energy_Buffer cluster_High_Demand High Energy Demand (e.g., Muscle Contraction) cluster_Low_Demand Low Energy Demand (Rest) ATP_hydrolysis ATP Hydrolysis ADP_inc ↑ ADP ATP_hydrolysis->ADP_inc CK_fwd Creatine Kinase ADP_inc->CK_fwd PCr Phosphocreatine PCr->CK_fwd ATP_regen ATP Regeneration CK_fwd->ATP_regen ATP_regen->ATP_hydrolysis Maintains ATP Pool OxPhos Oxidative Phosphorylation ATP_inc ↑ ATP OxPhos->ATP_inc CK_rev Creatine Kinase ATP_inc->CK_rev Creatine Creatine Creatine->CK_rev PCr_resynth PCr Resynthesis CK_rev->PCr_resynth PCr_resynth->PCr Replenishes PCr Store

Caption: The Creatine Kinase reaction as a temporal energy buffer.

The Phosphocreatine Shuttle: A Spatial Energy Buffer

Beyond its role as a temporal buffer, the phosphocreatine system also functions as a crucial spatial energy buffer, often referred to as the phosphocreatine (PCr) shuttle.[5][13][14] This system facilitates the efficient transport of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP consumption (e.g., myofibrils, ion pumps).[5][15] This shuttle is vital because ADP and ATP are large molecules with limited diffusion through the dense intracellular environment. PCr and creatine, being smaller, diffuse more readily.

The PCr shuttle is orchestrated by different isoforms of creatine kinase strategically located within the cell:[4][5]

  • Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[5] It uses newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr.[5] The resulting ADP is immediately available to the ANT, stimulating further ATP synthesis and tightly coupling energy production to demand.[5]

  • Cytosolic Creatine Kinase (CK-MM, CK-MB, CK-BB): These isoforms are localized at sites of high ATP consumption. For instance, CK-MM is associated with myofibrils and the sarcoplasmic reticulum in muscle cells.[10] Here, it catalyzes the reverse reaction, using PCr to regenerate ATP locally where it is needed for processes like muscle contraction.[15]

This elegant system creates an energy circuit, with PCr and creatine shuttling between mitochondria and ATPases, effectively bypassing the diffusion limitations of ATP and ADP.[14][16]

PCr_Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol (Site of ATP Utilization) OxPhos Oxidative Phosphorylation ATP_mito ATP OxPhos->ATP_mito mtCK mtCK ATP_mito->mtCK ADP_mito ADP mtCK->ADP_mito PCr_diff Phosphocreatine (PCr) mtCK->PCr_diff Produces ADP_mito->OxPhos Stimulates Myofibril Myofibrillar ATPase (Contraction) ADP_cyto ADP Myofibril->ADP_cyto ATP_cyto ATP ATP_cyto->Myofibril MMCK MM-CK MMCK->ATP_cyto Cr_diff Creatine (Cr) MMCK->Cr_diff Produces ADP_cyto->MMCK PCr_diff->MMCK Substrate PCr_diff->Cr_diff Diffusion Gradient Cr_diff->mtCK Substrate

Caption: The Phosphocreatine Shuttle for spatial energy transport.

Quantitative Bioenergetic Data

The following tables summarize key quantitative data regarding the phosphocreatine system.

Table 1: Typical Metabolite Concentrations in Muscle

MetaboliteConcentration in Resting Skeletal Muscle (mmol/kg wet wt)Concentration in Resting Heart Muscle (μmol/g wet wt)
Phosphocreatine (PCr)~20-359.21 ± 0.65[17]
ATP5.0 - 8.2[18][19]4.48 ± 0.33[17]
Creatine (Cr)~10-15-
ADP~0.02-0.05-
Inorganic Phosphate (Pi)~2-42.25 ± 0.16[17]

Table 2: Thermodynamic Properties of Phosphocreatine Hydrolysis

ParameterValueConditions
Standard Gibbs Free Energy (ΔG°')-43.1 kJ/mol[12]pH 7.0, 25°C, 1 mM Mg²⁺
Enthalpy Change (ΔH)-35 kJ/mol[20]pH 7, pMg 3 (simulating muscle)
In Vivo ΔG for ATP Hydrolysis~-50 to -60 kJ/molTypical intracellular concentrations[18]
In Vivo ΔG for PCr Hydrolysis~-12.8 kcal/mol (-53.6 kJ/mol)[21]pH 7.0

Experimental Methodologies

Studying the phosphocreatine system in vivo and in vitro requires specialized techniques. The following sections detail the protocols for two key experimental approaches.

Protocol 1: In Vivo Quantification of Phosphocreatine by ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a powerful non-invasive technique that allows for the direct measurement of phosphorus-containing metabolites, including PCr, ATP, and Pi, within a specific region of interest in the body.[3][22] Dynamic ³¹P-MRS studies that measure the rate of PCr recovery following exercise are a well-established method for evaluating skeletal muscle mitochondrial capacity.[22][23][24]

Objective: To non-invasively measure the concentrations of PCr, ATP, and Pi and the kinetics of PCr recovery after exercise in skeletal muscle.

Materials and Equipment:

  • MRS-compatible spectrometer (e.g., 3T, 7T)

  • Surface coil (e.g., ¹H/³¹P dual-tuned)

  • Non-magnetic ergometer for controlled exercise within the scanner bore

  • Software for spectral acquisition and processing (e.g., jMRUI)[19]

Procedure:

  • Subject Positioning: The subject is positioned within the magnet bore with the muscle of interest (e.g., calf muscle) placed over the surface coil.

  • Shimming and Localization: Magnetic field homogeneity is optimized over the region of interest. Localization techniques (e.g., ISIS) are used to define the voxel from which the signal is acquired.

  • Resting State Acquisition: A fully relaxed ³¹P spectrum is acquired at rest to determine baseline metabolite concentrations. This typically involves a long repetition time (TR) to allow for full T1 relaxation.

  • Exercise Protocol: The subject performs a controlled exercise protocol (e.g., plantar flexion) using the ergometer for a defined period (e.g., 2-5 minutes) to deplete PCr levels.[24]

  • Dynamic Recovery Acquisition: Immediately following exercise, a series of partially saturated spectra are acquired with high temporal resolution (e.g., every 5-10 seconds) to monitor the resynthesis of PCr.[19]

  • Data Processing:

    • Spectra are processed using software to perform Fourier transformation, phasing, and baseline correction.

    • The areas under the PCr, Pi, and β-ATP peaks are quantified using a non-linear least squares fitting algorithm.[19]

    • Intracellular pH is calculated from the chemical shift difference between the Pi and PCr peaks.[19]

  • Kinetic Analysis: The PCr recovery data are fitted to a mono-exponential equation to determine the time constant (τPCr) or half-time (t₁/₂) of PCr recovery, which is an index of mitochondrial oxidative capacity.[19]

NMR_Workflow cluster_Prep Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis A Subject Positioning & Coil Placement B Shimming & Localization A->B C Resting State Spectrum Acquisition B->C D In-Magnet Exercise Protocol C->D E Dynamic Recovery Spectra Acquisition D->E F Spectral Processing (FFT, Phasing) E->F G Metabolite Quantification (Peak Fitting) F->G H Kinetic Modeling (PCr Recovery Rate) G->H

Caption: Experimental workflow for ³¹P-MRS analysis of muscle bioenergetics.
Protocol 2: Enzymatic Assay of Creatine Kinase (CK) Activity

This protocol measures CK activity in tissue homogenates or biological fluids (e.g., serum, plasma) using a coupled enzyme reaction.[25] The activity is determined by monitoring the rate of NADPH production, which is proportional to the CK activity in the sample.[26]

Objective: To quantify the enzymatic activity of creatine kinase in a sample.

Principle:

  • CK catalyzes the reaction: Phosphocreatine + ADP → Creatine + ATP

  • The ATP produced is used by hexokinase (HK): ATP + Glucose → ADP + Glucose-6-Phosphate (G6P)

  • G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH): G6P + NADP⁺ → 6-Phosphogluconate + NADPH + H⁺ The rate of NADPH formation is measured spectrophotometrically by the increase in absorbance at 340 nm.

Materials and Reagents:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Substrate Solution containing: Phosphocreatine, ADP, Glucose, NADP⁺, MgSO₄, and a thiol agent (e.g., glutathione) to activate CK.[25]

  • Coupling Enzymes: Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Sample: Tissue homogenate supernatant, serum, or plasma

  • 96-well UV-transparent plate

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize ~50 mg of tissue in 200 µL of cold assay buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the clear supernatant for the assay.

  • Reagent Preparation: Prepare a master mix ("Reconstituted Reagent") containing the assay buffer, substrate solution, and coupling enzymes according to the kit manufacturer's instructions.[26]

  • Assay Reaction:

    • Pipette 10 µL of the sample (or standard/blank) into the wells of a 96-well plate.

    • Add 100 µL of the master mix to each well and mix gently.[26]

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C). Allow for an initial incubation period (e.g., 20 minutes) for CK activation by glutathione.

  • Kinetic Measurement:

    • Measure the absorbance at 340 nm (A₃₄₀) at an initial time point (e.g., 20 minutes).

    • Continue to measure A₃₄₀ at regular intervals or at a final time point (e.g., 40 minutes).

  • Calculation of Activity:

    • Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

    • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and the reaction volume to convert the rate of absorbance change into CK activity (U/L). One unit (U) is defined as the amount of enzyme that transfers 1.0 µmole of phosphate from phosphocreatine to ADP per minute at a specific pH and temperature.

CK_Assay_Workflow A Sample Preparation (e.g., Tissue Homogenization) C Combine Sample and Master Mix in 96-well Plate A->C B Master Mix Preparation (Substrates + Coupling Enzymes) B->C D Incubate for CK Activation and Reaction Initiation C->D E Kinetic Measurement of Absorbance at 340 nm D->E F Calculate ΔA340/min E->F G Calculate CK Activity (U/L) F->G

Caption: Workflow for the coupled enzymatic assay of Creatine Kinase activity.

Applications in Research and Drug Development

The study of the phosphocreatine system has significant implications for various fields:

  • Metabolic and Myopathic Disorders: Abnormalities in energy metabolism are hallmarks of many neuromuscular disorders. ³¹P-MRS can be used to diagnose and understand these conditions by detecting altered PCr levels and kinetics.[22]

  • Cardioprotection: Exogenous phosphocreatine is used clinically in some countries as a cardioprotective agent during ischemic events.[27][28] It is thought to protect cell membranes, reduce nucleotide loss, and provide a source of energy during periods of oxygen deprivation.[11]

  • Neuroprotection: The brain has high energy demands, and the PCr system is crucial for neuronal energy homeostasis.[1] Dysregulation of this system is implicated in neurodegenerative diseases, and phosphocreatine has shown potential neuroprotective effects.[6][27]

  • Drug Development: The phosphocreatine system serves as a valuable target and biomarker for drug development. Non-invasive techniques like ³¹P-MRS can be used to assess the metabolic effects of therapeutic interventions on muscle and other tissues.[22]

  • Exercise Physiology and Sports Nutrition: Creatine supplementation is widely used to increase intramuscular phosphocreatine stores, which can enhance performance in short-duration, high-intensity exercise.[11][29] Research protocols often use the methods described above to quantify the effects of supplementation.

References

The Pivotal Role of Phosphocreatine Di-tris Salt in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular bioenergetics are fundamental to life, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency. In tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain, the phosphocreatine (B42189) (PCr) system acts as a critical temporal and spatial energy buffer. This technical guide provides an in-depth exploration of the function of phosphocreatine, with a specific focus on the utility of its di-tris salt formulation in research and potential therapeutic applications. We will delve into the core mechanisms of the creatine (B1669601) kinase/phosphocreatine shuttle, present quantitative data on cellular bioenergetics, detail key experimental protocols, and illustrate the intricate signaling pathways that govern this vital system.

Introduction: The Phosphocreatine System as a High-Energy Phosphate (B84403) Reservoir

Phosphocreatine (PCr), a phosphorylated creatine molecule, is a rapidly mobilizable reserve of high-energy phosphates.[1] Its primary role is to regenerate ATP from adenosine diphosphate (B83284) (ADP) in a reversible reaction catalyzed by the enzyme creatine kinase (CK).[1] This immediate replenishment of ATP is crucial during the initial seconds of intense muscular effort and in maintaining ATP homeostasis in metabolically active tissues.[1]

The use of Phosphocreatine Di-tris salt in experimental settings is advantageous as the tris(hydroxymethyl)aminomethane (tris) counterions provide buffering capacity and avoid the introduction of alkali metal ions like sodium or potassium, which could interfere with specific biological assays.

The Creatine Kinase Reaction: The Engine of Cellular Energy Buffering

The cornerstone of the phosphocreatine system is the reversible reaction catalyzed by creatine kinase:

PCr + ADP + H⁺ ↔ ATP + Creatine

This reaction is in a state of near-equilibrium and its direction is dictated by the cellular energy status. During periods of high energy demand (e.g., muscle contraction), the equilibrium shifts to the right, rapidly regenerating ATP. Conversely, during periods of rest and high ATP availability from oxidative phosphorylation, the equilibrium shifts to the left, replenishing the phosphocreatine pool.

Quantitative Analysis of Cellular Bioenergetics

The concentrations of phosphocreatine and ATP are key indicators of a cell's energetic state. These can vary significantly depending on the tissue type, muscle fiber type, and metabolic conditions.

Table 1: Intracellular Concentrations of Phosphocreatine and ATP in Mammalian Skeletal Muscle

Muscle Fiber Type[PCr] (mmol/kg dry weight)[ATP] (mmol/kg dry weight)[PCr]/[ATP] RatioReference
Type I (Slow-twitch)~70~23~3.0[2]
Type IIa (Fast-twitch oxidative)~85~27~3.1[2]
Type IIb (Fast-twitch glycolytic)~95~30~3.2[2]
Mixed Human Vastus Lateralis (Rest)80 - 10020 - 254 - 5[1]
Mixed Human Vastus Lateralis (Intense Exercise)< 30~20< 1.5[3]

Table 2: ATP Regeneration Rates from Different Energy Systems in Skeletal Muscle

Energy SystemMaximal Rate of ATP Regeneration (mmol·kg⁻¹·s⁻¹)Capacity (Total ATP turnover)Onset of Maximal RateReference
Phosphocreatine System ~9.0 ~100 mmol·kg⁻¹ Instantaneous [4]
Glycolysis~4.0~200 mmol·kg⁻¹~5 seconds[4]
Oxidative Phosphorylation~1.5Very Large~1-2 minutes[4]

The Phosphocreatine Shuttle: A Spatial Energy Buffer

Beyond its role as a temporal energy buffer, the phosphocreatine system also functions as a spatial energy shuttle, efficiently transporting high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrils, ion pumps).[5] This is facilitated by different isoforms of creatine kinase strategically located within the cell.

  • Mitochondrial Creatine Kinase (mi-CK): Located in the mitochondrial intermembrane space, mi-CK utilizes newly synthesized ATP from oxidative phosphorylation to produce PCr.

  • Cytosolic Creatine Kinase (MM-CK, MB-CK, BB-CK): These isoforms are found in the cytosol, often functionally coupled to ATP-consuming processes. For instance, MM-CK is associated with the myofibrillar M-band and the sarcoplasmic reticulum, where it locally regenerates ATP for muscle contraction and calcium pumping.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_Matrix Matrix (Oxidative Phosphorylation) IMS Intermembrane Space Mito_Matrix->IMS ATP mi_CK mi-CK IMS->mi_CK ATP Cytosol Cytosol IMS->Cytosol Phosphocreatine mi_CK->IMS ADP Myofibril Myofibril (ATP utilization) MM_CK MM-CK Myofibril->MM_CK ADP Myofibril->Cytosol Creatine MM_CK->Myofibril ATP Cytosol->IMS Creatine Cytosol->Myofibril Phosphocreatine

Figure 1. The Phosphocreatine Shuttle.

Signaling Pathways: The Interplay with AMPK

The phosphocreatine system is intricately linked with key cellular signaling pathways that regulate energy metabolism. A prime example is its interaction with AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

AMPK is activated by an increase in the AMP/ATP ratio, a sign of energy stress.[6] Interestingly, phosphocreatine can allosterically inhibit AMPK activation.[6] This creates a sophisticated regulatory loop: when PCr levels are high, AMPK is kept in a less active state. As PCr is depleted during intense activity, the inhibition is relieved, allowing for AMPK activation and the subsequent upregulation of ATP-producing pathways like fatty acid oxidation and glucose uptake.[6] Furthermore, some studies suggest that AMPK can directly phosphorylate and inhibit creatine kinase, adding another layer of control.[7]

AMPK_PCr_Signaling High_Energy_Demand High Energy Demand (e.g., Muscle Contraction) PCr_Depletion ↓ Phosphocreatine High_Energy_Demand->PCr_Depletion AMP_ATP_Ratio ↑ AMP/ATP Ratio High_Energy_Demand->AMP_ATP_Ratio AMPK_Activation AMPK Activation PCr_Depletion->AMPK_Activation Relieves Inhibition AMP_ATP_Ratio->AMPK_Activation Activates ATP_Production ↑ ATP Production (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK_Activation->ATP_Production CK_Inhibition Creatine Kinase Inhibition AMPK_Activation->CK_Inhibition Phosphorylation

Figure 2. The interplay between Phosphocreatine and AMPK signaling.

Experimental Protocols

Accurate quantification of phosphocreatine, creatine, and creatine kinase activity is essential for studying cellular bioenergetics.

Measurement of Creatine Kinase Activity

A common method for determining CK activity is a coupled enzyme assay.

Principle: The ATP produced by the CK-catalyzed reaction is used by hexokinase to phosphorylate glucose. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity.

Reagents:

  • R1 (Buffer/Substrate): Imidazole buffer (pH 6.7), Glucose, N-Acetyl-L-Cysteine (NAC) for CK reactivation, Magnesium Acetate, NADP⁺, EDTA, Hexokinase.

  • R2 (Enzyme/Co-substrate): ADP, AMP, di-Adenosine-5-pentaphosphate (to inhibit adenylate kinase), Glucose-6-phosphate dehydrogenase, Creatine Phosphate.

Procedure:

  • Prepare a working reagent by mixing R1 and R2 according to the manufacturer's instructions.

  • Pre-warm the working reagent and spectrophotometer to 37°C.

  • Add the sample (e.g., serum, tissue homogenate) to the working reagent.

  • Mix and incubate for a short period (e.g., 2-3 minutes) to allow for temperature equilibration and initiation of the reaction.

  • Measure the change in absorbance at 340 nm over a defined period (e.g., 3 minutes).

  • Calculate the CK activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.

CK_Assay_Workflow start Start prepare_reagents Prepare Working Reagent (Mix R1 and R2) start->prepare_reagents prewarm Pre-warm Reagent and Spectrophotometer to 37°C prepare_reagents->prewarm add_sample Add Sample to Working Reagent prewarm->add_sample mix_incubate Mix and Incubate (2-3 minutes) add_sample->mix_incubate measure_abs Measure Absorbance at 340 nm over 3 minutes mix_incubate->measure_abs calculate Calculate CK Activity measure_abs->calculate end End calculate->end

Figure 3. Experimental workflow for Creatine Kinase activity assay.

HPLC Analysis of Phosphocreatine and Creatine

High-performance liquid chromatography (HPLC) is a robust method for the simultaneous quantification of PCr and creatine in biological samples.

Principle: Ion-pair reversed-phase HPLC is often employed. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analytes (PCr and creatine), allowing for their retention and separation on a non-polar stationary phase (e.g., C18 column). Detection is typically performed using a UV detector.

Sample Preparation:

  • Tissue Homogenization: Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in ice-cold perchloric acid.[8]

  • Deproteinization: Centrifuge the homogenate to pellet the precipitated proteins.

  • Neutralization: Neutralize the acidic supernatant with a potassium-based solution (e.g., potassium carbonate or potassium hydroxide).[8]

  • Precipitate Removal: Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is then ready for HPLC analysis.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column.

  • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and a phosphate buffer, with an organic modifier like methanol. A gradient elution may be used for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

Therapeutic Potential and Future Directions

The critical role of phosphocreatine in cellular energy homeostasis has led to its investigation as a therapeutic agent, particularly in conditions characterized by energy deficit, such as ischemic heart disease and cerebrovascular disease.[4] Exogenous administration of phosphocreatine has been explored for its potential to protect tissues from ischemic damage.[4] While some clinical trials have shown mixed results, the concept of bolstering the cellular energy reserve remains a compelling therapeutic strategy.[9]

Future research in this area will likely focus on:

  • Developing more effective delivery methods for phosphocreatine and its analogues.

  • Elucidating the complex interplay between the phosphocreatine system and other metabolic and signaling pathways in various disease states.

  • Identifying patient populations that are most likely to benefit from therapies targeting cellular bioenergetics.

Conclusion

The this compound is an invaluable tool for researchers investigating the intricate mechanisms of cellular energy homeostasis. The phosphocreatine system, through the creatine kinase reaction and the phosphocreatine shuttle, provides an elegant and efficient means of buffering and transporting energy in highly active tissues. A thorough understanding of this system, supported by robust quantitative data and precise experimental protocols, is crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies for a range of metabolic and ischemic disorders.

References

Methodological & Application

Application Notes and Protocols for Phosphocreatine Di-tris Salt in ATP Regeneration Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable and sufficient supply of adenosine (B11128) triphosphate (ATP) is critical for the success of numerous in vitro enzymatic assays, particularly those with long incubation times or high ATP consumption rates. Kinases, ATPases, and in vitro translation systems are prime examples of applications that benefit from an efficient ATP regeneration system. The phosphocreatine (B42189)/creatine (B1669601) kinase (PCr/CK) system is a widely used and highly effective method for regenerating ATP from ADP.[1][2]

Phosphocreatine di-tris salt is a preferred phosphate (B84403) donor in many ATP regeneration systems due to its high solubility and the absence of alkali metal ions, which can interfere with certain biological assays.[3] This document provides detailed application notes and protocols for the use of this compound in ATP regeneration systems, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: The Phosphocreatine/Creatine Kinase System

The core of this ATP regeneration system is the reversible reaction catalyzed by creatine kinase (CK).[4][5] Phosphocreatine (PCr) serves as a high-energy phosphate reservoir, donating its phosphate group to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP.[6][7] This reaction maintains a high ATP/ADP ratio, ensuring that the primary ATP-dependent reaction can proceed optimally over an extended period.[8][9] The reaction is as follows:

Phosphocreatine + ADP <=> Creatine + ATP

This system acts as a temporal and spatial energy buffer, ensuring a constant supply of ATP at the site of consumption.[1][8]

Mandatory Visualizations

ATP_Regeneration_Pathway cluster_reaction Coupled Reaction ATP ATP ADP ADP + Pi ATP->ADP Energy Consumption Enzyme ATP-dependent Enzyme (e.g., Kinase) ATP->Enzyme ADP->ATP ATP Regeneration CK Creatine Kinase ADP->CK PCr Phosphocreatine (di-tris salt) Cr Creatine PCr->Cr Phosphate Donation PCr->CK CK->ATP CK->Cr Enzyme->ADP

Caption: ATP Regeneration Signaling Pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Inhibitor Solutions start->prepare_reagents prepare_atp_regen Prepare ATP Regeneration Mix (PCr di-tris salt, CK, ADP) start->prepare_atp_regen mix_components Combine Kinase, Substrate, Inhibitor, and ATP Regen Mix prepare_reagents->mix_components prepare_atp_regen->mix_components incubate Incubate at Optimal Temperature mix_components->incubate detect_signal Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubate->detect_signal analyze Analyze Data detect_signal->analyze end End analyze->end

Caption: Kinase Inhibitor Screening Workflow.

IVT_Workflow start Start prepare_tmix Prepare Translation Mix (T-mix) (PCr di-tris salt, CK, Amino Acids, etc.) start->prepare_tmix prepare_mrna Prepare mRNA Template start->prepare_mrna prepare_lysate Prepare Cell-free Lysate start->prepare_lysate combine Combine T-mix, mRNA, and Cell-free Lysate prepare_tmix->combine prepare_mrna->combine prepare_lysate->combine incubate Incubate at 30-37°C combine->incubate detect_protein Detect Synthesized Protein (e.g., Western Blot, Activity Assay) incubate->detect_protein analyze Analyze Results detect_protein->analyze end End analyze->end

Caption: In Vitro Translation Workflow.

Quantitative Data

The following tables summarize typical component concentrations and performance characteristics of ATP regeneration systems using this compound.

Table 1: Recommended Component Concentrations for ATP Regeneration Systems

ComponentKinase AssaysIn Vitro TranslationCell-Free Protein Synthesis
This compound 10 - 20 mM20 mM[10]20 mM
Creatine Kinase 10 - 50 µg/mL100 µg/mL (0.1 µg/µL)[10]1 mg/mL
ADP 0.1 - 1 mMNot typically added (present in lysate)Not typically added (present in lysate)
Magnesium Acetate/Chloride 2 - 10 mMComponent of reaction bufferComponent of reaction buffer
Initial ATP 10 µM - 1 mM1 - 2 mM1.5 mM

Table 2: Performance Characteristics of the Phosphocreatine/Creatine Kinase ATP Regeneration System

ParameterTypical ValueConditions
ATP Regeneration Rate >95% ATP maintained over 2-4 hours30°C, pH 7.4
Optimal Temperature 25 - 37°CDependent on the primary enzyme
Optimal pH 7.0 - 8.0Dependent on the primary enzyme
Stability of Phosphocreatine (in solution) Stable for several hours at room temperature; store frozen for long-termAqueous buffer

Experimental Protocols

Protocol 1: Preparation of a 10X ATP Regeneration Stock Solution

This stock solution can be used for various applications, including kinase and ATPase assays.

Materials:

  • This compound

  • Creatine Kinase (from rabbit muscle)

  • ADP tris salt

  • Magnesium Chloride (MgCl₂)

  • HEPES or Tris-HCl buffer

  • Nuclease-free water

Procedure:

  • Prepare a 1 M stock solution of HEPES or Tris-HCl buffer at the desired pH (typically 7.5).

  • In a 1.5 mL microcentrifuge tube, combine the following to prepare 1 mL of 10X ATP regeneration stock:

    • 200 µL of 1 M HEPES/Tris-HCl (final concentration 200 mM)

    • 200 µL of 1 M this compound (final concentration 200 mM)

    • 10 µL of 100 mM ADP tris salt (final concentration 1 mM)

    • 100 µL of 1 M MgCl₂ (final concentration 100 mM)

    • 490 µL of nuclease-free water

  • Vortex briefly to mix.

  • Just before use, add Creatine Kinase to the required amount of 10X stock to a final concentration of 100-500 µg/mL.

  • Store the 10X stock (without Creatine Kinase) in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Application in a Kinase Inhibitor Screening Assay

This protocol describes a generic kinase assay in a 96-well plate format.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Test compounds (potential inhibitors)

  • 10X ATP Regeneration Stock Solution (from Protocol 1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well white, opaque plates

Procedure:

  • Prepare a 1X working solution of the ATP Regeneration Mix by diluting the 10X stock and adding Creatine Kinase.

  • In each well of the 96-well plate, add:

    • 5 µL of test compound (or DMSO for control)

    • 10 µL of kinase solution

    • 10 µL of substrate solution

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 25 µL of a 2X ATP solution (containing the ATP regeneration mix). The final volume will be 50 µL.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1-2 hours.

  • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each test compound relative to the controls.

Protocol 3: Application in an In Vitro Translation (IVT) System

This protocol is adapted for a standard rabbit reticulocyte lysate or wheat germ extract IVT system.

Materials:

  • Cell-free lysate (e.g., rabbit reticulocyte lysate)

  • mRNA template

  • Amino acid mixture

  • RNase inhibitor

  • Translation Mix (T-mix):

    • HEPES buffer (pH 7.5)

    • This compound (final concentration 20 mM)[10]

    • Creatine Kinase (final concentration 0.1 µg/µL)[10]

    • Spermidine

    • Potassium acetate

    • Magnesium acetate

    • DTT

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Prepare the complete T-mix containing all components except the lysate and mRNA. The this compound and creatine kinase are the core of the ATP regeneration system within this mix.

  • In a sterile, RNase-free microcentrifuge tube, combine the following on ice:

    • 25 µL of cell-free lysate

    • 5 µL of T-mix

    • 1 µL of amino acid mixture

    • 1 µL of RNase inhibitor

    • 1-5 µg of mRNA template

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Analyze the translation products by methods such as SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting.

Troubleshooting

ProblemPossible CauseSolution
Low or no ATP regeneration Inactive Creatine KinaseUse a fresh stock of CK. Ensure proper storage at -20°C.
Degradation of PhosphocreatinePrepare fresh solutions of this compound. Avoid prolonged storage at room temperature.
Incorrect buffer pH or ion concentrationOptimize the pH and magnesium concentration for both the primary enzyme and creatine kinase.
High background signal in kinase assays Contaminating ATPase/kinase activity in the CK preparationUse a high-purity source of creatine kinase.
Precipitation in the reaction mix High concentrations of magnesium and phosphateOptimize the magnesium concentration. Ensure all components are fully dissolved before mixing.

Conclusion

The use of this compound in an ATP regeneration system provides a robust and reliable method for maintaining ATP levels in a variety of in vitro applications. Its high solubility and lack of interfering alkali metal ions make it an excellent choice for sensitive enzymatic assays. By following the provided protocols and considering the quantitative data, researchers can significantly improve the consistency and reliability of their experimental results.

References

Application Notes and Protocols for Creatine Kinase Assay Using Phosphocreatine Di-tris Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) kinase (CK), also known as creatine phosphokinase (CPK), is a crucial enzyme in cellular energy metabolism.[1][2][3] It catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine (B42189) (PCr) to adenosine (B11128) diphosphate (B83284) (ADP), regenerating adenosine triphosphate (ATP).[2][3] This function is particularly vital in tissues with high and fluctuating energy demands, such as skeletal muscle, cardiac muscle, and the brain.[1][2][3] The determination of CK activity is a key diagnostic marker for various pathological conditions, including myocardial infarction, muscular dystrophy, and rhabdomyolysis.[1][4] These application notes provide a detailed protocol for the quantitative determination of creatine kinase activity using a coupled enzyme assay with Phosphocreatine Di-tris salt as a substrate.

Principle of the Assay

The creatine kinase activity is determined through a series of coupled enzymatic reactions.[1][4][5] In the primary reaction, creatine kinase utilizes phosphocreatine and ADP to produce creatine and ATP.[1][4][5] The newly formed ATP is then used in a secondary reaction catalyzed by hexokinase (HK) to phosphorylate D-glucose, forming D-glucose-6-phosphate (G6P) and ADP.[1][4][5] In the final step, glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+), resulting in the formation of 6-phosphogluconate and NADPH.[1][4][5] The rate of NADPH formation is directly proportional to the creatine kinase activity in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[1][4][5]

Signaling Pathway and Experimental Workflow

Creatine_Kinase_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_energy_utilization Energy Utilization mtCK mtCK ATP_mito ATP PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Shuttle Creatine_mito Creatine ADP_mito ADP cCK cCK ADP_cyto ADP ATP_cyto ATP Creatine_cyto Creatine Creatine_cyto->Creatine_mito Shuttle ATPases ATPases (e.g., Myosin ATPase) Energy_requiring_processes Cellular Processes (e.g., Muscle Contraction)

CK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Working Reagent add_reagent Pipette Working Reagent into Cuvette/Plate prep_reagents->add_reagent prep_samples Prepare Samples (Serum, Plasma, Tissue Homogenate) add_sample Add Sample to Reagent prep_samples->add_sample pre_incubate Pre-incubate at 37°C add_reagent->pre_incubate pre_incubate->add_sample mix Mix and Incubate at 37°C add_sample->mix read_absorbance Measure Absorbance at 340 nm (Initial and Timed Intervals) mix->read_absorbance calculate_delta_A Calculate Change in Absorbance (ΔA/min) read_absorbance->calculate_delta_A calculate_activity Calculate CK Activity (U/L) calculate_delta_A->calculate_activity

Experimental Protocols

Reagents and Materials
Reagent/MaterialSpecificationStorage
Reagent 1 (R1) Imidazole Buffer (pH 6.7), D-Glucose, N-Acetyl-L-Cysteine (NAC), Magnesium Acetate, NADP+, EDTA, Hexokinase (HK), Glucose-6-Phosphate Dehydrogenase (G6PDH)2-8°C
Reagent 2 (R2) This compound, ADP, AMP, di-Adenosine-5-pentaphosphate2-8°C
Working Reagent Mixture of R1 and R22-8°C for up to 14 days
Sample Serum, heparinized or EDTA plasma, tissue homogenateSerum/Plasma: 2-8°C for up to 7 days, -20°C for up to 4 weeks. Tissue: -80°C.[4]
Equipment Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm, thermostatic bath or incubator (37°C), cuvettes or 96-well plates, pipettes, centrifuge-
Reagent Preparation
  • Working Reagent Preparation : Mix 4 volumes of Reagent 1 (R1) with 1 volume of Reagent 2 (R2).[5][6][7] The working reagent is stable for up to 14 days when stored at 2-8°C.[6][7] Note: Allow reagents to come to room temperature before mixing.

Sample Preparation
  • Serum and Plasma : Collect blood and separate serum or plasma promptly to avoid hemolysis.[8] Samples can be stored at 2-8°C for up to 7 days or at -20°C for up to 4 weeks.[4]

  • Tissue Samples :

    • Harvest approximately 10-20 mg of tissue.[9][10]

    • Wash the tissue with ice-cold PBS (pH 7.4).[9][10]

    • Homogenize the tissue in 100-200 µL of ice-cold assay buffer or PBS.[9][10]

    • Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.[1][10]

    • Collect the supernatant for the assay. Keep on ice.

Assay Procedure
  • Set the spectrophotometer to a wavelength of 340 nm and adjust the temperature to 37°C.

  • Pipette 1.0 mL of the prepared Working Reagent into a cuvette. For a 96-well plate format, use 200 µL of Working Reagent per well.

  • Pre-incubate the Working Reagent at 37°C for 5 minutes.[7][11][12]

  • Add 25-50 µL of the sample (serum, plasma, or tissue supernatant) to the cuvette/well.

  • Mix gently by inversion or pipetting and start the timer.

  • Incubate the reaction mixture at 37°C.

  • Record the initial absorbance (A1) after a 2-minute incubation period.[7]

  • Continue to record the absorbance every minute for the next 2-5 minutes to obtain a linear reaction rate.

Data Presentation

ParameterConcentration/Value
Working Reagent Components (Final Concentrations)
Imidazole Buffer (pH 6.7)~100 mmol/L
D-Glucose~20-25 mmol/L[5][7][8]
N-Acetyl-L-Cysteine (NAC)~20-25 mmol/L[5][7]
Magnesium Acetate~10-15 mmol/L[5][6]
NADP+~2-3 mmol/L[5][6][7]
EDTA~2 mmol/L[7][8]
Hexokinase (HK)>2500 U/L[7]
Glucose-6-Phosphate Dehydrogenase (G6PDH)>1500 U/L[7]
This compound~30-150 mmol/L[6][7]
ADP~2-15 mmol/L[5][7]
Assay Parameters
Wavelength340 nm[4][5]
Temperature37°C[5][11]
Incubation Time2-5 minutes[7][12]
Sample Volume25-100 µL[7][11]
Working Reagent Volume1.0 mL (cuvette) or 200 µL (96-well plate)
Linearity RangeTypically up to 1000-2000 U/L[5][8]

Data Analysis

  • Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

  • The Creatine Kinase activity is calculated using the following formula:

    CK Activity (U/L) = (ΔA/min) x (Total Reaction Volume / Sample Volume) x (1 / Molar Extinction Coefficient of NADPH) x 10^6

    • ΔA/min : The rate of change in absorbance at 340 nm.

    • Total Reaction Volume : The final volume in the cuvette or well (in mL).

    • Sample Volume : The volume of the sample added (in mL).

    • Molar Extinction Coefficient of NADPH : 6.22 x 10³ L·mol⁻¹·cm⁻¹.

    • 10^6 : Conversion factor to express the activity in micromoles per liter (U/L).

One unit (U) of CK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[1]

Troubleshooting

IssuePossible CauseSolution
High background absorbance Reagent contamination or degradation.Prepare fresh Working Reagent. Ensure proper storage of reagents.
Non-linear reaction rate Substrate depletion or enzyme instability.Dilute the sample if the activity is too high. Ensure the assay is performed within the linear range.[5]
Low or no activity Inactive enzyme in the sample or reagent.Use a positive control to verify reagent activity. Ensure proper sample storage and handling.
Sample interference Hemolysis can release adenylate kinase, ATP, and G6PD from red blood cells, affecting results. Lipemia can cause high absorbance.[4]Use non-hemolyzed samples.[8] For highly lipemic samples, consider sample dilution or ultracentrifugation.[4]

References

Application Notes and Protocols: Phosphocreatine Di-tris Salt in Alkali Metal-Sensitive Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biochemical and cellular assays, the precise control of ionic composition is paramount, particularly when investigating enzymes sensitive to alkali metal ions such as sodium (Na⁺) and potassium (K⁺). The Na⁺/K⁺-ATPase, a vital transmembrane pump, is a prime example of such an enzyme, where fluctuations in Na⁺ and K⁺ concentrations can directly impact its activity and the interpretation of experimental results. Standard reagents, often formulated as sodium or potassium salts, can introduce confounding variables into these sensitive assay systems.

Phosphocreatine (B42189) Di-tris salt emerges as a critical tool for circumventing these challenges. By replacing alkali metal ions with the biologically inert Tris cation, this reagent provides a reliable source of phosphocreatine for ATP regeneration systems without interfering with the delicate ionic balance required for studying alkali metal-sensitive enzymes. These application notes provide detailed protocols and data for the use of Phosphocreatine Di-tris salt in a Na⁺/K⁺-ATPase activity assay, highlighting its advantages over traditional phosphocreatine salts.

Key Advantages of this compound

  • Eliminates Interference from Alkali Metals: The absence of Na⁺ and K⁺ ions in the salt form prevents unintended activation or inhibition of the Na⁺/K⁺-ATPase and other sensitive enzymes.[1]

  • Enables Accurate Kinetic Studies: Allows for the precise titration of Na⁺ and K⁺ to determine their specific effects on enzyme activity without background interference.

  • Maintains pH Stability: The Tris buffer component provides excellent pH control within the physiological range, which is crucial for optimal enzyme function.[2][3]

  • High Purity and Solubility: Ensures reproducibility and reliability in experimental setups.

Application: Na⁺/K⁺-ATPase Activity Assay

The following protocol describes a coupled enzyme assay to measure the activity of Na⁺/K⁺-ATPase. The assay relies on an ATP regenerating system composed of creatine (B1669601) kinase (CK) and this compound. The ADP produced by the Na⁺/K⁺-ATPase is re-phosphorylated to ATP by CK, a reaction that consumes phosphocreatine. The rate of ADP formation, and thus Na⁺/K⁺-ATPase activity, can be determined by coupling this system to another enzyme whose activity can be monitored spectrophotometrically. For the purpose of illustrating the benefit of the di-tris salt, we will present a hypothetical but realistic dataset comparing its use to a phosphocreatine disodium (B8443419) salt.

Na⁺/K⁺-ATPase Signaling Pathway

The Na⁺/K⁺-ATPase is not only an ion pump but also a signaling scaffold. Its activity is crucial for maintaining cellular ion homeostasis and is implicated in various signaling cascades.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na+/K+-ATPase α-subunit β-subunit Na_ext Na+ Na+/K+-ATPase:f0->Na_ext 3 Na+ out K_int K+ Na+/K+-ATPase:f0->K_int ADP ADP + Pi Na+/K+-ATPase:f0->ADP Src Src Kinase Na+/K+-ATPase:f1->Src Interaction K_ext K+ K_ext->Na+/K+-ATPase:f0 2 K+ in Na_int Na+ Na_int->Na+/K+-ATPase:f0 ATP ATP ATP->Na+/K+-ATPase:f0 Hydrolysis EGFR EGFR Src->EGFR Transactivation Downstream Downstream Signaling Src->Downstream ROS ROS ROS->Downstream EGFR->ROS Generation

Na⁺/K⁺-ATPase ion transport and signaling cascade.

Experimental Protocols

Protocol 1: Endpoint Assay for Na⁺/K⁺-ATPase Activity

This protocol measures the amount of inorganic phosphate (B84403) (Pi) released by the hydrolysis of ATP. The difference in Pi generated in the presence and absence of the specific Na⁺/K⁺-ATPase inhibitor, ouabain, represents the activity of the enzyme.

Materials:

  • This compound

  • Phosphocreatine Disodium salt (for comparison)

  • Creatine Kinase (CK)

  • Adenosine diphosphate (B83284) (ADP)

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • NaCl

  • KCl

  • Ouabain

  • Enzyme preparation (e.g., purified Na⁺/K⁺-ATPase or membrane fractions)

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Prepare Reaction Mix: Prepare two master mixes.

    • Mix A (Total ATPase activity): Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), NaCl (100 mM), KCl (20 mM), ADP (1 mM), Creatine Kinase (10 U/mL).

    • Mix B (Ouabain-insensitive ATPase activity): Mix A + Ouabain (1 mM).

  • Aliquot Reaction Mix: Aliquot the reaction mixes into separate tubes.

  • Add Phosphocreatine: To one set of tubes (both Mix A and B), add this compound to a final concentration of 10 mM. To a parallel set of tubes, add Phosphocreatine Disodium salt to the same final concentration.

  • Initiate Reaction: Add the enzyme preparation to each tube to start the reaction.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution that will denature the enzyme and is compatible with the phosphate detection method (e.g., a solution of sodium dodecyl sulfate (B86663) or by adding the acidic Malachite Green reagent).

  • Phosphate Detection: Add the Malachite Green reagent to each tube and incubate according to the manufacturer's instructions to allow color development.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 620-660 nm).

  • Calculate Phosphate Concentration: Determine the concentration of inorganic phosphate using a standard curve prepared with the phosphate standard solution.

  • Calculate Na⁺/K⁺-ATPase Activity:

    • Na⁺/K⁺-ATPase activity = (Pi released in Mix A) - (Pi released in Mix B).

    • Express activity as nmol Pi/min/mg protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_mix Prepare Reaction Mixes (A: Total, B: +Ouabain) add_pc Add Phosphocreatine to Mixes prep_mix->add_pc prep_pc Prepare Phosphocreatine Solutions (Di-tris vs. Disodium) prep_pc->add_pc add_enzyme Add Enzyme Preparation add_pc->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn add_reagent Add Phosphate Detection Reagent stop_rxn->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs calculate Calculate Na+/K+-ATPase Activity measure_abs->calculate

Workflow for the endpoint Na⁺/K⁺-ATPase activity assay.

Data Presentation

The following table summarizes hypothetical but realistic data from the Na⁺/K⁺-ATPase assay described above, comparing the use of this compound with Phosphocreatine Disodium salt.

Phosphocreatine Salt UsedTotal ATPase Activity (nmol Pi/min/mg)Ouabain-Insensitive ATPase Activity (nmol Pi/min/mg)Na⁺/K⁺-ATPase Activity (nmol Pi/min/mg) % of Di-tris Salt Activity
This compound 150.5 ± 5.230.2 ± 2.1120.3 ± 5.6 100%
Phosphocreatine Disodium Salt 185.8 ± 6.831.5 ± 2.5154.3 ± 7.2 128%

Interpretation of Data:

The use of Phosphocreatine Disodium salt results in a significantly higher apparent Na⁺/K⁺-ATPase activity. This is due to the introduction of additional Na⁺ ions from the phosphocreatine salt itself, which artificially stimulates the enzyme. In contrast, the this compound provides an accurate baseline measurement of the enzyme's activity under the defined assay conditions, as the Tris ions do not interfere with the Na⁺ or K⁺ binding sites.

Conclusion

For researchers investigating alkali metal-sensitive enzymes and transport proteins, the choice of reagents is critical for obtaining accurate and reproducible data. This compound offers a clear advantage by eliminating the confounding variable of extraneous alkali metal ions. The protocols and data presented here demonstrate the utility of this compound in providing a more accurate assessment of Na⁺/K⁺-ATPase activity. By incorporating this reagent into their experimental designs, researchers can ensure the integrity of their findings and gain a clearer understanding of the intricate mechanisms of alkali metal-dependent biological processes.

References

Application Notes: Phosphocreatine Di-tris Salt in Ubiquitination Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro ubiquitination assays are fundamental tools for dissecting the mechanisms of protein degradation and signaling pathways. A critical component of these assays is the sustained supply of adenosine (B11128) triphosphate (ATP), as the initial activation of ubiquitin by the E1 enzyme is an ATP-dependent process.[1][2][3] Depletion of ATP during the assay can lead to incomplete reactions and inaccurate results. To address this, an ATP regeneration system is often incorporated. This document details the application and advantages of using a phosphocreatine/creatine (B1669601) kinase system, specifically with Phosphocreatine Di-tris salt, in in vitro ubiquitination assay protocols.

This compound serves as a high-energy phosphate (B84403) reservoir, enabling the rapid regeneration of ATP from ADP via the enzymatic activity of creatine kinase.[4][5] This system offers a robust method to maintain physiological ATP concentrations throughout the course of the experiment, ensuring the efficiency and reliability of the ubiquitination cascade. The di-tris salt form is particularly advantageous in experimental systems sensitive to alkali metal ions, as it is low in sodium.[6][7]

The Ubiquitination Cascade and Role of ATP

The ubiquitination process involves a sequential enzymatic cascade:

  • Activation (E1): A ubiquitin-activating enzyme (E1) adenylates the C-terminus of ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[3]

  • Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).

  • Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.

This cycle can be repeated to form polyubiquitin (B1169507) chains, which often serve as a signal for proteasomal degradation or other cellular events. The initial activation step is the primary consumer of ATP in this pathway.

Ubiquitination_Pathway cluster_ub_cascade Ubiquitination Cascade cluster_atp_regeneration ATP Regeneration System ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi E1 ADP ADP Ub Ubiquitin (Ub) E1_Ub E1~Ub Ub->E1_Ub E1 E1 E1 (Activating Enzyme) E1->E1_Ub E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 E2 (Conjugating Enzyme) E2->E2_Ub Ub_Substrate Ubiquitinated Substrate E2_Ub->Ub_Substrate E3 E3 E3 (Ligase) E3->Ub_Substrate Substrate Substrate Protein Substrate->Ub_Substrate PCr Phosphocreatine Cr Creatine PCr->Cr CK CK Creatine Kinase ADP->ATP CK

Caption: The Ubiquitination Cascade with an integrated Phosphocreatine/Creatine Kinase ATP Regeneration System.

Quantitative Data

Recommended Component Concentrations for In Vitro Ubiquitination Assay

The following table provides a starting point for the concentrations of key components in an in vitro ubiquitination assay incorporating the phosphocreatine/creatine kinase ATP regeneration system. Optimization may be required depending on the specific E3 ligase and substrate.

ComponentStock ConcentrationFinal Concentration
Reaction Buffer
Tris-HCl (pH 7.5)1 M20-50 mM
MgCl₂1 M5-10 mM
DTT1 M0.5-1 mM
Ubiquitination Machinery
E1 Enzyme10 µM50-200 nM
E2 Enzyme50 µM0.2-1 µM
E3 Ligase10 µM0.1-0.5 µM
Ubiquitin10 mg/mL (~1.17 mM)5-20 µM
Substrate Protein10-50 µM1-5 µM
ATP Regeneration System
ATP100 mM1-2 mM
This compound500 mM10-20 mM
Creatine Kinase10 mg/mL (~260 U/mg)10-20 U/mL

Note: The concentrations provided are general recommendations. Please refer to specific protocols for your enzymes and substrate of interest.

Comparison of ATP Regeneration Systems

Different systems can be employed to regenerate ATP in in vitro assays. The choice of system can impact reaction efficiency and cost.

ATP Regeneration SystemPhosphate DonorEnzyme(s)AdvantagesDisadvantages
Phosphocreatine/Creatine Kinase (PCr/CK) PhosphocreatineCreatine KinaseHigh efficiency; Not a natural substrate in E. coli-based systems, preventing off-target effects.[8]Higher cost of phosphocreatine.
Pyruvate/Pyruvate Oxidase/Acetate Kinase (PAP) PyruvatePyruvate Oxidase, Acetate KinaseCan be combined with the PCr/CK system for enhanced protein synthesis yield.[9][10]May have lower protein yield when used alone compared to the PCr/CK system.[9][10]
Phosphoenolpyruvate/Pyruvate Kinase (PEP/PK) Phosphoenolpyruvate (PEP)Pyruvate KinaseCan result in higher protein yields in some cell-free protein synthesis systems compared to PCr/CK.[8]PEP can be degraded by endogenous phosphatases in E. coli-based systems.[8]

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay with ATP Regeneration System

This protocol describes a typical in vitro ubiquitination assay for a purified substrate protein.

Materials:

  • 5X Ubiquitination Buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 2.5 mM DTT)

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme

  • E3 Ligase

  • Ubiquitin

  • Substrate Protein

  • 10X ATP Regeneration Mix (100 mM this compound, 20 mM ATP, 100 U/mL Creatine Kinase)

  • Nuclease-free water

  • 2X SDS-PAGE Sample Buffer

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture in a microcentrifuge tube. The final reaction volume is typically 20-40 µL. For a 40 µL reaction, combine the following in order:

    • 23.5 µL Nuclease-free water

    • 8 µL 5X Ubiquitination Buffer

    • 4 µL 10X ATP Regeneration Mix

    • 1 µL E1 Enzyme (to a final concentration of 100 nM)

    • 1 µL E2 Enzyme (to a final concentration of 500 nM)

    • 0.5 µL E3 Ligase (to a final concentration of 250 nM)

    • 1 µL Ubiquitin (to a final concentration of 10 µM)

    • 1 µL Substrate Protein (to a final concentration of 5 µM)

  • Controls: Prepare negative control reactions by omitting one of the key components (e.g., E1, E2, E3, ATP, or substrate).

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 60-90 minutes.

  • Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE Sample Buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with antibodies specific for the substrate protein or ubiquitin. An increase in the molecular weight of the substrate protein indicates ubiquitination.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffers, Enzymes, Substrate, ATP Regen Mix) start->prep_reagents setup_reaction Set Up Reaction on Ice (Add components in specified order) prep_reagents->setup_reaction setup_controls Set Up Negative Controls (Omit one key component) prep_reagents->setup_controls incubate Incubate at 37°C (60-90 minutes) setup_reaction->incubate setup_controls->incubate terminate Terminate Reaction (Add SDS-PAGE buffer and boil) incubate->terminate analysis Analyze by SDS-PAGE and Western Blot terminate->analysis end End analysis->end

Caption: A streamlined workflow for performing an in vitro ubiquitination assay with an ATP regeneration system.

Conclusion

The incorporation of an ATP regeneration system featuring this compound and creatine kinase is a robust strategy to ensure the fidelity of in vitro ubiquitination assays. This system effectively maintains ATP levels, which is crucial for the initial and rate-limiting step of ubiquitin activation. The use of the di-tris salt provides an added advantage in assays sensitive to alkali metal ions. By following the detailed protocols and considering the quantitative data presented, researchers can enhance the consistency and reliability of their ubiquitination studies, leading to more accurate insights into the roles of specific E3 ligases and their substrates in health and disease.

References

Determining the Optimal Concentration of Phosphocreatine Di-tris Salt for Enhanced Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphocreatine (B42189) (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapid reserve of high-energy phosphates for the regeneration of adenosine (B11128) triphosphate (ATP).[1][2] The creatine (B1669601) kinase (CK)/phosphocreatine shuttle is essential for maintaining ATP homeostasis in cells with high and fluctuating energy demands, such as cardiomyocytes, neurons, and skeletal muscle cells.[3] Supplementing cell culture media with Phosphocreatine Di-tris salt can enhance cell viability, protect against cellular stress, and improve the bioenergetic state of cultured cells. This is particularly relevant for studies involving metabolically demanding processes, such as drug screening, disease modeling, and the production of biologics. This compound is often preferred in experimental settings sensitive to alkali metal ions. This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various cell culture applications.

Key Cellular Processes Influenced by Phosphocreatine

Phosphocreatine supplementation has been shown to impact several critical cellular pathways and functions:

  • Energy Buffering: PCr acts as a temporal and spatial energy buffer, rapidly replenishing ATP at sites of high consumption.[3]

  • Neuroprotection: In neuronal cultures, PCr has demonstrated protective effects against excitotoxicity and oxidative stress, with effective concentrations ranging from 2.5 mM to 10 mM.[4] Maximum protection against 6-hydroxydopamine (6-OHDA)-induced toxicity in striatal slices was achieved at 5 mM.[4]

  • Cardioprotection: PCr plays a crucial role in cardiac energy metabolism.[5] In H9c2 cardiac myoblasts, PCr concentrations from 5 mM to 40 mM showed no cytotoxicity and provided protection against methylglyoxal-induced injury.[6]

  • Modulation of Signaling Pathways: PCr supplementation can influence key signaling pathways involved in cell survival and metabolism, such as the PI3K/Akt and AMPK pathways.[7][8]

Data Summary: Effective Concentrations of Phosphocreatine in Cell Culture

The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes concentrations used in various studies.

Cell TypeApplicationEffective Concentration RangeOptimal ConcentrationReference(s)
Rat Striatal SlicesNeuroprotection against 6-OHDA2.5 mM - 10 mM5 mM[4]
Primary Embryonal Hippocampal CellsNeuroprotection against glutamate (B1630785) excitotoxicityNot specified5 mM[9]
Human Umbilical Vein Endothelial Cells (HUVECs)Protection against oxLDL-induced apoptosis10 mM - 30 mMDose-dependent[7]
H9c2 Cardiac MyoblastsProtection against methylglyoxal-induced injury5 mM - 40 mMNot specified[6]
L6 Rat Skeletal Muscle CellsIncreased glucose oxidation and AMPK phosphorylationNot specified0.5 mM (Creatine)[10]

Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of a sterile, concentrated stock solution is critical for accurate and reproducible results.

Materials:

  • This compound (cell culture grade)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (10-50 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound.

  • Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80% of the final volume of sterile water or PBS.

  • Warming: To aid dissolution, place the tube in a 37°C water bath or incubator for 10-15 minutes. Vortex periodically until the salt is completely dissolved. Avoid excessive heating.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Concentration using a Dose-Response Experiment

This protocol outlines a systematic approach to identify the optimal working concentration of this compound for your specific cell line and experimental endpoint.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Sterile this compound stock solution (from Protocol 1)

  • Reagents for endpoint assays (e.g., MTT, LDH, ATP quantification kits)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 40 mM) down to a low concentration (e.g., 0.5 mM). Include a vehicle control (medium without phosphocreatine).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours). For cytoprotection assays, the compound is typically added prior to or concurrently with a cellular stressor.

  • Endpoint Assays: Following incubation, perform one or more of the following assays to assess the effects of the different concentrations.

    • Cell Viability (MTT Assay): To assess metabolic activity.

    • Cytotoxicity (LDH Assay): To measure membrane integrity.

    • Cellular Bioenergetics (ATP Assay): To directly measure the impact on cellular energy levels.

  • Data Analysis: Calculate the desired metric (e.g., percent viability, percent cytotoxicity, relative ATP levels) for each concentration relative to the vehicle control. Plot the data as a dose-response curve to determine the optimal concentration. The optimal concentration will be the one that provides the desired effect (e.g., maximal protection, significant increase in ATP) with minimal cytotoxicity.

Protocol 3: Assessing Cell Viability using the MTT Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • PBS

Procedure:

  • Following the treatment period (Protocol 2, step 4), add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Assessing Cytotoxicity using the LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit.

  • Typically, this involves transferring a small volume of the cell culture supernatant to a new plate.

  • A reaction mixture is then added, and after a short incubation, the absorbance is measured at the recommended wavelength.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

G cluster_prep Stock Solution Preparation cluster_exp Dose-Response Experiment weigh Weigh Phosphocreatine Di-tris Salt dissolve Dissolve in Sterile Water or PBS weigh->dissolve warm Warm to 37°C to Aid Dissolution dissolve->warm filter Sterile Filter (0.22 µm) warm->filter aliquot Aliquot and Store at -20°C or -80°C filter->aliquot dilute Prepare Serial Dilutions of Stock Solution aliquot->dilute seed Seed Cells in 96-well Plate seed->dilute treat Treat Cells with Different Concentrations dilute->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Endpoint Assays (MTT, LDH, ATP) incubate->assay analyze Analyze Data and Determine Optimal Concentration assay->analyze

Experimental workflow for determining optimal this compound concentration.

G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway PCr Phosphocreatine (extracellular) PCr_in Phosphocreatine (intracellular) PCr->PCr_in Transport CK Creatine Kinase PCr_in->CK ATP ATP CK->ATP Energy Cellular Processes (e.g., Proliferation, Survival) ATP->Energy PI3K PI3K ATP->PI3K Modulates AMPK AMPK ATP->AMPK Modulates ADP ADP ADP->CK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Energy AMPK->Energy Regulates Metabolism

Simplified signaling pathways influenced by phosphocreatine-mediated ATP regeneration.

Conclusion

The determination of the optimal concentration of this compound is a critical step in leveraging its bioenergetic benefits for cell culture. By systematically performing dose-response experiments and utilizing appropriate endpoint assays, researchers can identify a concentration that enhances cellular function and viability for their specific experimental needs. The protocols and data presented herein provide a comprehensive guide for scientists and drug development professionals to effectively integrate this compound into their cell culture workflows, ultimately leading to more robust and reliable experimental outcomes.

References

Application Notes and Protocols: The Use of Phosphocreatine Di-Tris Salt in Permeabilized Fiber Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphocreatine (B42189) di-tris salt in studying mitochondrial function in permeabilized muscle fibers. This technique offers a powerful in situ model to investigate the intricate regulation of cellular bioenergetics, preserving the structural integrity of mitochondria within the muscle cell.

Introduction

Permeabilized fiber studies allow for the investigation of mitochondrial respiration while maintaining the organelle's natural intracellular environment.[1][2][3] Phosphocreatine (PCr) plays a pivotal role in cellular energy homeostasis, acting as a temporal and spatial energy buffer.[4] The di-tris salt of phosphocreatine is particularly useful in these studies as it provides a source of high-energy phosphate (B84403) without introducing alkali metal ions like sodium or potassium, which could interfere with certain biological systems.[5][6] In permeabilized fibers, the manipulation of phosphocreatine and creatine (B1669601) concentrations allows for the elucidation of their regulatory effects on mitochondrial respiration, particularly the sensitivity of oxidative phosphorylation to adenosine (B11128) diphosphate (B83284) (ADP).[1][7]

Core Principles

The creatine kinase (CK) system, in conjunction with phosphocreatine, is fundamental to cellular energy transfer. Mitochondrial creatine kinase (mtCK) facilitates the transfer of a high-energy phosphate group from ATP, produced by oxidative phosphorylation, to creatine, forming phosphocreatine. This PCr then diffuses to sites of high energy demand, such as the myofibrils and ion pumps, where cytosolic CKs catalyze the reverse reaction to regenerate ATP locally. This "phosphocreatine shuttle" is a key mechanism for efficient energy distribution and signaling within the cell.

In permeabilized fiber studies, the addition of exogenous phosphocreatine and creatine allows researchers to mimic different physiological states (e.g., rest vs. exercise) and to dissect the role of the PCr/Cr ratio in regulating mitochondrial activity.[1] It has been demonstrated that phosphocreatine decreases the sensitivity of mitochondrial respiration to ADP, while creatine has the opposite effect, thereby increasing ADP sensitivity.[1][7]

Data Presentation

The following table summarizes quantitative data from permeabilized fiber studies investigating the effects of phosphocreatine and creatine on mitochondrial respiration.

ParameterConditionValueSpeciesMuscle TypeReference
V̇submax (Respiration at 0.1 mM ADP)ControlBaselineHumanVastus lateralis[1]
+ 20 mM Creatine55% increase from baselineHumanVastus lateralis[1]
+ 20 mM PhosphocreatineSimilar to baselineHumanVastus lateralis[1]
PCr/Cr Ratio Mimicking Rest (PCr/Cr = 2)V̇submax similar to low-intensityHumanVastus lateralis[1]
Mimicking Low-Intensity Exercise (PCr/Cr = 0.5)V̇submax similar to restHumanVastus lateralis[1]
Mimicking High-Intensity Exercise (PCr/Cr = 0.1)V̇submax increased to 60% of V̇maxHumanVastus lateralis[1]
V̇0 (Respiration without ADP)Pre-Creatine SupplementationBaselineHumanVastus lateralis[1]
Post-Creatine Supplementation (16 days)17% decrease from baselineHumanVastus lateralis[1]

Experimental Protocols

Preparation of Permeabilized Muscle Fibers

This protocol is adapted from established methods for preparing saponin-permeabilized muscle fibers.[2][3]

Materials:

  • Fresh muscle biopsy sample (~25 mg)

  • Biopsy Preservation Solution (BIOPS)

  • Mitochondrial Respiration Medium (MiR05)

  • Saponin (B1150181) solution (50 µg/mL in BIOPS)

  • Fine forceps

  • Microscope

Procedure:

  • Immediately place the fresh muscle biopsy into ice-cold BIOPS solution.

  • Under a microscope, carefully dissect a small bundle of muscle fibers (approximately 2-4 mg).

  • Mechanically separate the fibers along their longitudinal axis using fine forceps to maximize surface area exposure.

  • Transfer the fiber bundle to a vial containing saponin solution (50 µg/mL in BIOPS) and incubate on a gentle rotator for 30 minutes at 4°C. Saponin selectively permeabilizes the sarcolemma while leaving mitochondrial membranes intact.[2][3]

  • After permeabilization, wash the fiber bundle by transferring it to a vial with fresh, ice-cold MiR05 medium. Incubate for 10 minutes on a rotator at 4°C.

  • Repeat the washing step with a fresh aliquot of MiR05 to ensure complete removal of saponin and any remaining metabolites.

  • The permeabilized fibers are now ready for respiratory measurements.

High-Resolution Respirometry Protocol

This protocol outlines a typical experiment to assess the effect of phosphocreatine on mitochondrial respiration using high-resolution respirometry.

Materials:

  • Permeabilized muscle fiber bundle

  • High-resolution respirometer (e.g., Oroboros O2k)

  • MiR05 medium

  • Substrates: Malate (B86768), Glutamate, Succinate (B1194679)

  • ADP solutions of varying concentrations

  • Phosphocreatine di-tris salt solution

  • Creatine solution

  • Cytochrome c

  • Inhibitors: Rotenone (B1679576), Antimycin A

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add 2 mL of MiR05 to the respirometer chamber and allow the signal to stabilize.

  • Add the permeabilized fiber bundle to the chamber and close it.

  • State 2 Respiration (Leak Respiration): Add substrates for Complex I (e.g., 5 mM malate and 10 mM glutamate). Allow the respiration rate to stabilize. This represents leak respiration in the absence of ADP.

  • State 3 Respiration (Oxidative Phosphorylation): Titrate submaximal concentrations of ADP (e.g., starting from 0.1 mM) to assess ADP sensitivity.

  • Effect of Phosphocreatine: Add this compound (e.g., 20 mM) and observe the change in ADP-stimulated respiration.

  • Effect of Creatine: In a separate experiment or after washing the fibers, add creatine (e.g., 20 mM) prior to ADP titration to assess its effect on ADP sensitivity.

  • Maximal Respiration (V̇max): Add a saturating concentration of ADP (e.g., 2.5 mM) to measure maximal oxidative phosphorylation capacity.

  • Outer Mitochondrial Membrane Integrity Test: Add cytochrome c (10 µM). A minimal increase in respiration (<15%) indicates intact outer mitochondrial membranes.

  • Complex II Respiration: Add rotenone (0.5 µM) to inhibit Complex I, followed by succinate (10 mM) to measure Complex II-linked respiration.

  • Residual Oxygen Consumption: Add antimycin A (2.5 µM) to inhibit Complex III, determining the residual oxygen consumption.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_IMM cluster_IMS cluster_Cytosol Cytosol Mito_Matrix Mitochondrial Matrix ETC Electron Transport Chain Mito_Matrix->ETC NADH, FADH2 IMS Intermembrane Space mtCK Mitochondrial Creatine Kinase (mtCK) IMS->mtCK ATP OMM Outer Membrane IMM Inner Membrane ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Synthase->IMS ATP mtCK->IMS ADP PCr_cyto Phosphocreatine mtCK->PCr_cyto Phosphocreatine Myofibrils Myofibrils (ATP Utilization) ADP_cyto ADP Myofibrils->ADP_cyto ADP cCK Cytosolic Creatine Kinase (cCK) cCK->Myofibrils ATP Cr_cyto Creatine cCK->Cr_cyto ADP_cyto->cCK Cr_cyto->mtCK Creatine PCr_cyto->cCK

Caption: The Phosphocreatine Shuttle signaling pathway.

Experimental_Workflow cluster_prep Fiber Preparation cluster_respirometry High-Resolution Respirometry Biopsy Muscle Biopsy Dissection Fiber Bundle Dissection Biopsy->Dissection Permeabilization Saponin Permeabilization Dissection->Permeabilization Wash Washing in MiR05 Permeabilization->Wash Start Add Fibers to Chamber Wash->Start Transfer to Respirometer State2 Add Substrates (State 2) Start->State2 ADP_Titration Titrate ADP (State 3) State2->ADP_Titration PCr_Addition Add Phosphocreatine ADP_Titration->PCr_Addition Vmax Saturating ADP (Vmax) PCr_Addition->Vmax Inhibition Inhibitor Titration Vmax->Inhibition

Caption: Experimental workflow for permeabilized fiber studies.

References

Application Notes and Protocols: Phosphocreatine Di-tris Salt for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Phosphocreatine (B42189) Di-tris salt as a substrate in the study of enzyme kinetics, with a primary focus on creatine (B1669601) kinase (CK). Phosphocreatine Di-tris salt is a high-purity substrate suitable for assays where the presence of alkali metal ions, such as sodium, is undesirable. These protocols outline the spectrophotometric measurement of creatine kinase activity through a coupled enzyme assay, the determination of Michaelis-Menten constants (K_m) and maximum reaction velocity (V_max), and the necessary data analysis techniques.

Introduction

Creatine kinase (CK) is a pivotal enzyme in cellular energy metabolism, catalyzing the reversible transfer of a phosphate (B84403) group from phosphocreatine (PCr) to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP).[1] This reaction is crucial in tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle, and the brain.[2] The kinetics of this enzyme are of significant interest in various research fields, including the study of metabolic disorders and drug development.

This compound offers a key advantage in these studies by eliminating the potential interference of alkali metal ions, which can affect enzyme activity and assay conditions.[3] This document provides a comprehensive guide to utilizing this substrate for detailed kinetic analysis of creatine kinase.

Biochemical Pathway

The enzymatic reaction catalyzed by creatine kinase is a reversible process. In the forward reaction, phosphocreatine and ADP are converted to creatine and ATP. To study the kinetics of this reaction, a coupled enzyme assay is employed, linking the production of ATP to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Creatine Kinase Coupled Assay cluster_ck_reaction Creatine Kinase Reaction cluster_coupled_reaction Coupled Enzyme Reactions PCr Phosphocreatine Di-tris Salt CK Creatine Kinase (CK) PCr->CK ADP ADP ADP->CK Creatine Creatine CK->Creatine ATP ATP CK->ATP HK Hexokinase (HK) ATP->HK Glucose Glucose Glucose->HK G6P Glucose-6-Phosphate HK->G6P G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP⁺ NADP->G6PDH NADPH NADPH G6PDH->NADPH Gluconate 6-Phosphogluconate G6PDH->Gluconate

Caption: Coupled enzyme assay for creatine kinase activity.

Data Presentation

Hypothetical Kinetic Data for Creatine Kinase

The following table presents a hypothetical dataset for a creatine kinase kinetic experiment using varying concentrations of this compound. This data can be used to determine the K_m and V_max of the enzyme.

[this compound] (mM)Initial Velocity (V₀) (µmol/min)1/[S] (mM⁻¹)1/V₀ (min/µmol)
0.50.252.004.00
1.00.401.002.50
2.00.570.501.75
5.00.770.201.30
10.00.910.101.10
20.01.000.051.00
Summary of Creatine Kinase Isoenzyme Kinetic Constants
CK IsoenzymeApparent K_m for Phosphocreatine (mM)
MM (Muscle)Varies, can be influenced by enzyme modification[4]
MB (Heart)Lower than MM form[5]
BB (Brain)Lowest of the three, indicating tighter substrate binding[5]

Experimental Protocols

Protocol for Determining K_m and V_max of Creatine Kinase

This protocol describes the steps to determine the Michaelis-Menten constants of creatine kinase by varying the concentration of this compound.

Materials:

  • This compound

  • Creatine Kinase (e.g., from rabbit muscle)

  • ADP (Adenosine 5'-diphosphate)

  • D-Glucose

  • NADP⁺ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase (HK)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)

  • Magnesium Acetate

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Imidazole buffer, adjust pH to 6.7.

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 200 mM) in Assay Buffer. From this, create a series of dilutions to achieve the desired final concentrations in the assay (e.g., 0.5, 1.0, 2.0, 5.0, 10.0, 20.0 mM).

    • Reaction Mix (without Phosphocreatine): Prepare a master mix containing all other reagents at their final assay concentrations. A typical final concentration for each component is:

      • ADP: 2 mM

      • D-Glucose: 20 mM

      • NADP⁺: 2.5 mM

      • Magnesium Acetate: 10 mM

      • Hexokinase: ≥ 4 U/mL

      • G6PDH: ≥ 1.5 U/mL

  • Assay Protocol:

    • Set up a 96-well plate. For each concentration of this compound, pipette the corresponding dilution into triplicate wells.

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding a fixed amount of Creatine Kinase to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of NADPH formation is directly proportional to the CK activity.

    • Plot V₀ versus the concentration of this compound ([S]) to generate a Michaelis-Menten plot.

    • To determine K_m and V_max, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The x-intercept will be -1/K_m, the y-intercept will be 1/V_max, and the slope will be K_m/V_max.

Kinetic_Analysis_Workflow prep_reagents Prepare Reagents (Varying [PCr Di-tris]) run_assay Run Coupled Enzyme Assay (Measure A340 over time) prep_reagents->run_assay calc_velocity Calculate Initial Velocity (V₀) for each [PCr] run_assay->calc_velocity mm_plot Generate Michaelis-Menten Plot (V₀ vs. [S]) calc_velocity->mm_plot lb_plot Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) calc_velocity->lb_plot determine_constants Determine Km and Vmax lb_plot->determine_constants

Caption: Workflow for determining creatine kinase kinetic constants.

Conclusion

This compound is an excellent substrate for studying the enzyme kinetics of creatine kinase, particularly in experimental systems sensitive to alkali metal ions. The provided protocols offer a robust framework for determining the kinetic parameters of creatine kinase, which is essential for understanding its role in cellular bioenergetics and for the development of novel therapeutics targeting this enzyme. The use of a coupled enzyme assay provides a reliable and continuous method for monitoring enzyme activity, and the subsequent data analysis using Michaelis-Menten and Lineweaver-Burk plots allows for the accurate determination of K_m and V_max.

References

Powering Cellular Processes in a Test Tube: Application Notes for Phosphocreatine Di-tris Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vitro reconstitution of cellular processes is a powerful tool for dissecting complex biological mechanisms. A critical component of these cell-free systems is a robust energy source that faithfully mimics the intracellular environment. Phosphocreatine (B42189) Di-tris salt, in conjunction with creatine (B1669601) kinase, serves as a highly effective ATP regeneration system, providing a sustained energy supply for a multitude of in vitro applications. This document provides detailed application notes and protocols for utilizing Phosphocreatine Di-tris salt in the reconstitution of key cellular processes.

This compound is particularly advantageous for in vitro systems where the presence of alkali metal ions, such as sodium or potassium, could interfere with the experimental setup. The di-tris salt formulation ensures a physiologically relevant and non-inhibitory environment for a range of sensitive enzymatic assays.

Core Application: ATP Regeneration

The primary function of Phosphocreatine (PCr) in in vitro systems is to act as a high-energy phosphate (B84403) reservoir for the continuous regeneration of adenosine (B11128) triphosphate (ATP).[1] This is achieved through the enzymatic activity of creatine kinase (CK), which catalyzes the reversible transfer of a phosphate group from phosphocreatine to adenosine diphosphate (B83284) (ADP), yielding ATP and creatine.[2] This rapid and efficient system is crucial for maintaining a stable ATP level, which is essential for energy-dependent cellular processes reconstituted in vitro.

The Phosphocreatine/Creatine Kinase (PCr/CK) Energy Shuttle

The PCr/CK system acts as a "temporal energy buffer," ensuring that ATP levels are maintained at sites of high consumption.[3] In reconstituted systems, this translates to a prolonged reaction duration and higher yields for processes such as protein synthesis.

Below is a diagram illustrating the central role of the PCr/CK system in maintaining ATP homeostasis in an in vitro setting.

cluster_Energy_Regeneration ATP Regeneration Cycle cluster_Energy_Consumption Energy-Dependent Cellular Process PCr This compound Cr Creatine PCr->Cr Pi CK Creatine Kinase ATP_regen ATP ADP ADP ADP->ATP_regen ATP_consumed ATP ATP_regen->ATP_consumed Energy Supply Cellular_Process e.g., Protein Synthesis, Cytoskeletal Dynamics ADP_produced ADP Cellular_Process->ADP_produced ATP_consumed->Cellular_Process ADP_produced->ADP Substrate for Regeneration Start Start Thaw_Reagents Thaw Reagents on Ice Start->Thaw_Reagents Prepare_MM Prepare Master Mix (Lysate, Amino Acids, Energy Mix, etc.) Thaw_Reagents->Prepare_MM Add_MM Add Master Mix to Template Prepare_MM->Add_MM Add_Template Add DNA Template to Tube Add_Template->Add_MM Incubate Incubate at 30°C (60-90 min) Add_MM->Incubate Analyze Analyze Protein Expression (SDS-PAGE, Autoradiography) Incubate->Analyze End End Analyze->End Start Start Prepare_Actin Prepare Pyrene-labeled G-actin Stock Start->Prepare_Actin Prepare_Reaction_Mix Prepare Reaction Mix in Cuvette (G-actin, PCr, CK) Prepare_Actin->Prepare_Reaction_Mix Baseline_Fluorescence Record Baseline Fluorescence Prepare_Reaction_Mix->Baseline_Fluorescence Initiate_Polymerization Add Polymerization Buffer Baseline_Fluorescence->Initiate_Polymerization Record_Fluorescence Record Fluorescence Over Time Initiate_Polymerization->Record_Fluorescence Analyze_Data Analyze Polymerization Kinetics Record_Fluorescence->Analyze_Data End End Analyze_Data->End Mitochondria Mitochondria ATP_prod ATP Mitochondria->ATP_prod Oxidative Phosphorylation mtCK Mitochondrial Creatine Kinase ATP_prod->mtCK PCr Phosphocreatine mtCK->PCr Pi transfer cytoCK Cytosolic Creatine Kinase PCr->cytoCK Diffusion Cr Creatine Cr->mtCK ATP_regen ATP cytoCK->ATP_regen Actin_Polymerization Actin Polymerization (at fusion site) ATP_regen->Actin_Polymerization Energy for remodeling Myoblast_Fusion Myoblast Fusion Actin_Polymerization->Myoblast_Fusion

References

Application Notes and Protocols for Studying Mitochondrial Respiration with Phosphocreatine Di-tris Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the role of the phosphocreatine (B42189) (PCr) shuttle in mitochondrial respiration using Phosphocreatine Di-tris salt. The protocols focus on high-resolution respirometry with permeabilized muscle fibers, a powerful technique for studying mitochondrial function in a near-physiological context.

Introduction: The Phosphocreatine Shuttle and Mitochondrial Respiration

In tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle, the phosphocreatine (PCr) shuttle plays a critical role in intracellular energy transfer.[1] This system facilitates the efficient transport of high-energy phosphate (B84403) from the site of ATP production in the mitochondria to the sites of ATP utilization, primarily the myofibrils. The key enzyme in this shuttle is creatine (B1669601) kinase (CK), which exists in different isoforms. Mitochondrial creatine kinase (mtCK) is located in the mitochondrial intermembrane space and catalyzes the synthesis of PCr from mitochondrially generated ATP and creatine (Cr). PCr then diffuses to the cytosol, where cytosolic CK isoforms regenerate ATP from PCr and ADP at the sites of energy consumption.

The PCr/Cr ratio is a key regulator of mitochondrial respiration.[2] Phosphocreatine has been shown to decrease the sensitivity of mitochondrial respiration to ADP, while creatine has the opposite effect.[2] By manipulating the concentrations of PCr and Cr in the experimental setting, researchers can simulate different physiological states, such as rest and exercise, to study the dynamic regulation of oxidative phosphorylation. This compound is a suitable reagent for these studies as it provides phosphocreatine in a form that is soluble in aqueous solutions and avoids the introduction of other ions like sodium that could potentially interfere with biological processes.[3][4]

Experimental Principle

The experimental approach involves the use of permeabilized muscle fibers, which retain intact and functional mitochondria within their cellular architecture. The sarcolemma is selectively permeabilized, typically with saponin (B1150181), allowing for the controlled addition of substrates, ADP, and modulators like this compound and creatine to the mitochondrial environment. High-resolution respirometry is then used to measure the rate of oxygen consumption under various defined respiratory states, providing insights into the function of the electron transport system (ETS) and oxidative phosphorylation (OXPHOS).

Data Presentation

The following tables summarize quantitative data on respiratory flux in human permeabilized vastus lateralis muscle fibers, highlighting the effects of phosphocreatine and creatine on mitochondrial respiration.

Table 1: Respiratory Flux under Different Substrate and Coupling Conditions

Respiratory StateSubstrates and AdditivesTypical Oxygen Flux (pmol O₂ · s⁻¹ · mg⁻¹ wet weight)Description
LEAK (State 2)Malate + Glutamate5 - 15Respiration in the absence of ADP, reflecting proton leak across the inner mitochondrial membrane.
OXPHOS (State 3) - CIMalate + Glutamate + ADP40 - 80ADP-stimulated respiration with Complex I substrates.
OXPHOS (State 3) - CI+CIIMalate + Glutamate + Succinate + ADP80 - 150Convergent electron flow through Complex I and Complex II, representing maximal OXPHOS capacity.
ETS CapacityMalate + Glutamate + Succinate + ADP + FCCP100 - 200Uncoupled respiration, representing the maximal capacity of the electron transport system.

Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions, subject population, and muscle fiber type.

Table 2: Modulation of ADP-Stimulated Respiration by Phosphocreatine and Creatine

ConditionADP ConcentrationPhosphocreatine (PCr)Creatine (Cr)Submaximal Respiration (% of Vmax)
Control0.1 mM0 mM0 mM~42%
PCr Addition0.1 mM20 mM0 mM~19% (decreased by ~54%)
Cr Addition0.1 mM0 mM20 mM~65% (increased by ~55%)
Simulated "Rest"Submaximal~20 mM~10 mMLower sensitivity to ADP
Simulated "Exercise"SubmaximalLowHighHigher sensitivity to ADP

This table illustrates the modulatory effect of the PCr/Cr ratio on submaximal ADP-stimulated respiration. Vmax (maximal ADP-stimulated respiration) is generally not affected by the presence of PCr or Cr.[2]

Experimental Protocols

Preparation of Permeabilized Muscle Fibers

This protocol is adapted from established methods for preparing permeabilized muscle fibers from small human muscle biopsies.

Materials:

  • Muscle biopsy sample (e.g., from vastus lateralis)

  • Biopsy preservation solution (BIOPS): 10 mM Ca-EGTA buffer, 0.1 µM free calcium, 20 mM imidazole, 20 mM taurine, 50 mM K-MES, 0.5 mM DTT, 6.56 mM MgCl₂, 5.77 mM ATP, 15 mM phosphocreatine, pH 7.1.

  • Mitochondrial respiration medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂·6H₂O, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.

  • Saponin solution: 50 µg/mL saponin in BIOPS.

  • Fine-tipped forceps, petri dish on ice, microscope.

Procedure:

  • Immediately after collection, place the muscle biopsy (~20-30 mg) in ice-cold BIOPS.

  • On a chilled petri dish, carefully dissect away any visible connective and adipose tissue from the muscle sample under a microscope.

  • Gently tease the muscle fibers apart into small bundles (1-3 mg) using fine-tipped forceps.

  • Transfer the fiber bundles to a vial containing the saponin solution.

  • Incubate on a rotator at 4°C for 30 minutes to permeabilize the sarcolemma.

  • After permeabilization, wash the fiber bundles by transferring them to a vial with ice-cold MiR05 and gently agitating for 10 minutes at 4°C.

  • Repeat the washing step with fresh MiR05.

  • The permeabilized fibers are now ready for respirometry experiments. They should be kept on ice and used within a few hours.

Preparation of this compound Solution

Materials:

  • This compound (powder)

  • Milli-Q water or appropriate buffer

  • pH meter and calibration solutions

  • Vortex mixer and magnetic stirrer

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 200 mM).

  • Dissolve the powder in a suitable volume of Milli-Q water or the experimental buffer (e.g., MiR05 without other substrates). The tris salt form enhances solubility in aqueous solutions.[5]

  • Gently vortex or use a magnetic stirrer to ensure complete dissolution.

  • Measure the pH of the solution. Adjust the pH to the desired value (typically 7.1 for mitochondrial respiration assays) using small volumes of a suitable acid (e.g., HCl) or base (e.g., KOH).

  • Store the stock solution on ice for immediate use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

High-Resolution Respirometry Protocol (SUIT Protocol)

This Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is designed to assess the influence of the phosphocreatine system on mitochondrial respiration. It is performed using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Setup:

  • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of MiR05 to each chamber and bring the temperature to 37°C.

  • Add the permeabilized muscle fiber bundle (1-3 mg wet weight) to each chamber.

Titration Protocol:

  • LEAK state (State 2):

    • Add Complex I substrates: Malate (2 mM) and Glutamate (10 mM).

    • Allow the signal to stabilize to measure LEAK respiration (non-ADP stimulated).

  • OXPHOS state (State 3) - Submaximal ADP:

    • Add a subsaturating concentration of ADP (e.g., 0.1 mM).

    • Record the increase in oxygen consumption.

  • Modulation by Phosphocreatine and Creatine:

    • Chamber 1 (Simulated "Rest"): Add this compound (e.g., to a final concentration of 20 mM). Observe the expected decrease in ADP-stimulated respiration.

    • Chamber 2 (Simulated "Exercise"): Add Creatine (e.g., to a final concentration of 20 mM). Observe the expected increase in ADP-stimulated respiration.

  • Maximal OXPHOS state (State 3):

    • Titrate saturating concentrations of ADP (e.g., in steps up to 2.5-5 mM) to both chambers to determine the maximal coupled respiration rate.

  • Cytochrome c test:

    • Add Cytochrome c (10 µM) to check the integrity of the outer mitochondrial membrane. A significant increase in respiration (>15%) indicates membrane damage.

  • ETS Capacity:

    • Add Succinate (10 mM) to stimulate convergent electron flow through Complex I and II.

    • Titrate an uncoupler (e.g., FCCP in 0.5 µM steps) to determine the maximal capacity of the electron transport system.

  • Inhibition:

    • Add Rotenone (0.5 µM) to inhibit Complex I.

    • Add Antimycin A (2.5 µM) to inhibit Complex III and confirm that the observed respiration is mitochondrial.

Visualizations

The Phosphocreatine Shuttle Signaling Pathway

Phosphocreatine_Shuttle cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Matrix cluster_Cytosol Cytosol mtCK mtCK ADP_mito ADP mtCK->ADP_mito releases PCr_mito Phosphocreatine mtCK->PCr_mito produces OXPHOS Oxidative Phosphorylation ATP_mito ATP OXPHOS->ATP_mito produces ATP_mito->mtCK ADP_mito->OXPHOS Cr_mito Creatine Cr_mito->mtCK PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion Myofibrils Myofibrils (ATP utilization) ADP_cyto ADP Myofibrils->ADP_cyto produces cytoCK cytoCK ATP_cyto ATP cytoCK->ATP_cyto regenerates Cr_cyto Creatine cytoCK->Cr_cyto releases ATP_cyto->Myofibrils ADP_cyto->cytoCK Cr_cyto->Cr_mito Diffusion PCr_cyto->cytoCK

Caption: The Phosphocreatine (PCr) shuttle mechanism.

Experimental Workflow for High-Resolution Respirometry

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Respirometry High-Resolution Respirometry cluster_Analysis Data Analysis Biopsy Muscle Biopsy Dissection Dissection & Fiber Separation Biopsy->Dissection Permeabilization Saponin Permeabilization Dissection->Permeabilization Wash Washing in MiR05 Permeabilization->Wash Setup Respirometer Setup (MiR05, 37°C) Wash->Setup AddFibers Add Permeabilized Fibers Setup->AddFibers SUIT SUIT Protocol Titrations: 1. LEAK (M+G) 2. OXPHOS (ADP) 3. PCr/Cr Modulation 4. MAX OXPHOS (ADP) 5. ETS (FCCP) 6. Inhibition AddFibers->SUIT Record Record O₂ Flux SUIT->Record Normalize Normalize Data (per mg tissue) Record->Normalize Compare Compare Respiratory States & Conditions Normalize->Compare

Caption: Workflow for studying mitochondrial respiration.

Conclusion

The experimental setup described provides a robust framework for investigating the intricate relationship between the phosphocreatine shuttle and mitochondrial respiration. By utilizing this compound in high-resolution respirometry with permeabilized muscle fibers, researchers can gain valuable insights into the dynamic control of cellular bioenergetics in health, disease, and in response to therapeutic interventions. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of mitochondrial physiology.

References

Application Notes: Phosphocreatine Di-tris Salt in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphocreatine (B42189) (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapidly available reserve of high-energy phosphate (B84403) for the regeneration of Adenosine Triphosphate (ATP) in tissues with high and fluctuating energy demands, such as the brain and muscle. The Di-tris salt form of phosphocreatine provides a stable and soluble compound for experimental use. There is substantial evidence that phosphocreatine administration exerts significant neuroprotective effects in both in vitro and in vivo models of neurological injury and disease. Its protective mechanisms are multifaceted, extending beyond simple energy replenishment to include antioxidant effects, modulation of apoptotic pathways, and reduction of excitotoxicity. These properties make Phosphocreatine Di-tris salt a valuable tool for researchers, scientists, and drug development professionals investigating therapeutic strategies for conditions like cerebral ischemia, Parkinson's disease, and traumatic brain injury.

Mechanism of Neuroprotection

The neuroprotective effects of phosphocreatine are attributed to several key mechanisms:

  • Bioenergetic Support: PCr donates its phosphate group to ADP to rapidly regenerate ATP, thus maintaining cellular energy homeostasis, especially under ischemic or hypoxic conditions where normal ATP production is compromised. This energy buffering capacity helps preserve essential neuronal functions and delay cell death.

  • Antioxidant Activity: Both creatine (B1669601) and phosphocreatine have been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting neurons from oxidative damage.

  • Anti-apoptotic Effects: PCr has been demonstrated to reduce neuronal apoptosis in models of cerebral ischemia-reperfusion injury. This is achieved, in part, by downregulating the expression of key executioner proteins in the apoptotic cascade, such as caspase-3.

  • Modulation of Signaling Pathways: The neuroprotective action of PCr involves the activation of pro-survival signaling pathways. Studies have shown that its effects can be mediated through the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which plays a critical role in promoting cell survival and inhibiting apoptosis.

  • Reduction of Excitotoxicity: Pre-treatment with PCr can protect neurons against glutamate-induced excitotoxicity. This suggests that by maintaining energy levels, PCr helps preserve the function of ion pumps necessary to maintain ionic gradients and prevent the cascade of events leading to excitotoxic cell death.

  • Inhibition of Mitochondrial Permeability Transition: PCr may play a role in inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. However, some research suggests this is not the primary mechanism, and its neuroprotective effects persist even in the absence of mitochondrial creatine kinase.

G cluster_2 Cellular Mechanisms cluster_3 Neuroprotective Outcomes Insult Energy Depletion (↓ATP) Oxidative Stress (↑ROS) Excitotoxicity Bioenergetics ↑ ATP Regeneration PI3K ↑ PI3K/Akt Activation Antioxidant ↓ ROS Production Apoptosis ↓ Caspase-3 Activation PCr Phosphocreatine Di-tris salt PCr->Bioenergetics Provides Phosphate for ATP Synthesis PCr->PI3K Activates Survival Pathway PCr->Antioxidant Scavenges ROS PCr->Apoptosis Inhibits Apoptotic Cascade Outcome ↑ Neuronal Survival ↓ Infarct Volume ↑ Functional Recovery Bioenergetics->Outcome PI3K->Outcome Antioxidant->Outcome Apoptosis->Outcome G A Prepare Rat Striatal Slices B Group Allocation: - Control - 6-OHDA - 6-OHDA + PCr - PCr only A->B C Incubate 4 hours at 37°C B->C D Endpoint Analysis: - MTT (Viability) - LDH (Toxicity) - ROS Measurement - Western Blot (PI3K/Akt) C->D

Troubleshooting & Optimization

troubleshooting solubility issues with Phosphocreatine Di-tris salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to Phosphocreatine (B42189) Di-tris salt.

Frequently Asked Questions (FAQs)

Q1: What is Phosphocreatine Di-tris salt and why is it used?

This compound is a synthetically available form of phosphocreatine, a crucial molecule in cellular energy metabolism. It serves as a readily available reserve of high-energy phosphate (B84403) groups, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] The presence of two tris(hydroxymethyl)aminomethane (tris) molecules enhances its solubility and stability in biological solutions compared to other salt forms.[3] This makes it especially useful in biochemical applications where the presence of alkali metal ions (like sodium or potassium) is undesirable.[3][4][5][6]

Q2: What is the solubility of this compound?

This compound is soluble in water. The documented solubility is 50 mg/mL in water, which results in a clear to very slightly hazy, colorless solution.[1][4][5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the salt in ultrapure water.[1] For cell culture experiments, a common practice is to dissolve the compound in sterile water or a slightly acidic solution and then dilute it into the culture media to the desired final concentration.[7] Always ensure the salt is completely dissolved before adding it to your experimental system.[7]

Q4: What factors can affect the stability of my this compound solution?

The stability of phosphocreatine in solution can be affected by several factors:

  • pH: Phosphocreatine is susceptible to hydrolysis, especially at acidic pH.[8][9] It is critical to maintain a neutral pH (between 6.5 and 7.5) to prevent acid-catalyzed hydrolysis.[9]

  • Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.[5][7] Storage at higher temperatures is not recommended for this labile metabolite.[9]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of phosphocreatine into creatine (B1669601) and inorganic phosphate.[7][8][9] It is best practice to aliquot stock solutions into single-use volumes.[9]

Q5: How should I store solid this compound and its solutions?

  • Solid Form: The solid powder should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The recommended storage temperature for the solid is -20°C.[4][5]

  • Solutions: If storage of a solution is necessary, it should be aliquoted into single-use tubes, snap-frozen in liquid nitrogen, and stored at -80°C or in liquid nitrogen for long-term preservation.[9] For short to medium-term storage, -20°C is acceptable.[7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
The compound is not dissolving completely. The concentration is too high.Do not exceed the recommended solubility of 50 mg/mL in water.[1][4][5]
The incorrect solvent is being used.Use ultrapure water for initial dissolution.[1]
The solution is not being mixed sufficiently.Vortex or gently warm the solution to aid dissolution. Visually inspect for any remaining precipitate.[7]
I am observing a precipitate in my solution after storage. The compound is coming out of solution at low temperatures.Gently warm the solution to redissolve the precipitate before use. Ensure it is fully dissolved.
The compound has degraded.Prepare fresh solutions for each experiment to ensure stability.[7] Avoid storing solutions for extended periods, even at low temperatures.
My experimental results are inconsistent. The this compound solution has degraded.Prepare fresh solutions for each experiment.[7] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[7][9] Ensure the pH of your experimental buffer is compatible and will not cause hydrolysis.[1]
The solvent is causing cytotoxicity.If using a solvent other than water for cell-based assays, run a solvent control to check for toxicity.[7]
I see a drop in the concentration of phosphocreatine in my samples over time. Spontaneous or enzymatic hydrolysis is occurring.Process samples quickly and on ice to minimize enzymatic degradation.[8] For tissue samples, snap-freezing in liquid nitrogen immediately after collection is crucial.[9] Use a neutralization step with a potassium carbonate solution to bring the pH to between 6.5 and 7.5 to prevent acid-catalyzed hydrolysis during extraction.[9]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 453.38 g/mol [3][4][10]
Solubility in Water 50 mg/mL[1][4][5]
Appearance in Solution Clear to very slightly hazy, colorless[1][4][5]
Solid Storage Temperature -20°C[4][5]
Solution Storage Temperature -20°C to -80°C[7]
CAS Number 108321-17-1[3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Bring the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of the compound in a sterile conical tube.

  • Add the appropriate volume of sterile, ultrapure water to achieve a concentration of 50 mg/mL.

  • Vortex the solution until the compound is completely dissolved. A brief, gentle warming in a water bath may be used if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Sterile filter the solution through a 0.22 µm filter if it will be used in cell culture.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Snap-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term storage.

Protocol 2: Extraction of Phosphocreatine from Tissue Samples

This protocol is designed for the rapid inactivation of enzymes and extraction of phosphocreatine from tissues like skeletal muscle or brain.[8][9]

  • Sample Collection: Excise the tissue as rapidly as possible and immediately freeze-clamp it using tongs pre-cooled in liquid nitrogen.[8]

  • Sample Preparation: While keeping the tissue frozen, grind it into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[8]

  • Homogenization: Transfer the frozen powder to a pre-chilled tube containing 10 volumes of ice-cold 0.6 M Perchloric Acid (PCA). Homogenize immediately on ice until no tissue fragments are visible.[8]

  • Extraction: Centrifuge the homogenate at 14,000-16,000 x g for 15-20 minutes at 4°C.[8]

  • Neutralization: Carefully collect the supernatant. To prevent acid-catalyzed hydrolysis, immediately neutralize the extract by adding a potassium carbonate solution to bring the pH to between 6.5 and 7.5.[9]

  • Precipitate Removal: Allow the neutralized mixture to stand on ice for 10-15 minutes to precipitate the potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.[8]

  • Storage: Collect the final supernatant. Use it immediately for analysis or store it in aliquots at -80°C.[8]

Visualizations

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) mtCK Mitochondrial Creatine Kinase (mtCK) ATP_prod->mtCK ATP PCr_mito Phosphocreatine (PCr) mtCK->PCr_mito PCr ADP_mito ADP mtCK->ADP_mito ADP Cr_mito Creatine (Cr) Cr_mito->mtCK PCr_cyto Phosphocreatine (PCr) PCr_mito->PCr_cyto Diffusion cCK Cytosolic Creatine Kinase (cCK) PCr_cyto->cCK ATP_cyto ATP cCK->ATP_cyto ATP Cr_cyto Creatine (Cr) cCK->Cr_cyto Cr ADP_cyto ADP ADP_cyto->cCK ATPase ATP Consumption (e.g., Muscle Contraction) ATP_cyto->ATPase Cr_cyto->Cr_mito Diffusion ATPase->ADP_cyto ADP

Caption: The Phosphocreatine Shuttle for energy transfer.

Troubleshooting_Workflow start Solubility Issue with This compound check_concentration Is the concentration > 50 mg/mL? start->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent ultrapure water? check_concentration->check_solvent No reduce_concentration->check_solvent use_water Use ultrapure water check_solvent->use_water No check_dissolution Is the solution fully dissolved? (Vortex/gentle warming) check_solvent->check_dissolution Yes use_water->check_dissolution ensure_dissolution Ensure complete dissolution check_dissolution->ensure_dissolution No check_storage Was the solution stored correctly? (-20°C to -80°C, single-use aliquots) check_dissolution->check_storage Yes ensure_dissolution->check_storage correct_storage Aliquot and store properly check_storage->correct_storage No prepare_fresh Prepare a fresh solution check_storage->prepare_fresh Yes, but issue persists correct_storage->prepare_fresh end Issue Resolved prepare_fresh->end

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing Buffer pH for Phosphocreatine Di-tris Salt Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the optimal handling and use of Phosphocreatine (B42189) Di-tris salt, with a specific focus on buffer pH optimization for maximum stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of Phosphocreatine Di-tris salt in an aqueous solution?

The stability of phosphocreatine is pH-dependent.[1] While specific quantitative data for the di-tris salt is limited, the general stability of phosphocreatine is highest in neutral to slightly alkaline conditions. It is known to be unstable in acidic conditions, which can accelerate its hydrolysis to creatine (B1669601) and inorganic phosphate (B84403).[2][3] Therefore, a pH range of 7.0 to 9.0 is recommended to ensure the integrity of the molecule in solution.

Q2: What are the consequences of using a buffer with a pH outside the recommended range?
Q3: Which buffer systems are recommended for preparing solutions of this compound?

Given that this is a di-tris salt, Tris-based buffers are a compatible choice. A Tris-HCl buffer, within its effective buffering range of pH 7.0 to 9.0, is highly recommended.[4] When preparing a Tris buffer, it is crucial to adjust the pH at the temperature at which the experiment will be conducted, as the pKa of Tris is temperature-dependent.[5] For example, a Tris buffer prepared at pH 7.0 at 4.0°C will have a pH of 5.95 at 37°C.[5]

Q4: How should I prepare and store my this compound stock solutions?

For optimal stability, stock solutions should be prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4). It is recommended to prepare stock solutions in ultrapure water first and then titrate them into the experimental buffer to ensure compatibility.[6] For long-term storage, aliquots of the stock solution should be snap-frozen in liquid nitrogen and stored at -80°C or in the liquid nitrogen vapor phase.[1] Avoid repeated freeze-thaw cycles, as this can contribute to degradation.[1]

Q5: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound solution?

Yes, inconsistent results are a common symptom of phosphocreatine degradation.[2] If you suspect this is the case, it is advisable to assess the integrity of your solution. This can be done by measuring the ratio of phosphocreatine to its breakdown product, creatine, using analytical techniques like High-Performance Liquid Chromatography (HPLC).[1] A significant decrease in this ratio over time indicates degradation.

Data Summary

Table 1: pH-Dependent Stability of Phosphocreatine
pH RangeStabilityRecommendations
< 6.0LowAvoid; significant and rapid hydrolysis to creatine and phosphate.[3]
6.0 - 7.0ModerateUse with caution for short-term experiments only.
7.0 - 9.0 High Optimal range for preparation and use of solutions. [4]
> 9.0ModerateStability may decrease; potential for other base-catalyzed reactions.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution
  • Reagent Preparation : Prepare a 0.1 M Tris-HCl buffer. To do this, dissolve Tris base in ultrapure water and adjust the pH to 7.4 at your experimental temperature using HCl.

  • Dissolution : Weigh out the desired amount of this compound powder.

  • Solubilization : Dissolve the powder in a small volume of ultrapure water. The solubility in water is reported to be 50 mg/mL.[7]

  • Buffering : Slowly add the dissolved phosphocreatine solution to your prepared Tris-HCl buffer to reach the final desired concentration.

  • Storage : For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots, snap-freeze them in liquid nitrogen, and store them at -80°C.[1]

Protocol 2: HPLC Method for Assessing Phosphocreatine Stability

This protocol provides a general method for quantifying phosphocreatine and its primary degradation product, creatine.

  • Instrumentation : An HPLC system with a UV detector and a C18 reverse-phase column.[1][8]

  • Mobile Phase Preparation : Prepare a mobile phase containing an ion-pairing reagent to achieve good separation of the polar analytes. A common mobile phase consists of a phosphate buffer with tetrabutylammonium (B224687) hydrogen sulfate, adjusted to a specific pH (e.g., pH 6.6).[8]

  • Standard Preparation : Prepare a series of standards with known concentrations of both phosphocreatine and creatine in the same buffer as your samples.[1]

  • Sample Preparation : Thaw your stored phosphocreatine solution on ice. If necessary, perform a protein precipitation step using ice-cold perchloric acid, followed by centrifugation and neutralization of the supernatant.[2]

  • Injection and Analysis : Inject the standards and samples onto the HPLC system.

  • Detection : Monitor the elution profile at a wavelength of 210 nm.[1][8]

  • Quantification : Create a standard curve by plotting the peak areas of the standards against their concentrations. Use this curve to determine the concentrations of phosphocreatine and creatine in your samples.[1] A decrease in the phosphocreatine concentration and a corresponding increase in the creatine concentration over time indicate degradation.

Visualizations

cluster_pH Effect of pH on Phosphocreatine Stability cluster_Stability Resulting Stability pH_Low Low pH (< 6.0) Degradation Rapid Hydrolysis to Creatine + Phosphate pH_Low->Degradation leads to pH_Optimal Optimal pH (7.0 - 9.0) Stable Maximal Stability pH_Optimal->Stable leads to pH_High High pH (> 9.0) Reduced_Stability Potential for Reduced Stability pH_High->Reduced_Stability leads to

Caption: Logical relationship between buffer pH and Phosphocreatine stability.

start Start: Weigh This compound dissolve Dissolve in Ultrapure Water start->dissolve mix Add Phosphocreatine Solution to Tris-HCl Buffer dissolve->mix prepare_buffer Prepare 0.1 M Tris-HCl Buffer (pH 7.4) prepare_buffer->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Snap-Freeze and Store at -80°C aliquot->store stability_test Assess Stability via HPLC (Optional, as needed) store->stability_test end Ready for Experimental Use store->end Direct Use stability_test->end cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) CK_mito Mitochondrial Creatine Kinase ATP_prod->CK_mito supplies ATP PCr Phosphocreatine (PCr) CK_mito->PCr generates CK_cyto Cytosolic Creatine Kinase PCr->CK_cyto shuttles to Cr Creatine (Cr) Cr->CK_mito substrate ATP_util ATP Utilization (e.g., Muscle Contraction) ADP ADP ATP_util->ADP ATP ATP CK_cyto->ATP regenerates ADP->CK_cyto substrate ATP->ATP_util provides energy for

References

degradation pathways of Phosphocreatine Di-tris salt in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Phosphocreatine (B42189) Di-tris salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Phosphocreatine (PCr) in experimental conditions?

A1: Phosphocreatine primarily degrades through two main pathways:

  • Spontaneous Chemical Hydrolysis: This is a non-enzymatic process where PCr breaks down into creatine (B1669601) and inorganic phosphate (B84403) (Pi). This reaction is inherent to the molecule's instability in aqueous solutions.[1]

  • Conversion to Creatinine (B1669602): PCr can also be non-enzymatically converted to creatinine and orthophosphate.[1] The rate of these degradation processes is significantly influenced by environmental factors such as pH and temperature.[1]

Q2: How do pH and temperature affect the stability of Phosphocreatine Di-tris salt solutions?

A2: Both pH and temperature are critical factors in maintaining the stability of PCr solutions.

  • pH: PCr is most stable in alkaline conditions (pH > 7.4).[2][3] Acidic conditions, particularly below pH 6.5, significantly accelerate the rate of hydrolysis to creatine and inorganic phosphate.[1][4][5] Therefore, it is crucial to maintain a neutral to slightly alkaline pH during experiments.

  • Temperature: Higher temperatures increase the rate of degradation. For short-term storage, solutions should be kept on ice. For long-term storage, snap-freezing in liquid nitrogen and maintaining at -80°C or lower is recommended to minimize degradation.[1] Storage at -20°C is not advised for long-term preservation.[1]

Q3: How many freeze-thaw cycles can my Phosphocreatine samples tolerate?

A3: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should undergo only a single thaw before analysis.[1] Each cycle can compromise the integrity of PCr by accelerating spontaneous chemical hydrolysis and potentially exposing it to enzymatic degradation if cellular compartments are disrupted.[1] To avoid this, it is best practice to aliquot samples into single-use volumes before the initial freezing.[1]

Q4: What are the optimal storage conditions for maintaining Phosphocreatine integrity in biological samples?

A4: To ensure the stability of PCr in biological samples, the following storage conditions are optimal:

  • Immediate Freezing: Samples should be snap-frozen in liquid nitrogen as quickly as possible after collection to stop all enzymatic activity and spontaneous degradation.[1]

  • Ultra-Low Temperature Storage: For long-term stability, samples should be stored at -80°C or in the vapor phase of liquid nitrogen (-130°C or lower).[1]

Q5: What are the signs of Phosphocreatine degradation in my experiment?

A5: Signs of PCr degradation can be observed through analytical methods such as High-Performance Liquid Chromatography (HPLC). A common indicator is a decrease in the PCr peak area and a corresponding increase in the peak area of its degradation products, primarily creatine.[1] Inconsistent or lower-than-expected PCr concentrations in your experimental replicates can also be a sign of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable Phosphocreatine levels Improper Sample Storage: The sample was stored at too high a temperature (e.g., -20°C) or for an extended period.[1]Store all samples containing PCr at -80°C or in liquid nitrogen for long-term stability.[1]
Delayed Freezing: There was a significant delay between sample collection/processing and freezing, allowing for enzymatic and spontaneous degradation.[1]Implement a strict and rapid sample processing protocol, ensuring immediate snap-freezing after collection and extraction.[1]
Inappropriate Sample pH: The sample extract has an acidic pH which accelerates PCr hydrolysis.[1]If using acid extraction (e.g., perchloric acid), ensure the extract is immediately neutralized to a pH between 6.5 and 7.5 after deproteinization and before freezing.[1]
Multiple Freeze-Thaw Cycles: The sample has been frozen and thawed multiple times.[1]For future experiments, aliquot samples into single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles.[1]
High variability in Phosphocreatine concentrations between aliquots of the same sample Incomplete Neutralization: If using acid extraction, inconsistent neutralization can lead to varying rates of degradation among aliquots.Ensure thorough and consistent mixing during the neutralization step to achieve a uniform pH across the entire sample before aliquoting.
Temperature Fluctuations During Handling: Aliquots may have been exposed to different temperatures during processing.Keep samples on ice at all times during handling and processing. Work quickly to minimize the time samples are not at their optimal storage temperature.
Appearance of unexpected peaks in HPLC chromatogram Degradation Products: The unexpected peaks are likely degradation products such as creatine or creatinine.Confirm the identity of the peaks by running standards for creatine and creatinine. Optimize sample handling and storage to minimize degradation.
Contamination: The sample or reagents may be contaminated.Use high-purity reagents and sterile techniques to avoid contamination.

Data Presentation

Table 1: Summary of Factors Affecting Phosphocreatine Stability

Factor Condition Effect on Stability Recommendation
pH Acidic (< 6.5)Accelerated hydrolysis[1][4][5]Maintain a neutral to slightly alkaline pH (7.0-7.5)[1]
Neutral (6.5 - 7.5)Relatively stable[1]Optimal for experimental procedures.
Alkaline (> 7.5)Increased stability[2][3][6]Favorable for storage and analysis.
Temperature Room TemperatureSignificant degradation[1]Avoid prolonged exposure. Keep samples on ice.
-20°CNot recommended for long-term storage due to potential for significant degradation over time.[1]Use for short-term storage only.
-80°C or lowerGenerally considered stable for long-term storage.[1]Recommended for long-term sample preservation.[1]
Freeze-Thaw Cycles 1-2 CyclesPotential for some degradation.Minimize cycles whenever possible.
> 3 CyclesSignificant and unpredictable degradation.[1]Avoid. Data is likely to be unreliable.[1]

Experimental Protocols

Protocol 1: Handling and Storage of Biological Samples for Phosphocreatine Analysis

  • Sample Collection:

    • For tissue samples, excise the tissue as quickly as possible and immediately clamp-freeze it between metal tongs pre-cooled in liquid nitrogen.

    • For plasma, use EDTA or heparin as an anticoagulant and process the blood immediately after collection to separate the plasma.[1]

  • Immediate Freezing:

    • Immediately snap-freeze the collected tissue or plasma in liquid nitrogen to halt all metabolic and enzymatic activity.[1]

  • Storage:

    • Store the frozen samples at -80°C or in the vapor phase of liquid nitrogen for long-term stability.[1]

  • Sample Processing (for tissue):

    • Work on a pre-chilled surface (e.g., a metal plate on dry ice).

    • Homogenize the frozen tissue in a pre-chilled solution of 0.6 M perchloric acid.[1]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.[1]

    • Carefully collect the supernatant.

    • Crucial Step: Immediately neutralize the acidic extract with a potassium carbonate solution to a pH between 6.5 and 7.5 to prevent acid-catalyzed hydrolysis of phosphocreatine.[1]

    • Centrifuge again to remove the precipitated potassium perchlorate.[1]

  • Aliquoting:

    • Aliquot the neutralized tissue extract or plasma into single-use, cryo-resistant tubes.[1]

    • Store the aliquots at -80°C until analysis.

Protocol 2: Quantification of Phosphocreatine and Creatine by HPLC

  • Instrumentation:

    • A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: Prepare the mobile phase fresh daily. A common mobile phase consists of a buffer (e.g., phosphate buffer) at a slightly acidic to neutral pH with an ion-pairing agent.

    • Detection: Monitor the elution at a wavelength of approximately 210 nm.[1]

    • Temperature: Maintain the column at a consistent temperature (e.g., 25°C).

  • Sample Preparation:

    • Thaw the sample aliquot on ice.

    • If necessary, dilute the sample in the mobile phase.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations of phosphocreatine and creatine in the mobile phase.

  • Injection and Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

  • Quantification:

    • Construct a standard curve by plotting the peak areas of the standards against their concentrations.

    • Use the standard curve to determine the concentration of phosphocreatine and creatine in the samples.[1]

Visualizations

PCr This compound Creatine Creatine PCr->Creatine Spontaneous Hydrolysis (Accelerated by Acid & Heat) Pi Inorganic Phosphate Creatinine Creatinine PCr->Creatinine Non-enzymatic Conversion Orthophosphate Orthophosphate

Caption: Primary degradation pathways of Phosphocreatine.

cluster_collection Sample Collection & Initial Processing cluster_extraction Sample Extraction (for Tissue) cluster_analysis Analysis Collect Collect Sample (Tissue or Plasma) SnapFreeze Snap-Freeze in Liquid Nitrogen Collect->SnapFreeze Store Store at -80°C or Lower SnapFreeze->Store Homogenize Homogenize in Cold Perchloric Acid Store->Homogenize Centrifuge1 Centrifuge to Pellet Protein Homogenize->Centrifuge1 Neutralize Neutralize Supernatant (pH 6.5-7.5) Centrifuge1->Neutralize Centrifuge2 Centrifuge to Remove Precipitate Neutralize->Centrifuge2 Aliquot Aliquot into Single-Use Tubes Centrifuge2->Aliquot Thaw Thaw on Ice Aliquot->Thaw HPLC Analyze by HPLC Thaw->HPLC

Caption: Recommended experimental workflow for PCr analysis.

References

Technical Support Center: Minimizing Interference of Phosphocreatine Di-tris Salt in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by Phosphocreatine (B42189) Di-tris salt in your fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is Phosphocreatine Di-tris salt and why is it used in my assay?

This compound is a salt form of phosphocreatine, where Tris (tris(hydroxymethyl)aminomethane) acts as the counter-ion. Phosphocreatine itself is a crucial component in many biochemical assays, particularly those involving kinases. It serves as an energy reservoir, donating a phosphate (B84403) group to ADP to regenerate ATP, which is then consumed by the kinase.[1][2][3][4] This ATP regeneration system ensures that ATP concentration does not become a limiting factor during the course of the enzymatic reaction.

Q2: Can this compound interfere with my fluorescent assay?

While phosphocreatine itself is not known to be fluorescent, the Tris salt formulation can potentially interfere with fluorescent measurements. Several studies have shown that Tris buffer can influence the fluorescence yield of certain dyes.[5][6][7][8] This interference can manifest as an increase in background fluorescence or a change in the fluorescence intensity of your probe, leading to inaccurate results.

Q3: What are the primary mechanisms of interference from this compound?

The interference is most likely due to the Tris component of the salt. Potential mechanisms include:

  • Alteration of Fluorophore Environment: Tris can interact with the fluorophore, changing its local environment and thereby affecting its quantum yield and fluorescence intensity.[8]

  • pH Effects: Although a buffer, localized pH changes upon addition of a high concentration of the salt could potentially influence fluorophores that are pH-sensitive.

  • Contaminants: The salt itself may contain fluorescent impurities from the manufacturing process.

Q4: My assay is showing unexpectedly high background fluorescence. Could this compound be the cause?

Yes, high background fluorescence could be due to the Tris component of the salt or fluorescent contaminants.[9] To investigate this, you can run a control experiment with your assay buffer and this compound at the same concentration used in your main experiment, but without your fluorescent probe. A high signal in this control well would indicate that the salt is contributing to the background fluorescence.

Q5: I'm observing a lower-than-expected fluorescence signal. Could this be related to this compound?

While less common than an increase in background, quenching of the fluorescence signal is a possibility. This could occur if the Tris component interacts with the fluorophore in a way that provides a non-radiative pathway for energy dissipation. To test for quenching, compare the fluorescence of your probe in the assay buffer with and without the this compound. A significant decrease in signal in the presence of the salt suggests quenching.[9]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms:

  • High fluorescence signal in "no enzyme" or "no substrate" control wells.

  • Reduced signal-to-noise ratio.

  • Difficulty in distinguishing true signal from background.

Troubleshooting Workflow:

G A Start: High Background Fluorescence B Run Control: Assay Buffer + PCr Di-tris salt (No Fluorophore) A->B C Is fluorescence high? B->C Yes J Interference is from another assay component. B->J No D Source of interference is likely PCr Di-tris salt or contaminant. C->D E Option 1: Lower PCr Di-tris salt concentration. D->E F Option 2: Use an alternative energy regeneration system. D->F G Option 3: Test a different batch or supplier of PCr Di-tris salt. D->G H Option 4: Use a different fluorescent dye with red-shifted spectra. D->H I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting high background fluorescence.

Experimental Protocols:

  • Protocol 1: Control for Autofluorescence of this compound

    • Prepare a solution of your assay buffer.

    • Add this compound to the buffer at the final concentration used in your assay.

    • Dispense this solution into a well of your microplate.

    • Read the fluorescence using the same instrument settings (excitation and emission wavelengths, gain) as your main experiment.

    • Compare the reading to a well containing only the assay buffer. A significantly higher reading indicates autofluorescence from the salt or a contaminant.

Issue 2: Signal Quenching

Symptoms:

  • Lower than expected fluorescence signal in your positive controls.

  • Reduced assay window.

Troubleshooting Workflow:

G A Start: Lower Than Expected Signal B Run Control: Fluorophore in Buffer +/- PCr Di-tris salt A->B C Is fluorescence lower with PCr Di-tris salt? B->C Yes I Quenching is not the primary issue. Investigate other causes of low signal. B->I No D Quenching by PCr Di-tris salt is likely. C->D E Option 1: Decrease PCr Di-tris salt concentration. D->E F Option 2: Change to an alternative energy regeneration system. D->F G Option 3: Switch to a different fluorescent probe. D->G H Problem Resolved E->H F->H G->H

Caption: Troubleshooting signal quenching.

Experimental Protocols:

  • Protocol 2: Quenching Check

    • Prepare three sets of solutions in your assay buffer:

      • Set A: Assay buffer only (Blank).

      • Set B: Assay buffer + your fluorescent probe.

      • Set C: Assay buffer + your fluorescent probe + this compound.

    • Ensure the concentrations of the probe and salt match those in your main experiment.

    • Measure the fluorescence of all three sets.

    • If the signal in Set C is significantly lower than in Set B (after subtracting the blank), quenching is occurring.

Data Presentation: Impact of this compound Concentration on Fluorescence

The following table illustrates a hypothetical scenario of how increasing concentrations of this compound might affect the fluorescence signal in an assay.

Concentration of PCr Di-tris salt (mM)Background Fluorescence (RFU)Signal Fluorescence (RFU)Signal-to-Background Ratio
0100200020.0
5150195013.0
1025018007.2
2050016003.2
50120013001.1

Alternative Energy Regeneration Systems

If reducing the concentration of this compound is not feasible or does not resolve the interference, consider using an alternative ATP regeneration system.

SystemComponentsPotential for Interference
Pyruvate (B1213749) Kinase/PEP Pyruvate Kinase, Phosphoenolpyruvate (PEP)Low. PEP and pyruvate kinase are not typically fluorescent.
Creatine Kinase/PCr (non-Tris salt) Creatine Kinase, Phosphocreatine (e.g., sodium salt)Lower than Tris salt, but check for contaminants.
Glycolytic Enzymes A series of enzymes from the glycolytic pathwayHigher complexity, more potential for protein-based interference.

Signaling Pathway Context: Kinase Assay with ATP Regeneration

The diagram below illustrates the central role of the phosphocreatine/creatine kinase system in maintaining ATP levels in a typical kinase assay.

G cluster_0 ATP Regeneration Cycle cluster_1 Kinase Reaction PCr Phosphocreatine (from Di-tris salt) Cr Creatine PCr->Cr Pi ATP ATP CK Creatine Kinase ADP ADP ADP->ATP + Pi ATP_kinase ATP ATP->ATP_kinase maintains concentration Substrate Protein/Peptide Substrate pSubstrate Phosphorylated Product Substrate->pSubstrate Pi Kinase Target Kinase ADP_kinase ADP ATP_kinase->ADP_kinase - Pi ADP_kinase->ADP regenerated to ATP

Caption: Role of Phosphocreatine in ATP regeneration for kinase assays.

References

ensuring purity of Phosphocreatine Di-tris salt for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Phosphocreatine (B42189) Di-tris salt for reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of Phosphocreatine Di-tris salt.

Problem Possible Cause Suggested Solution
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Store the compound at -20°C, protected from light.[1][2] Avoid multiple freeze-thaw cycles by aliquoting the salt into single-use vials.[3]
Presence of impurities in the salt.Verify the purity of the salt using analytical methods such as HPLC or enzymatic assays.[4] Cross-validate with the vendor-provided Certificate of Analysis (CoA).[4]
Low or Undetectable Phosphocreatine Levels in Samples Degradation during sample processing.Work quickly on a pre-chilled surface and use pre-chilled solutions.[3] If using acid extraction (e.g., perchloric acid), neutralize the extract immediately to a pH between 6.5 and 7.5.[3][5]
Multiple freeze-thaw cycles of the sample.It is highly recommended to use single-use aliquots to avoid cumulative degradation from repeated freezing and thawing.[3]
Poor Peak Shape or Retention in HPLC Analysis Phosphocreatine is a highly polar compound, leading to minimal interaction with nonpolar stationary phases like C18 columns.[5]Employ ion-pair chromatography by adding a reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to the mobile phase to form a less polar complex.[5][6][7]
High Baseline Noise in HPLC at Low UV Wavelength (210 nm) Impurities or dissolved gases in the mobile phase.Use high-purity solvents and thoroughly degas the mobile phase before use.[5]
Aging detector lamp.A deteriorating detector lamp can lead to increased noise and should be replaced.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, securely sealed container.[8] The recommended storage temperature is -20°C.[1][2] It is also advisable to protect the compound from light.[1]

Q2: How can I assess the purity of a new batch of this compound?

A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separation and quantification.[6][9] Enzymatic assays, often coupled with creatine (B1669601) kinase, can be used to quantify the active compound.[4] It is also recommended to check for contaminants such as sodium (which should be ≤0.1%) and residual solvents, especially for ion-sensitive experiments.[4]

Q3: What are the common degradation products of phosphocreatine?

A3: The primary degradation products of phosphocreatine are creatine and inorganic phosphate (B84403).[3][5] The stability of phosphocreatine is pH-dependent, with acidic conditions accelerating its hydrolysis.[3]

Q4: How many freeze-thaw cycles can a phosphocreatine solution undergo before significant degradation?

A4: While exact quantitative data per cycle is limited, it is strongly recommended to minimize freeze-thaw cycles.[3] Ideally, samples should be subjected to only a single thaw before analysis.[3] For critical applications, it is best practice to aliquot samples into single-use volumes before the initial freezing to avoid degradation.[3]

Q5: Why is the Di-tris salt form of phosphocreatine used in some experiments?

A5: The Di-tris salt of phosphocreatine is particularly useful in experimental systems where the presence of alkali metal ions, such as sodium or potassium, is undesirable.[2][10][11] These ions can interfere with certain biological assays, and the Di-tris formulation provides a high-energy phosphate source without introducing these potential confounders.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of phosphocreatine using ion-pair reversed-phase HPLC.

  • Instrumentation: An HPLC system equipped with a UV detector is required. A C18 reverse-phase column is commonly used.[3][7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing reagent such as tetrabutylammonium hydrogen sulfate.[5][6] The pH of the mobile phase should be carefully controlled.[5][7]

  • Standard Preparation: Prepare a series of phosphocreatine standards of known concentrations in HPLC-grade water to generate a standard curve.[9]

  • Sample Preparation: Dissolve the this compound in HPLC-grade water to a known concentration. For biological samples, deproteinization with an acid like perchloric acid is necessary, followed by immediate neutralization.[5][7]

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]

    • Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the column.[9]

    • Detection is typically performed using a UV spectrophotometer at approximately 210 nm.[5][7]

  • Data Analysis: Identify the phosphocreatine peak by comparing its retention time with that of the pure standard. Quantify the amount of phosphocreatine in the samples by integrating the peak area and comparing it to the standard curve.[9]

Protocol 2: Enzymatic Assay for Phosphocreatine Quantification

This protocol describes a method to determine phosphocreatine concentration by converting it to ATP, which is then measured using a luciferase-based assay.

  • Instrumentation: A luminometer or a plate reader with luminescence capability is required.[9]

  • Reagents:

    • Creatine Kinase (CK)

    • Adenosine Diphosphate (ADP)

    • Luciferase/Luciferin reagent (ATP assay kit)

    • Phosphocreatine standard for the calibration curve[9]

  • Sample Preparation: Prepare neutralized sample extracts as described in the HPLC protocol. It is crucial to remove any pre-existing ATP from the samples, which can be achieved enzymatically or by a brief acid treatment followed by neutralization.[9][12]

  • Procedure:

    • Prepare a standard curve using known concentrations of phosphocreatine.

    • In a 96-well microplate, add the sample or standard.

    • Add a reaction mixture containing creatine kinase and an excess of ADP to each well. Incubate to allow for the complete conversion of phosphocreatine to ATP.[9]

    • Add the luciferase/luciferin reagent to each well.

    • Immediately measure the light output (luminescence) using a luminometer.[9]

  • Data Analysis: Calculate the phosphocreatine concentration in the samples by comparing their luminescence signal to the standard curve.[9]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: this compound prep_standard Prepare Standard Curve start->prep_standard prep_sample Prepare Sample Solution start->prep_sample hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample->hplc_system injection Inject Standard/Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection peak_integration Integrate Peak Area detection->peak_integration quantification Quantify vs. Standard Curve peak_integration->quantification end End: Purity Determination quantification->end

Caption: Workflow for Purity Assessment of this compound by HPLC.

creatine_kinase_pathway cluster_energy_demand High Energy Demand (e.g., Muscle Contraction) PCr Phosphocreatine (PCr) Creatine Creatine PCr->Creatine Phosphate Transfer CK Creatine Kinase (CK) PCr->CK ADP ADP ATP ATP ADP->ATP Phosphorylation ADP->CK CK->Creatine CK->ATP

Caption: The Creatine Kinase shuttle for rapid ATP regeneration.

References

storage conditions to maintain Phosphocreatine Di-tris salt integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and use of Phosphocreatine (B42189) Di-tris salt to ensure experimental success and maintain compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Phosphocreatine Di-tris salt?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1] For short-term storage, 2-8°C is also acceptable. The storage area should be dry and well-ventilated.[2] Protect the container from physical damage.[2]

Q2: How should I prepare and store solutions of this compound?

This compound is soluble in water, with a documented solubility of 50 mg/mL, forming a clear to slightly hazy, colorless solution.[3] Due to the limited stability of phosphocreatine in aqueous solutions, it is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of phosphocreatine in solution is pH-dependent, with degradation increasing in acidic conditions.[4]

Q3: Why is the Di-tris salt form of phosphocreatine used in some experiments?

The Di-tris salt form is particularly useful in biochemical applications where the presence of alkali metal ions, such as sodium or potassium, is undesirable.[2][5] These ions can interfere with certain ion-sensitive experimental systems, like electrophysiology studies.[1] The tris component also enhances solubility and stability in some biological systems and improves compatibility with common biological buffers like Tris and HEPES.[5]

Q4: What are the primary degradation products of this compound?

The primary degradation products of phosphocreatine are creatine (B1669601) and inorganic phosphate (B84403).[1] In solution, phosphocreatine can also undergo intramolecular cyclization to form creatinine.[4]

Q5: How can I assess the integrity of my this compound?

The integrity and purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify phosphocreatine and its degradation products.[1] Enzymatic assays, often coupled with a spectrophotometer, can determine the concentration of functionally active phosphocreatine.[1]

Storage and Stability Data

ConditionFormDurationStabilityPrimary Degradants
-20°CSolid PowderLong-termStable-
2-8°CSolid PowderShort-termStable-
Room TemperatureSolid PowderUnspecifiedDegradation occurs, hygroscopicCreatine, Inorganic Phosphate
Neutral pH (6.5-7.5)Aqueous SolutionDaysRelatively stableCreatinine
Acidic pH (<6.5)Aqueous SolutionHours to DaysIncreased degradation rateCreatinine

Note: The rate of degradation in solution is accelerated by lower pH and higher temperatures.[4] It is strongly recommended to use freshly prepared solutions for optimal experimental outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Degraded this compound: The compound may have been stored improperly or subjected to multiple freeze-thaw cycles.1. Verify the storage conditions of your solid compound. 2. Prepare fresh solutions for each experiment. 3. Assess the integrity of your stock using HPLC or an enzymatic assay (see Experimental Protocols).
Incorrect solution concentration: Errors in weighing or dilution.1. Carefully re-weigh the solid and re-calculate the required volume for your desired concentration. 2. Use a calibrated balance and pipettes.
Interference from incompatible buffer components: 1. Ensure your experimental buffer is compatible with the assay. The Tris salt form is generally compatible with Tris and HEPES buffers.[5]
Low signal in enzymatic assays (e.g., ATP regeneration assays) Inactive enzyme (Creatine Kinase): The enzyme used to convert phosphocreatine to ATP may be inactive.1. Check the activity of your creatine kinase with a positive control. 2. Ensure the enzyme has been stored correctly.
Sub-optimal assay conditions: Incorrect pH, temperature, or cofactor concentrations.1. Review the protocol for your specific assay and confirm all parameters are correct. 2. The creatine kinase reaction is pH-sensitive.[1]
Variable peaks in HPLC analysis Sample degradation during preparation: Phosphocreatine is labile, especially in acidic conditions.1. Keep samples on ice throughout the preparation process. 2. If using acid precipitation, neutralize the sample promptly.
Inconsistent injection volumes or sample handling: 1. Use an autosampler for consistent injection volumes. 2. Ensure thorough mixing of samples before injection.

Experimental Protocols

HPLC Method for Assessing Phosphocreatine Integrity

This protocol provides a general method for the analysis of phosphocreatine and its degradation product, creatine.

a. Sample Preparation (from cell or tissue extracts):

  • Homogenize the sample in a suitable ice-cold extraction buffer (e.g., perchloric acid).

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Carefully collect the supernatant.

  • Neutralize the supernatant with a potassium-based buffer (e.g., potassium carbonate) to precipitate the perchlorate.

  • Centrifuge again to remove the precipitate and collect the supernatant for HPLC analysis.

b. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column
Mobile Phase An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and a phosphate buffer, adjusted to a slightly acidic pH.
Flow Rate Typically 1.0 mL/min
Detection UV at 210 nm
Temperature Ambient or controlled at a specific temperature (e.g., 25°C)

c. Analysis:

  • Inject a known concentration of a high-purity this compound standard to determine its retention time.

  • Inject a creatine standard to identify its retention time.

  • Inject the prepared sample.

  • Quantify the amount of phosphocreatine and creatine in the sample by comparing the peak areas to a standard curve.

Enzymatic Assay for Phosphocreatine Activity

This coupled-enzyme assay measures the amount of ATP generated from phosphocreatine, which is then used in a subsequent reaction that can be monitored spectrophotometrically.

a. Principle:

  • Phosphocreatine + ADP --(Creatine Kinase)--> Creatine + ATP

  • ATP + Glucose --(Hexokinase)--> ADP + Glucose-6-Phosphate

  • Glucose-6-Phosphate + NADP+ --(G6P Dehydrogenase)--> 6-Phosphogluconate + NADPH + H+

The increase in NADPH is measured by the change in absorbance at 340 nm.

b. Reagents:

  • Assay Buffer (e.g., Tris or Glycylglycine buffer, pH 7.4)

  • This compound solution (sample)

  • Adenosine Diphosphate (ADP)

  • Glucose

  • Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

  • Creatine Kinase (CK)

  • Hexokinase (HK)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Magnesium Chloride (as a cofactor)

c. Procedure:

  • Prepare a reaction mixture containing the assay buffer, ADP, glucose, NADP+, MgCl2, HK, and G6PDH.

  • Add the this compound sample to a microplate well.

  • Initiate the reaction by adding creatine kinase to the well.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-15 minutes).

  • The rate of increase in absorbance is proportional to the concentration of active phosphocreatine in the sample.

Visualizations

Phosphocreatine Signaling Pathway Creatine Kinase / Phosphocreatine Energy Shuttle cluster_mito Mitochondrial Compartment cluster_cyto Cytosolic Compartment Mitochondria Mitochondria (ATP Production) ATP_mito ATP Mitochondria->ATP_mito Oxidative Phosphorylation Cytosol Cytosol (ATP Consumption) PCr Phosphocreatine ADP_mito ADP ATP_mito->ADP_mito mtCK Cr Creatine PCr->Cytosol Diffusion PCr->Cr cytoCK Cr->Mitochondria Diffusion Cr->PCr mtCK ADP_cyto ADP ATP_cyto ATP Work Cellular Work (e.g., Muscle Contraction) ATP_cyto->Work Energy for ADP_cyto->ATP_cyto cytoCK Work->ADP_cyto releases

Caption: Creatine Kinase / Phosphocreatine Energy Shuttle.

Experimental_Workflow_HPLC Experimental Workflow for Phosphocreatine Integrity Assessment by HPLC start Start sample_prep Sample Preparation (e.g., cell lysate, tissue extract) start->sample_prep acid_precip Protein Precipitation (e.g., Perchloric Acid) sample_prep->acid_precip centrifuge1 Centrifugation acid_precip->centrifuge1 neutralize Neutralization centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 hplc_analysis HPLC Analysis centrifuge2->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq data_analysis Data Analysis (Peak Integration, Quantification) data_acq->data_analysis end End data_analysis->end

Caption: HPLC Workflow for Phosphocreatine Analysis.

Troubleshooting_Logic Troubleshooting Logic for Phosphocreatine Experiments start Inconsistent Experimental Results check_reagent Is the Phosphocreatine Di-tris salt solution fresh? start->check_reagent prepare_fresh Prepare fresh solution and repeat experiment. check_reagent->prepare_fresh No check_storage Was the solid stored correctly at -20°C? check_reagent->check_storage Yes success Problem Resolved prepare_fresh->success order_new Order new batch of reagent. check_storage->order_new No check_assay Are other assay components (enzymes, buffers) validated? check_storage->check_assay Yes validate_components Validate individual components and assay conditions. check_assay->validate_components No review_protocol Review experimental protocol for potential errors. check_assay->review_protocol Yes validate_components->success review_protocol->success

Caption: Troubleshooting Decision Tree.

References

identifying and mitigating contaminants in Phosphocreatine Di-tris salt preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating contaminants in Phosphocreatine (B42189) Di-tris salt preparations.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of Phosphocreatine Di-tris salt in your experiments.

Question: My experimental results are inconsistent when using different batches of this compound. What could be the cause?

Answer: Batch-to-batch variability can be a significant issue. The purity of this compound is typically ≥97%, but the nature and quantity of the remaining impurities can differ.[1][2] Key contaminants to consider are:

  • Sodium: While this is the di-tris salt and intended for use in systems where alkali metal ions are undesirable, trace amounts of sodium can still be present (typically ≤0.1%). This can be critical in ion-sensitive experiments.

  • Creatine (B1669601): As a precursor and degradation product, the presence of free creatine can affect the accurate concentration of phosphocreatine.[3]

  • Inorganic Phosphate (B84403) (Pi): Spontaneous hydrolysis of phosphocreatine can lead to the formation of creatine and inorganic phosphate.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

To mitigate this, it is crucial to qualify each new batch of this compound. We recommend performing analytical tests to confirm the purity and quantify potential contaminants.

Question: I am observing unexpected pH shifts in my experimental buffer containing this compound. Why is this happening?

Answer: This could be due to the degradation of phosphocreatine. The hydrolysis of phosphocreatine to creatine and inorganic phosphate can release protons, leading to a decrease in the pH of your solution. This process can be accelerated by:

  • Elevated Temperatures: Store this compound and its solutions at the recommended temperature (typically -20°C) to minimize degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate the breakdown of phosphocreatine. It is advisable to prepare single-use aliquots.

  • Improper Storage: Ensure the compound is stored in a tightly sealed container to prevent moisture absorption, which can facilitate hydrolysis.[4]

Question: My enzymatic assay results using this compound are showing lower than expected activity. What are the potential reasons?

Answer: Lower than expected enzymatic activity can stem from several factors related to the quality of the this compound:

  • Purity: The actual concentration of phosphocreatine in your preparation may be lower than stated if significant impurities are present.

  • Presence of Inhibitors: Unknown contaminants could be inhibiting your enzyme of interest.

  • Degradation: As mentioned, if the phosphocreatine has degraded into creatine and inorganic phosphate, the substrate concentration for your enzyme will be reduced.

It is recommended to verify the purity of your this compound using an appropriate analytical method, such as HPLC or an enzymatic assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound preparations?

A1: The most common contaminants include sodium, free creatine, and inorganic phosphate. Residual solvents from the manufacturing process may also be present.[3]

Q2: How can I identify and quantify these contaminants?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify phosphocreatine and creatine.[5][6]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the sensitive detection and quantification of trace metal contaminants like sodium.[7][8]

  • Enzymatic Assays: To determine the concentration of biologically active phosphocreatine.[9][10]

Q3: What are the acceptable limits for these contaminants?

A3: The acceptable limits can depend on the specific application. However, a general guideline for high-purity this compound is:

  • Purity: ≥97% (enzymatic assay)[1][2]

  • Sodium: ≤0.1%

  • Free Creatine: Levels should be as low as possible, ideally below 0.5%.

Q4: How should I properly store and handle this compound to minimize contamination and degradation?

A4:

  • Storage: Store the solid compound at -20°C in a desiccator to protect it from moisture.

  • Solution Preparation: Prepare solutions using high-purity, nuclease-free water. Once dissolved, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid freeze-thaw cycles.

  • Handling: Use clean, dedicated spatulas and glassware to avoid cross-contamination.

Quantitative Data Summary

ParameterTypical SpecificationAnalytical Method
Purity≥97%Enzymatic Assay, HPLC
Sodium Content≤0.1%ICP-MS, ICP-OES
Free Creatine< 0.5%HPLC
Inorganic PhosphateVariableIon Chromatography, Colorimetric Assays

Experimental Protocols

HPLC Method for the Quantification of Phosphocreatine and Creatine

This protocol is adapted from established ion-pair reversed-phase HPLC methods.[5][6]

Objective: To separate and quantify phosphocreatine and its primary impurity, creatine.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, 5 mM Tetrabutylammonium Hydrogen Sulfate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • Creatine standard

  • High-purity water

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of phosphocreatine and creatine standards in high-purity water.

    • Create a series of dilutions to generate a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in high-purity water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      10 95 5
      15 80 20

      | 20 | 80 | 20 |

  • Data Analysis:

    • Identify the peaks for phosphocreatine and creatine based on the retention times of the standards.

    • Quantify the amount of creatine in the sample using the calibration curve.

    • Calculate the purity of phosphocreatine.

ICP-MS Method for the Determination of Sodium Content

This protocol provides a general guideline for the analysis of sodium in a biochemical sample.[7][8]

Objective: To quantify the amount of sodium contamination in this compound.

Materials:

  • ICP-MS instrument

  • High-purity nitric acid (trace metal grade)

  • High-purity water (18.2 MΩ·cm)

  • Sodium standard solution (1000 ppm)

  • Internal standard (e.g., Scandium)

  • This compound sample

Procedure:

  • Standard Preparation:

    • Prepare a series of sodium standards by diluting the 1000 ppm stock solution with 2% nitric acid to create a calibration curve (e.g., 1, 5, 10, 50, 100 ppb).

    • Spike each standard and blank with the internal standard to a final concentration of 10 ppb.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in high-purity water and then dilute with 2% nitric acid to a final volume that will bring the anticipated sodium concentration within the calibration range.

    • Spike the sample with the internal standard to a final concentration of 10 ppb.

  • Instrumental Analysis:

    • Aspirate the samples into the ICP-MS.

    • Monitor the signal for the 23Na isotope.

  • Data Analysis:

    • Generate a calibration curve by plotting the intensity ratio of 23Na to the internal standard versus the concentration of the sodium standards.

    • Determine the concentration of sodium in the sample from the calibration curve and calculate the percentage of sodium in the original solid sample.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_hplc Purity & Creatine Analysis (HPLC) cluster_icpms Sodium Analysis (ICP-MS) cluster_enzymatic Activity Assay (Enzymatic) sample This compound Batch dissolve Dissolve in High-Purity Water sample->dissolve hplc_prep Prepare Standards & Sample dissolve->hplc_prep icpms_prep Acid Digestion & Dilution dissolve->icpms_prep enz_prep Prepare Reagents & Sample dissolve->enz_prep hplc_run HPLC Analysis hplc_prep->hplc_run hplc_data Quantify Creatine & Purity hplc_run->hplc_data result Batch Qualification Report hplc_data->result icpms_run ICP-MS Analysis icpms_prep->icpms_run icpms_data Quantify Sodium icpms_run->icpms_data icpms_data->result enz_run Enzymatic Reaction enz_prep->enz_run enz_data Measure Activity enz_run->enz_data enz_data->result

Caption: Workflow for the analytical qualification of a new batch of this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_batch_issue Batch Variability Investigation cluster_storage_issue Storage/Handling Issue start Inconsistent Experimental Results check_batch Using a new batch? start->check_batch check_storage Improper storage or handling? start->check_storage analyze_purity Analyze Purity (HPLC) check_batch->analyze_purity Yes review_storage Review storage conditions (-20°C, desiccated) check_storage->review_storage Yes analyze_na Analyze Sodium (ICP-MS) analyze_purity->analyze_na analyze_activity Check Activity (Enzymatic Assay) analyze_na->analyze_activity solution Qualify new batch / Implement proper storage & handling analyze_activity->solution review_handling Review solution prep (aliquoting) review_storage->review_handling review_handling->solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

optimizing incubation time for ATP regeneration with Phosphocreatine Di-tris salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ATP regeneration using Phosphocreatine (B42189) (PCr) Di-tris salt. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for ATP regeneration with Phosphocreatine Di-tris salt?

A1: The optimal incubation time is not a single fixed value and depends on several factors, including the concentration of creatine (B1669601) kinase (CK), phosphocreatine (PCr), and ADP, as well as the temperature and pH of the reaction. It is crucial to determine the optimal time empirically for your specific experimental conditions. Generally, reactions are monitored kinetically to identify the linear phase of the reaction, which can range from a few minutes to over an hour.[1][2][3][4] For most applications, the reaction occurs within the first 10 to 40 minutes.[1][4]

Q2: What are the recommended starting concentrations for the key reagents?

A2: For a typical ATP regeneration system, you can use the following starting concentrations as a guideline. However, these may need to be optimized for your specific application.

ReagentRecommended Starting Concentration
This compound5 - 40 mM[5]
ADP2 - 3 µM[6]
Creatine Kinase (CK)5 U/50 µL (or as recommended by the supplier)[6]
MgCl₂1 - 10 mM[6]

Q3: What is the optimal pH and temperature for the creatine kinase reaction?

A3: The optimal pH for the forward creatine kinase reaction (ATP regeneration) is approximately 7.7.[7] The reaction can be performed at temperatures ranging from 25°C to 37°C.[3][8][9][10] It is important to maintain a constant temperature throughout the experiment as temperature fluctuations can affect the enzyme's kinetic properties.[7][11]

Q4: Why is this compound preferred over other forms of phosphocreatine?

A4: this compound offers enhanced solubility and stability in biological systems due to the presence of two tris(hydroxymethyl)aminomethane (tris) molecules.[12] This makes it particularly useful in biochemical applications where the presence of alkali metal ions (like sodium) is undesirable.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no ATP regeneration Inactive Creatine Kinase (CK) enzyme: Improper storage or handling.- Ensure CK is stored at the recommended temperature (-20°C). - Prepare fresh enzyme dilutions for each experiment. - Run a positive control to verify enzyme activity.
Sub-optimal reagent concentrations: Concentrations of PCr, ADP, or Mg²⁺ are too low.- Optimize the concentration of each reagent by performing a titration experiment. - Refer to the recommended starting concentrations in the FAQ section.
Incorrect pH or temperature: The reaction buffer is not at the optimal pH or the incubation temperature is incorrect.- Verify the pH of your reaction buffer is around 7.7.[7] - Ensure your incubator or water bath is calibrated and maintaining the correct temperature (25-37°C).[3][8][9][10]
Reaction rate decreases over time (non-linear kinetics) Substrate depletion: PCr or ADP is being consumed.- If a linear range is sufficient for your measurement, choose two time points within this range to calculate the rate.[1][4] - If the reaction needs to proceed for a longer duration, consider increasing the initial substrate concentrations.
Product inhibition: Accumulation of ATP or creatine may be inhibiting the enzyme.- This is a natural part of the enzyme kinetics. Analyze the initial linear phase of the reaction for the most accurate rate determination.
Enzyme instability: The CK enzyme may be losing activity over the incubation period.- Reduce the incubation time if possible. - Ensure the presence of stabilizing agents in your buffer if necessary.
High background signal Contaminating ATP in reagents: The PCr or ADP stocks may be contaminated with ATP.- Use high-purity reagents. - Prepare fresh reagent stocks. - Run a blank reaction without the CK enzyme to measure the background ATP level and subtract it from your sample readings.
Inconsistent results between replicates Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.[1][4]
Temperature fluctuations: Inconsistent temperature across the plate or between experiments.- Ensure uniform heating of your reaction plate. - Allow all reagents to reach the reaction temperature before starting the experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for ATP Regeneration

This protocol describes a kinetic assay to determine the optimal incubation time for your specific experimental conditions.

Materials:

  • This compound

  • Adenosine Diphosphate (ADP)

  • Creatine Kinase (CK)

  • Reaction Buffer (e.g., 70 mM Tris/acetate, pH 7.75)[6]

  • MgCl₂

  • ATP detection reagent (e.g., Luciferin-Luciferase based assay)

  • Microplate reader with luminometry capabilities

  • 96-well microplate, opaque

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a concentrated stock solution of this compound in ultrapure water.

    • Prepare a stock solution of ADP in ultrapure water.

    • Prepare a stock solution of MgCl₂ in ultrapure water.

    • Reconstitute Creatine Kinase in the recommended buffer as per the manufacturer's instructions. Aliquot and store at -20°C.

  • Prepare Reaction Master Mix:

    • On ice, prepare a master mix containing the reaction buffer, PCr, ADP, and MgCl₂ at your desired final concentrations. Prepare enough master mix for all your samples and controls.

  • Set up the Reaction Plate:

    • Add the master mix to the wells of a 96-well plate.

    • Include a "no enzyme" control by adding master mix to a well but substituting the enzyme with an equal volume of reaction buffer.

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the Creatine Kinase enzyme to the appropriate wells to start the reaction. Mix gently by pipetting.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

    • Measure the luminescence signal at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.[1][4]

  • Data Analysis:

    • Plot the luminescence signal (proportional to ATP concentration) against time.

    • Identify the linear portion of the curve. The optimal incubation time for an endpoint assay would fall within this linear range. For kinetic assays, the rate is calculated from the slope of this linear phase.

Visualizations

ATP_Regeneration_Pathway PCr Phosphocreatine (PCr) CK Creatine Kinase (CK) PCr->CK ADP ADP ADP->CK ATP ATP Creatine Creatine CK->ATP + Pi CK->Creatine

Caption: The Creatine Kinase (CK) catalyzed reaction for ATP regeneration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagent Stocks (PCr, ADP, CK, Buffer) Master_Mix Prepare Reaction Master Mix Reagent_Prep->Master_Mix Plate_Setup Set up 96-well Plate (Master Mix + Controls) Master_Mix->Plate_Setup Incubate Equilibrate Plate to Temperature Plate_Setup->Incubate Start_Rxn Add Creatine Kinase to Initiate Incubate->Start_Rxn Kinetic_Read Kinetic Measurement (Luminescence every 1-2 min) Start_Rxn->Kinetic_Read Data_Plot Plot Luminescence vs. Time Kinetic_Read->Data_Plot Linear_Range Identify Linear Reaction Phase Data_Plot->Linear_Range

Caption: Workflow for optimizing incubation time in an ATP regeneration assay.

Troubleshooting_Logic Start Low/No ATP Regeneration? Check_Enzyme Check CK Activity (Positive Control) Start->Check_Enzyme Yes Non_Linear Non-linear Kinetics? Start->Non_Linear No Check_Reagents Optimize Reagent Concentrations (PCr, ADP, Mg2+) Check_Enzyme->Check_Reagents Activity OK Check_Conditions Verify pH and Temperature Check_Reagents->Check_Conditions Concentrations OK Substrate_Depletion Substrate Depletion? (Increase Concentration) Non_Linear->Substrate_Depletion Yes Enzyme_Instability Enzyme Instability? (Reduce Incubation Time) Substrate_Depletion->Enzyme_Instability No

Caption: A logical troubleshooting guide for common issues.

References

Validation & Comparative

A Researcher's Guide: Phosphocreatine Di-tris Salt vs. Phosphocreatine Disodium Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for obtaining accurate and reproducible results in enzyme assays. When studying enzymes such as creatine (B1669601) kinase, which utilize phosphocreatine (B42189) as a substrate, the choice of the counter-ion for this critical reagent—typically Di-tris or disodium (B8443419) salt—can have significant implications for the experimental outcome. This guide provides an objective comparison of Phosphocreatine Di-tris salt and Phosphocreatine disodium salt, supported by available data and established biochemical principles, to aid in the selection of the most suitable compound for your research needs.

Chemical and Physical Properties

The fundamental difference between the two salts lies in the counter-ion bound to the phosphocreatine molecule. This seemingly minor variation can influence several key properties relevant to enzyme kinetics.

PropertyThis compoundPhosphocreatine Disodium SaltKey Considerations for Enzyme Assays
Molecular Formula C4H10N3O5P · 2(C4H11NO3)C4H8N3Na2O5PThe higher molecular weight of the Di-tris salt must be accounted for when preparing solutions of a specific molarity.
Counter-ion Tris (tris(hydroxymethyl)aminomethane)Sodium (Na+)The choice of counter-ion is critical as both Tris and sodium ions can potentially interact with the enzyme or other assay components.
Solubility Generally soluble in water.Soluble in water.Both salts exhibit good water solubility, facilitating their use in aqueous buffer systems.
pH of Solution The Tris counter-ions will contribute to the buffering capacity of the solution, typically in the physiological pH range.The disodium salt will result in a solution with a pH dependent on the pKa of the phosphate (B84403) and guanidinium (B1211019) groups.The inherent buffering capacity of the Di-tris salt may be advantageous in maintaining a stable pH during the course of the enzyme reaction.
Hygroscopicity Can be hygroscopic.Can be hygroscopic.Proper storage in a desiccated environment is recommended for both salts to ensure accurate weighing and concentration calculations.

Performance in Enzyme Assays: A Comparative Analysis

The Case for this compound

The primary advantage of the Di-tris salt lies in its suitability for experimental systems that are sensitive to alkali metal ions like sodium.

  • Avoiding Cationic Interference: Certain enzymes can be inhibited or modulated by sodium ions. For instance, Na+/K+-ATPases are a classic example of enzymes sensitive to sodium concentrations. In studies where the interplay of different ions is being investigated or where sodium could be an interfering variable, the use of a non-metallic counter-ion like Tris is highly recommended.

  • Buffer Compatibility: The Tris counter-ion is itself a common buffering agent in biochemical assays, often used in the physiological pH range of 7-9. This inherent property can contribute to the overall pH stability of the assay medium, which is crucial for consistent enzyme activity.

The Case for Phosphocreatine Disodium Salt

Phosphocreatine disodium salt is a widely used and often more economical option for routine enzyme assays where sodium ion interference is not a concern.

  • Extensive Use in Literature: A vast body of historical and current research on creatine kinase and other phosphocreatine-utilizing enzymes has employed the disodium salt. This allows for greater comparability of results with previously published data.

  • Lower Molecular Weight: Its lower molecular weight compared to the Di-tris salt means that less mass is required to achieve the same molar concentration, which can be a consideration for cost and resource management.

  • Potential for Cationic Activation: While some enzymes are inhibited by certain cations, others may require specific metal ions for optimal activity. Although there is no strong evidence to suggest that creatine kinase is activated by sodium, this remains a theoretical possibility to consider.

Experimental Considerations and a Protocol for Creatine Kinase Assay

The choice between the two salts will ultimately depend on the specific experimental question and the characteristics of the enzyme under investigation. Below is a detailed protocol for a standard coupled enzyme assay for creatine kinase, which can be adapted for use with either phosphocreatine salt.

Signaling Pathway Involving Phosphocreatine

The creatine kinase (CK) reaction is a pivotal component of cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The enzyme catalyzes the reversible transfer of a phosphate group from phosphocreatine (PCr) to ADP, thus regenerating ATP.

Phosphocreatine Signaling Pathway ATP ATP Energy_Consumption Energy Consumption (e.g., Muscle Contraction) ATP->Energy_Consumption ADP ADP CK Creatine Kinase ADP->CK PCr Phosphocreatine PCr->CK Cr Creatine CK->ATP CK->Cr Energy_Consumption->ADP

Caption: The Creatine Kinase Energy Buffering System.

Experimental Workflow for Creatine Kinase Assay

A common method for determining creatine kinase activity is a coupled enzyme assay. The ATP produced from the creatine kinase reaction is used in a subsequent reaction that can be monitored spectrophotometrically.

Creatine Kinase Assay Workflow cluster_0 Creatine Kinase Reaction cluster_1 Coupled Hexokinase Reaction cluster_2 Indicator Reaction PCr Phosphocreatine CK Creatine Kinase PCr->CK ADP ADP ADP->CK ATP ATP CK->ATP Cr Creatine CK->Cr Glucose Glucose HK Hexokinase ATP->HK Glucose->HK G6P Glucose-6-Phosphate HK->G6P ADP2 ADP HK->ADP2 NADP NADP+ G6PDH G6P Dehydrogenase G6P->G6PDH NADP->G6PDH NADPH NADPH G6PDH->NADPH SixPG 6-Phosphogluconate G6PDH->SixPG Measurement Measurement NADPH->Measurement Measure Absorbance at 340 nm

Caption: A coupled enzyme assay for measuring Creatine Kinase activity.

Detailed Experimental Protocol

Objective: To determine the kinetic parameters of Creatine Kinase using a spectrophotometric coupled enzyme assay.

Materials:

  • Phosphocreatine (either Di-tris or disodium salt)

  • Adenosine diphosphate (B83284) (ADP)

  • Magnesium chloride (MgCl2)

  • Imidazole or Tris-HCl buffer

  • D-Glucose

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase (HK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Creatine Kinase (enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Imidazole or Tris-HCl, pH 7.4.

    • Phosphocreatine Stock Solution (100 mM): Dissolve the appropriate amount of either this compound or Phosphocreatine disodium salt in assay buffer. Note: Adjust the mass based on the molecular weight of the specific salt used.

    • ADP Stock Solution (20 mM): Dissolve ADP in assay buffer.

    • MgCl2 Stock Solution (100 mM): Dissolve MgCl2 in deionized water.

    • Glucose Stock Solution (500 mM): Dissolve D-Glucose in assay buffer.

    • NADP+ Stock Solution (20 mM): Dissolve NADP+ in assay buffer.

    • Coupling Enzyme Mix: Prepare a fresh solution containing Hexokinase (e.g., 200 units/mL) and G6PDH (e.g., 100 units/mL) in assay buffer.

  • Assay Mixture Preparation (for a 1 mL final volume):

    • In a cuvette, combine the following reagents:

      • 700 µL Assay Buffer

      • 100 µL Phosphocreatine Stock Solution (final concentration: 10 mM)

      • 50 µL ADP Stock Solution (final concentration: 1 mM)

      • 50 µL MgCl2 Stock Solution (final concentration: 5 mM)

      • 20 µL Glucose Stock Solution (final concentration: 10 mM)

      • 50 µL NADP+ Stock Solution (final concentration: 1 mM)

      • 10 µL Coupling Enzyme Mix

  • Enzyme Reaction and Measurement:

    • Equilibrate the assay mixture in the spectrophotometer at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of a suitable dilution of the Creatine Kinase enzyme solution.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADPH production is directly proportional to the creatine kinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of phosphocreatine while keeping the concentrations of all other substrates constant.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion and Recommendations

The selection between this compound and Phosphocreatine disodium salt for enzyme assays is a critical decision that should be guided by the specific requirements of the experimental system.

  • For routine assays of robust enzymes like creatine kinase, where sodium interference is not a known issue, Phosphocreatine disodium salt is a reliable and cost-effective choice. Its extensive use in the literature also facilitates comparison with existing data.

  • When working with sodium-sensitive enzymes, or in experimental contexts where the ionic composition is a critical variable, this compound is the superior option. Its use eliminates the potential for sodium-induced artifacts and the Tris counter-ion can contribute to the buffering capacity of the assay.

Researchers are encouraged to perform preliminary experiments to validate the chosen phosphocreatine salt in their specific assay system. This includes assessing the enzyme's activity and stability in the presence of the selected salt and buffer combination to ensure the generation of accurate and reproducible kinetic data.

Decision Logic for Phosphocreatine Salt Selection Start Start: Select Phosphocreatine Salt Is_Enzyme_Na_Sensitive Is the enzyme or system sensitive to Na+ ions? Start->Is_Enzyme_Na_Sensitive Use_Ditris Use Phosphocreatine Di-tris Salt Is_Enzyme_Na_Sensitive->Use_Ditris Yes Consider_Disodium Is comparability with historical data a priority? Is_Enzyme_Na_Sensitive->Consider_Disodium No End_Ditris Optimal for Na+-free systems and buffer compatibility. Use_Ditris->End_Ditris Use_Disodium Use Phosphocreatine Disodium Salt End_Disodium Cost-effective, widely used, good for routine assays. Use_Disodium->End_Disodium Consider_Disodium->Use_Disodium Yes Consider_Disodium->Use_Disodium No (either is suitable)

Caption: Decision tree for selecting the appropriate phosphocreatine salt.

comparing the efficacy of Phosphocreatine Di-tris salt and ATP in cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular biology, the accurate assessment of cell viability is paramount. This guide provides an objective comparison of the roles and efficacy of two critical molecules in the context of cell viability assays: Phosphocreatine (PCr) Di-tris salt and Adenosine (B11128) Triphosphate (ATP). While both are central to cellular bioenergetics, their applications and interpretations in viability assays are fundamentally distinct. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for their use.

Introduction: Distinct Roles in Cellular Energetics

Adenosine Triphosphate (ATP) is the universal energy currency of the cell, directly powering a vast array of biological processes.[1][2] Consequently, intracellular ATP levels are a widely accepted and direct indicator of metabolic activity and cell viability.[3][4] When cells are metabolically active, they produce ATP; upon cell death, ATP synthesis ceases, and the remaining ATP is rapidly degraded.[5] This principle forms the basis of the highly sensitive ATP-based luminescence assays for cell viability.[4]

Phosphocreatine (PCr), on the other hand, functions as a rapidly mobilizable reserve of high-energy phosphates, acting as a temporal and spatial buffer for ATP.[6][7] In tissues with high and fluctuating energy demands, the enzyme creatine (B1669601) kinase (CK) catalyzes the transfer of a phosphate (B84403) group from PCr to ADP, swiftly regenerating ATP.[6][8] Exogenous PCr Di-tris salt is primarily used in in vitro biochemical assays (e.g., ubiquitination) to provide a sustained source for ATP regeneration.[9] Its role in cell viability assays is indirect—supplementing cells with creatine, the precursor to PCr, can bolster intracellular PCr and ATP levels, thereby enhancing cell survival under stress.[10][11]

This guide will compare these molecules based on their primary application in cell viability studies: ATP as a direct biomarker of viability and Phosphocreatine as a component of an energy-buffering system that can indirectly influence cell viability .

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from studies utilizing creatine supplementation (to increase intracellular phosphocreatine) and from standard ATP-based viability assays.

Table 1: Effect of Creatine/Phosphocreatine Supplementation on Intracellular Energy Levels and Cell Function

ParameterCell TypeTreatmentConcentrationOutcomeReference
Intracellular PCrMouse MyoblastsCreatine Monohydrate12.5 mM1.5-fold increase in PCr[12]
Intracellular PCrMouse MyoblastsCreatine Monohydrate50 mM2.5-fold increase in PCr[12]
Intracellular ATPMouse MyoblastsCreatine Monohydrate12.5 mM - 50 mMNo significant change in basal ATP levels[12]
Intracellular ATPNeutrophilsCreatine6.7 mMSignificant increase in cellular ATP[10]
Cell SurvivalDopaminergic NeuronsCreatineNot SpecifiedImproved cell survival and protection against MPP+ toxicity[11]
ATP RegenerationIn vitro Ubiquitination AssayPhosphocreatine Di-tris salt5-50 mMSustained ATP levels for enzyme activity[9]

Table 2: Performance Characteristics of ATP-Based Cell Viability Assays

ParameterDescriptionTypical Value/RangeReference
Limit of DetectionThe smallest number of cells that can be reliably detected.As low as a single cell[13]
LinearityThe range over which the signal is directly proportional to the cell number.Up to 6 orders of magnitude[13]
Assay TimeTime from reagent addition to result.~10 minutes[5]
ATP Standard CurveConcentration range used to quantify intracellular ATP.0.01 µM to 3 µM[14]
Signal StabilityThe duration for which the luminescent signal remains stable.> 5 hours (for "glow-type" assays)[15]

Experimental Protocols

Protocol 1: Standard ATP-Based Luminescent Cell Viability Assay

This protocol is a generalized procedure for a homogeneous "add-mix-measure" ATP assay, such as the CellTiter-Glo® assay.

Principle: The assay reagent contains a detergent to lyse the cells and release ATP, along with luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is proportional to the amount of ATP, and thus, the number of viable cells.[4][13]

Materials:

  • White, opaque-walled multiwell plates suitable for luminescence measurements.

  • Cultured cells in suspension or adherent.

  • Test compounds for cytotoxicity/proliferation studies.

  • Commercial ATP detection reagent kit (e.g., CellTiter-Glo®).

  • Plate-reading luminometer.

Procedure:

  • Cell Plating: Seed cells into the wells of a white, opaque-walled 96-well plate at a desired density (e.g., 1x10⁴ cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background measurements.

  • Treatment: Add test compounds and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the ATP detection reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Development: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Preparation of an ATP Standard Curve

To quantify the absolute amount of ATP in experimental samples, a standard curve is necessary.

Materials:

  • ATP standard solution (typically provided in assay kits).

  • The same diluent as the samples (e.g., cell culture medium, PBS, or dH₂O).

Procedure:

  • Prepare ATP Stock: Thaw the ATP standard and prepare a high-concentration stock solution (e.g., 10 µM) in the chosen diluent.[3]

  • Serial Dilutions: Perform serial dilutions of the ATP stock solution to create a range of standards (e.g., from 10 µM down to 0.01 µM).[3][13]

  • Assay Standards: Transfer 100 µL of each ATP standard and a blank (diluent only) to separate wells of the assay plate.

  • Measure Luminescence: Add 100 µL of the ATP detection reagent to each standard and blank well. Mix and incubate as with the cell samples.

  • Plot Curve: Measure luminescence and plot the values (minus background) against the corresponding ATP concentrations to generate a standard curve. The amount of ATP in experimental samples can then be calculated from this curve.[3]

Mandatory Visualization

ATP Viability Assay Workflow ATP Viability Assay Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition p1 Seed Cells in 96-Well Plate p2 Add Test Compounds & Controls p1->p2 p3 Incubate for Exposure Period p2->p3 a1 Equilibrate Plate to Room Temp p3->a1 End of Exposure a2 Add ATP Detection Reagent a1->a2 a3 Mix to Lyse Cells & Incubate a2->a3 d1 Measure Luminescence a3->d1 Signal Stabilized d2 Analyze Data d1->d2 Phosphocreatine_ATP_Energy_Shuttle The Phosphocreatine (PCr) - ATP Energy Shuttle cluster_cyto Cytosol Mito_ATP ATP (Oxidative Phosphorylation) Cr Creatine (Cr) Mito_ATP->Cr Creatine Kinase (Mitochondrial) PCr Phosphocreatine (PCr) (High-Energy Reserve) ADP ADP PCr->ADP Creatine Kinase (Cytosolic) Cr->PCr Phosphate Transfer Cyto_ATP ATP (For Cellular Work) Work Cellular Processes (e.g., Muscle Contraction, Ion Pumping) Cyto_ATP->Work Energy Consumption ADP->Cyto_ATP ATP Regeneration Work->ADP Logical_Comparison Logical Comparison in Cell Viability Assays cluster_atp Direct Measurement of Viability cluster_pcr Indirect Support of Viability Compound Compound of Interest ATP ATP (Adenosine Triphosphate) Compound->ATP Analyte PCr Phosphocreatine (PCr) Di-tris salt Compound->PCr Reagent/Buffer ATP_Role Role: Direct Biomarker Measures intracellular ATP as an endpoint for metabolic activity. ATP->ATP_Role PCr_Role Role: Energy Buffer Regenerates intracellular ATP via Creatine Kinase. PCr->PCr_Role ATP_App Application: Endpoint Assay Reagent is added to lyse cells and quantify existing ATP. ATP_Role->ATP_App PCr_App Application: In Vitro Energy System Used in cell-free systems to sustain ATP-dependent reactions. PCr_Role->PCr_App

References

alternative energy sources to Phosphocreatine Di-tris salt for in vitro transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of in vitro transcription (IVT) is continually evolving, with a pressing need for robust and cost-effective methods to synthesize high yields of quality RNA. A critical component of the IVT reaction is the energy source, which fuels the enzymatic activity of RNA polymerase. While Phosphocreatine Di-tris salt, in conjunction with creatine (B1669601) kinase, has been a long-standing choice for ATP regeneration, several alternative systems offer compelling advantages in terms of cost, stability, and efficiency.

This guide provides an objective comparison of prominent alternative energy sources to this compound for in vitro transcription. We will delve into the performance of these alternatives, supported by available experimental data, and provide detailed protocols to facilitate their implementation in your research.

Overview of Energy Regeneration Systems in In Vitro Transcription

In vitro transcription is an energy-intensive process that relies on a continuous supply of nucleoside triphosphates (NTPs), particularly ATP, as both building blocks and an energy source. As NTPs are incorporated into the growing RNA strand, pyrophosphate (PPi) is released, which can inhibit RNA polymerase activity by chelating essential magnesium ions. To sustain the reaction and maximize RNA yield, an ATP regeneration system is often employed. This system recycles the ADP generated from ATP hydrolysis back into ATP.

This guide will focus on the following energy regeneration systems:

  • Phosphocreatine / Creatine Kinase (PCr/CK): The traditional system, serving as our baseline for comparison.

  • Phosphoenolpyruvate / Pyruvate Kinase (PEP/PK): A widely used alternative with high energy transfer potential.

  • Polyphosphate / Polyphosphate Kinase (PolyP/PPK): An emerging, cost-effective option utilizing inorganic polyphosphate.

Data Presentation: A Comparative Analysis

While direct, side-by-side quantitative comparisons of these energy systems specifically for in vitro transcription are not extensively documented in peer-reviewed literature, we can extrapolate performance metrics from studies on cell-free protein synthesis (which includes transcription) and from general high-yield IVT protocols. The following table summarizes the expected performance of each system based on available data.

Energy SystemKey ComponentsTypical ConcentrationExpected RNA Yield (relative to PCr/CK)AdvantagesDisadvantages
Phosphocreatine / Creatine Kinase (Baseline) This compound, Creatine Kinase20-40 mM Phosphocreatine, 10-20 U/mL Creatine Kinase1.0xWell-established, reliable.Relatively high cost of phosphocreatine.
Phosphoenolpyruvate / Pyruvate Kinase Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK)20-50 mM PEP, 10-20 U/mL Pyruvate Kinase1.0x - 1.5xHigh energy phosphate (B84403) donor, can lead to higher yields.PEP can be unstable; pyruvate, a byproduct, can inhibit some reactions.[1]
Polyphosphate / Polyphosphate Kinase Inorganic Polyphosphate (PolyP), Polyphosphate Kinase (PPK)20-40 mM (in phosphate units) PolyP, 10-20 µM PPK0.8x - 1.2xVery low cost of polyphosphate, high stability.[2][3]Performance can be dependent on the specific PPK enzyme and polyphosphate chain length.[2]

Experimental Protocols

The following are detailed methodologies for performing a standard T7 in vitro transcription reaction, adapted to incorporate each of the discussed energy regeneration systems.

Core In Vitro Transcription Reaction Setup

This core protocol can be modified with the specific energy regeneration components as detailed in the subsequent sections.

1. Template Preparation:

  • Linearize a plasmid DNA template containing a T7 promoter upstream of the gene of interest using a suitable restriction enzyme.

  • Purify the linearized template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.

2. Core Reaction Mixture (per 50 µL reaction):

  • Nuclease-Free Water: to a final volume of 50 µL

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM DTT, 10 mM Spermidine)

  • 100 mM ATP solution: 5 µL (10 mM final)

  • 100 mM CTP solution: 5 µL (10 mM final)

  • 100 mM GTP solution: 5 µL (10 mM final)

  • 100 mM UTP solution: 5 µL (10 mM final)

  • Linearized DNA Template: 1 µg

  • RNase Inhibitor: 20-40 units

  • Inorganic Pyrophosphatase: 2-5 units

  • T7 RNA Polymerase: 50-100 units

Protocol 1: In Vitro Transcription with Phosphocreatine / Creatine Kinase
  • Prepare the Energy Regeneration Mix:

    • 400 mM this compound stock solution.

    • 10 mg/mL Creatine Kinase stock solution.

  • Assemble the Reaction: To the core reaction mixture, add:

    • 5 µL of 400 mM Phosphocreatine (40 mM final concentration).

    • 1 µL of 10 mg/mL Creatine Kinase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I (RNase-free) and incubate for 15-30 minutes at 37°C to remove the DNA template.

  • RNA Purification: Purify the RNA using a suitable column-based kit or lithium chloride precipitation.

Protocol 2: In Vitro Transcription with Phosphoenolpyruvate / Pyruvate Kinase
  • Prepare the Energy Regeneration Mix:

    • 500 mM Phosphoenolpyruvate (PEP) stock solution.

    • 10 mg/mL Pyruvate Kinase (PK) stock solution.

  • Assemble the Reaction: To the core reaction mixture, add:

    • 5 µL of 500 mM PEP (50 mM final concentration).

    • 1 µL of 10 mg/mL Pyruvate Kinase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I (RNase-free) and incubate for 15-30 minutes at 37°C.

  • RNA Purification: Purify the RNA using a suitable column-based kit or lithium chloride precipitation.

Protocol 3: In Vitro Transcription with Polyphosphate / Polyphosphate Kinase
  • Prepare the Energy Regeneration Mix:

    • 400 mM Inorganic Polyphosphate (PolyP) stock solution (in terms of phosphate monomers).

    • 1 mg/mL Polyphosphate Kinase (PPK) stock solution.

  • Assemble the Reaction: To the core reaction mixture, add:

    • 5 µL of 400 mM PolyP (40 mM final concentration).

    • 2 µL of 1 mg/mL Polyphosphate Kinase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I (RNase-free) and incubate for 15-30 minutes at 37°C.

  • RNA Purification: Purify the RNA using a suitable column-based kit or lithium chloride precipitation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Post-Transcription Plasmid_DNA Plasmid DNA (with T7 promoter) Linearization Restriction Enzyme Linearization Plasmid_DNA->Linearization Purification_Template Template Purification Linearization->Purification_Template Reaction_Mix IVT Reaction Mix: - T7 RNA Polymerase - NTPs - Buffer - Energy Source - RNase Inhibitor - Pyrophosphatase Purification_Template->Reaction_Mix Incubation Incubation (37°C, 2-4h) Reaction_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification QC Quality Control (e.g., Gel, Spectrophotometry) RNA_Purification->QC Final_RNA Purified RNA QC->Final_RNA

A generalized workflow for in vitro transcription.

ATP_Regeneration_Pathways cluster_PCr Phosphocreatine / Creatine Kinase System cluster_PEP Phosphoenolpyruvate / Pyruvate Kinase System cluster_PolyP Polyphosphate / Polyphosphate Kinase System PCr Phosphocreatine CK Creatine Kinase PCr->CK ADP_PCr ADP ADP_PCr->CK ATP_PCr ATP Creatine Creatine CK->ATP_PCr CK->Creatine PEP Phosphoenolpyruvate PK Pyruvate Kinase PEP->PK ADP_PEP ADP ADP_PEP->PK ATP_PEP ATP Pyruvate Pyruvate PK->ATP_PEP PK->Pyruvate PolyP Polyphosphate (PolyPn) PPK Polyphosphate Kinase PolyP->PPK ADP_PolyP ADP ADP_PolyP->PPK ATP_PolyP ATP PolyP_n-1 Polyphosphate (PolyPn-1) PPK->ATP_PolyP PPK->PolyP_n-1

Signaling pathways for ATP regeneration systems.

Conclusion

The choice of an energy regeneration system for in vitro transcription is a critical decision that can impact RNA yield, cost, and experimental workflow. While the traditional phosphocreatine/creatine kinase system is reliable, alternatives such as phosphoenolpyruvate/pyruvate kinase and polyphosphate/polyphosphate kinase offer compelling benefits. The PEP/PK system has the potential for higher yields, while the PolyP/PPK system presents a highly cost-effective and stable option.

Researchers and drug development professionals are encouraged to consider these alternatives and optimize their in vitro transcription reactions based on the specific requirements of their projects. The protocols and comparative data provided in this guide serve as a starting point for this optimization process, with the ultimate goal of achieving efficient and scalable RNA synthesis.

References

A Comparative Guide to ATP Regeneration Systems for In Vitro Assays: A Focus on Phosphocreatine Di-tris Salt and its HPLC Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable and sufficient supply of adenosine (B11128) triphosphate (ATP) is critical for the success of numerous in vitro enzymatic assays. This guide provides an objective comparison of the performance of the Phosphocreatine (B42189) Di-tris salt/Creatine Kinase (PCr/CK) system with other common ATP regeneration alternatives, supported by experimental data and detailed protocols for validation by High-Performance Liquid Chromatography (HPLC).

Introduction to ATP Regeneration

Many essential biological processes studied in vitro, such as those involving kinases, ligases, and polymerases, consume ATP as an energy source. The depletion of ATP can lead to a decrease in reaction rates and the accumulation of inhibitory byproducts like adenosine diphosphate (B83284) (ADP), ultimately compromising experimental results. ATP regeneration systems are therefore employed to continuously replenish ATP from its hydrolyzed form, ADP, ensuring a constant and optimal energy supply throughout the experiment.

The ideal ATP regeneration system should be efficient, cost-effective, stable, and should not introduce interfering byproducts into the assay. This guide focuses on the widely used phosphocreatine system and compares it with two other popular alternatives: the acetyl phosphate (B84403)/acetate kinase (AcP/AK) system and the phosphoenolpyruvate (B93156)/pyruvate kinase (PEP/PK) system.

Performance Comparison of ATP Regeneration Systems

The choice of an ATP regeneration system can significantly impact the outcome and cost of an experiment. The following table summarizes key performance indicators for the phosphocreatine, acetyl phosphate, and phosphoenolpyruvate systems, based on available data.

ParameterPhosphocreatine (PCr) / Creatine Kinase (CK)Acetyl Phosphate (AcP) / Acetate Kinase (AK)Phosphoenolpyruvate (PEP) / Pyruvate Kinase (PK)
Phosphate Donor Phosphocreatine Di-tris saltAcetyl PhosphatePhosphoenolpyruvate
Enzyme Creatine Kinase (CK)Acetate Kinase (AK)Pyruvate Kinase (PK)
Gibbs Free Energy of Hydrolysis (ΔG°') ~ -43.1 kJ/mol[1]~ -43.3 kJ/mol[1]~ -61.9 kJ/mol[1]
Relative Cost of Phosphate Donor Moderate[1]Low[1]High[1]
Stability of Phosphate Donor Moderate (Half-life: ~12 days)[1]Low (Half-life: ~0.34 days)[1]High (Half-life: 16-98 days)[1]
Key Byproducts Creatine, Inorganic Phosphate (Pi)Acetate, Inorganic Phosphate (Pi)Pyruvate, Inorganic Phosphate (Pi)
Potential for Byproduct Inhibition Low to moderate. Inorganic phosphate can be inhibitory at high concentrations[2].Low to moderate. Acetate is generally well-tolerated. Inorganic phosphate can be inhibitory[2].Low. Pyruvate is a central metabolite. Inorganic phosphate can be inhibitory[2].
Suitability Widely used in various assays, including cell-free protein synthesis and kinase assays[3][4]. The Di-tris salt form offers enhanced solubility and stability[5].Cost-effective option for large-scale reactions. Can be generated in situ from pyruvate[6][7].High thermodynamic driving force makes it very efficient. Often used when complete ATP regeneration is critical[3].

Experimental Protocols

Accurate validation of ATP regeneration is crucial for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of ATP, ADP, and other components of the regeneration system.[8][9][10][11]

Experimental Protocol for Validation of ATP Regeneration using this compound with HPLC

This protocol describes a method to monitor the regeneration of ATP in a model kinase reaction.

1. Reagents and Materials:

  • This compound

  • Creatine Kinase (CK)

  • Adenosine Diphosphate (ADP)

  • Adenosine Triphosphate (ATP) standard

  • Kinase of interest and its substrate

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Perchloric Acid (PCA), 0.6 M, ice-cold

  • Potassium Hydroxide (KOH), 2 M, ice-cold

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 100 mM potassium phosphate buffer (pH 6.5) with 5 mM tetrabutylammonium (B224687) bromide (ion-pairing agent) and 10% methanol.

2. ATP Regeneration Reaction Setup:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM ADP

    • 10 mM this compound

    • 10 units/mL Creatine Kinase

    • Kinase of interest and its substrate (at desired concentrations)

  • Initiate the reaction by adding the kinase of interest.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Sample Preparation for HPLC Analysis:

  • Immediately mix the collected aliquot with an equal volume of ice-cold 0.6 M PCA to quench the reaction and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding an appropriate volume of ice-cold 2 M KOH.

  • Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Set the HPLC column temperature to 25°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 254 nm.

  • Inject 20 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of ADP and ATP.

  • Quantify the concentrations of ATP and ADP by comparing the peak areas to a standard curve generated with known concentrations of ATP and ADP standards.

Experimental Protocols for Alternative ATP Regeneration Systems

The protocol for HPLC validation can be adapted for the AcP/AK and PEP/PK systems by substituting the phosphate donor and regenerating enzyme.

  • For the Acetyl Phosphate/Acetate Kinase (AcP/AK) System:

    • Replace this compound with 10-20 mM Acetyl Phosphate.

    • Replace Creatine Kinase with 10-20 units/mL Acetate Kinase.

  • For the Phosphoenolpyruvate/Pyruvate Kinase (PEP/PK) System:

    • Replace this compound with 5-10 mM Phosphoenolpyruvate.

    • Replace Creatine Kinase with 10-20 units/mL Pyruvate Kinase.

Mandatory Visualizations

To further clarify the biochemical processes and experimental workflow, the following diagrams are provided.

ATP_Regeneration_Pathway cluster_Regeneration ATP Regeneration cluster_Consumption ATP Consumption PCr Phosphocreatine Cr Creatine PCr->Cr Creatine Kinase ADP ADP Cr->ADP Pi ATP ATP ATP->ADP Assay Enzyme (e.g., Kinase)

Biochemical pathway of ATP regeneration by phosphocreatine.

HPLC_Validation_Workflow A 1. ATP Regeneration Reaction B 2. Sample Collection at Time Points A->B C 3. Quenching with Perchloric Acid B->C D 4. Neutralization with Potassium Hydroxide C->D E 5. Centrifugation and Filtration D->E F 6. HPLC Analysis E->F G 7. Data Analysis (ATP/ADP Ratio) F->G

Experimental workflow for HPLC validation of ATP regeneration.

Conclusion

The selection of an appropriate ATP regeneration system is a critical step in the design of robust and reliable in vitro assays. The this compound/Creatine Kinase system offers a balanced profile of performance, stability, and cost-effectiveness, making it a suitable choice for a wide range of applications. Its enhanced solubility and stability in the Di-tris salt form further improve its utility. For applications where cost is a primary concern, the acetyl phosphate system presents a viable alternative, while the phosphoenolpyruvate system is the preferred option when a strong thermodynamic drive is required.

Independent of the chosen system, rigorous validation of ATP regeneration is paramount. The detailed HPLC protocol provided in this guide offers a reliable method for quantifying ATP and ADP levels, enabling researchers to ensure the integrity of their experimental conditions and the validity of their results.

References

comparative analysis of different phosphocreatine salt forms in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphocreatine (B42189) (PCr) is a pivotal molecule in cellular bioenergetics, acting as a rapid reserve of high-energy phosphates to buffer adenosine (B11128) triphosphate (ATP) levels, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] While creatine (B1669601) supplements, primarily as creatine monohydrate, have been extensively studied, research into the direct administration of different phosphocreatine salt forms is an emerging area. This guide provides a comparative analysis of available phosphocreatine salt forms, primarily focusing on phosphocreatine disodium (B8443419) salt, and draws comparisons with various creatine salts to elucidate the potential advantages different salt forms may offer in research and pharmaceutical development.

Physicochemical Properties and Bioavailability

The salt form of a compound can significantly influence its physicochemical properties, such as solubility and stability, which in turn can affect its bioavailability and therapeutic efficacy.[3] While data on a variety of phosphocreatine salts is limited, we can infer potential differences by examining the well-documented variations among creatine salts.

Solubility and Stability:

Creatine monohydrate is known for its relatively low water solubility.[3] In contrast, creatine salts like creatine hydrochloride (CrHCl) and creatine pyruvate (B1213749) have demonstrated significantly higher aqueous solubility.[3][4][5][6] This enhanced solubility can be advantageous for developing liquid formulations for oral or parenteral administration.[3]

Phosphocreatine disodium salt is commercially available and exhibits good water solubility. The stability of phosphocreatine in aqueous solutions is a critical factor, as it can undergo degradation. Research into stable aqueous compositions of phosphocreatine has shown that pH and the presence of certain buffers, like sodium phosphate (B84403) dibasic dihydrate, can significantly enhance its stability over extended periods.[7] For instance, phosphocreatine solutions at a concentration of 400 mM with 15 mM dibasic sodium phosphate dehydrate at a pH between 11 and 12 have been shown to be stable.[7]

Bioavailability:

The oral bioavailability of creatine monohydrate is considered high, with absorption being close to 100%.[6][8] However, some studies suggest that its bioavailability can be dose-dependent, with lower fractional absorption at higher doses, possibly due to its limited solubility.[5] Different creatine salt forms have been investigated to improve upon the bioavailability of creatine monohydrate. For example, studies have compared plasma creatine concentrations after ingestion of isomolar (B1166829) amounts of creatine monohydrate, tri-creatine citrate, and creatine pyruvate, with creatine pyruvate showing a higher peak plasma concentration.[6]

A study on a blend of phosphocreatine disodium salts plus blueberry extract (PCDSB) showed significant improvements in muscular strength and power, comparable to or greater than creatine monohydrate.[9] This suggests that the phosphocreatine disodium salt is effectively absorbed and utilized. The absorption of creatine is mediated by sodium and chloride-dependent transporters in the small intestine.[9]

Comparative Performance Data

The following table summarizes key performance indicators for different phosphocreatine and creatine salt forms based on available research. It is important to note that direct head-to-head studies comparing various phosphocreatine salts are scarce.

Salt FormKey FindingsReference
Phosphocreatine Disodium Salt Supplementation for 28 days with 5.0g of PCDSB (containing 2.5g of pure creatine) resulted in significant improvements in peak and average power in isokinetic leg extensions, comparable to 3.0g of creatine monohydrate (containing 2.4g of pure creatine).[9][9]
Creatine Monohydrate (CM) The most extensively studied form, consistently shown to increase muscle creatine and phosphocreatine stores by 15-40%, leading to enhanced anaerobic exercise capacity, strength, and muscle mass.[8] Considered the gold standard for creatine supplementation.[10][8][10]
Creatine Hydrochloride (CrHCl) Purported to have significantly higher aqueous solubility than creatine monohydrate.[3][4] Physiologically based pharmacokinetic (PBPK) models predict a higher oral bioavailability (66%) compared to high-dose creatine monohydrate (17%).[5][3][4][5]
Tri-Creatine Citrate (CrC) Showed slightly altered kinetics of plasma creatine absorption compared to creatine monohydrate, but no significant difference in mean peak concentration or AUC.[6][6]
Creatine Pyruvate (CrPyr) Resulted in higher peak plasma concentrations of creatine compared to creatine monohydrate and tri-creatine citrate.[6][6]

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the comparative analysis of different phosphocreatine salt forms.

Solubility Determination (Shake-Flask Method with HPLC Quantification)

This protocol determines the equilibrium solubility of a phosphocreatine salt in a specific solvent (e.g., water) at a controlled temperature.

  • Materials: Phosphocreatine salt, distilled water, orbital shaker with temperature control, centrifuge, HPLC system with a suitable column (e.g., C18), syringe filters.

  • Procedure:

    • Add an excess amount of the phosphocreatine salt to a known volume of distilled water in a sealed flask.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-48 hours).

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

    • Dilute the filtered solution with a known volume of mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Quantify the concentration of phosphocreatine by comparing the peak area to a standard curve prepared with known concentrations of the phosphocreatine salt.[11]

In Vivo Bioavailability Assessment (Pharmacokinetic Study)

This protocol assesses the rate and extent of absorption of a phosphocreatine salt after oral administration.

  • Subjects: Healthy human volunteers or animal models.

  • Procedure:

    • Following an overnight fast, administer a single oral dose of the phosphocreatine salt.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-ingestion.

    • Separate plasma from the blood samples by centrifugation.

    • Analyze the plasma samples for phosphocreatine and creatine concentrations using a validated analytical method such as LC-MS/MS.[5]

    • Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[12]

Assessment of Muscle Metabolism (³¹P-Magnetic Resonance Spectroscopy)

³¹P-MRS is a non-invasive technique to measure the relative concentrations of phosphorus-containing compounds, including PCr, inorganic phosphate (Pi), and ATP, in vivo.[13]

  • Equipment: Magnetic Resonance Imaging (MRI) scanner equipped for ³¹P spectroscopy.

  • Procedure:

    • Position the subject within the MRI scanner, with the muscle of interest (e.g., vastus lateralis) placed over a surface coil.

    • Acquire baseline ³¹P spectra at rest.

    • Have the subject perform a standardized exercise protocol within the scanner.

    • Acquire ³¹P spectra during and after the exercise to monitor the changes in PCr, Pi, and ATP concentrations.

    • Analyze the spectra to quantify the concentrations of these metabolites and calculate the rate of PCr resynthesis during recovery.[14]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PhosphocreatineShuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) mtCK mtCK ATP_prod->mtCK ATP mtCK->ATP_prod ADP MMCK MM-CK mtCK->MMCK PCr / Cr Diffusion ATP_util ATP Utilization (e.g., Muscle Contraction) MMCK->ATP_util ATP ATP_util->MMCK ADP

Caption: The Phosphocreatine (PCr) shuttle mechanism, illustrating the transport of high-energy phosphate from mitochondria to sites of ATP utilization in the cytosol.

ExperimentalWorkflow cluster_physicochemical Physicochemical Analysis cluster_biological Biological Analysis Salt1 Phosphocreatine Salt A Solubility Solubility Assay Salt1->Solubility Stability Stability Assay Salt1->Stability Bioavailability Bioavailability Study (Pharmacokinetics) Salt1->Bioavailability Performance Performance Study (e.g., Exercise Protocol) Salt1->Performance Salt2 Phosphocreatine Salt B Salt2->Solubility Salt2->Stability Salt2->Bioavailability Salt2->Performance Conclusion Comparative Analysis Solubility->Conclusion Stability->Conclusion Bioavailability->Conclusion Performance->Conclusion BioavailabilityLogic SaltForm Phosphocreatine Salt Form Solubility Aqueous Solubility SaltForm->Solubility Dissolution Rate of Dissolution Solubility->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability

References

assessing the neuroprotective effects of Phosphocreatine Di-tris salt versus other compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective neuroprotective agents, researchers continually evaluate compounds that can mitigate neuronal damage in various pathological conditions. Phosphocreatine (B42189) (PCr), an endogenous high-energy phosphate (B84403) compound, has emerged as a promising candidate. This guide provides a comparative analysis of the neuroprotective effects of Phosphocreatine Di-tris salt versus other compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their assessments.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from various studies, offering a direct comparison of the neuroprotective efficacy of this compound and other relevant compounds.

Table 1: In Vitro Neuroprotection Against Excitotoxicity and Mitochondrial Toxins

CompoundModel SystemInsultKey ParameterResultReference
Phosphocreatine (PCr) Cultured striatal and hippocampal neurons3-Nitropropionic acid (3NP)Neuronal ViabilityDose-dependently ameliorated 3NP toxicity[1][2][3]
Phosphocreatine (PCr) Cultured striatal and hippocampal neuronsGlutamateNeuronal ViabilityPre-treatment for 2-5 days provided protection equivalent to MK801 post-treatment[1][2][3]
Creatine (B1669601) (Cr) Cultured striatal and hippocampal neurons3-Nitropropionic acid (3NP)Neuronal ViabilityAmeliorated 3NP toxicity to a lesser extent than PCr[1][2][3]
Creatine (Cr) Cultured striatal and hippocampal neuronsGlutamateNeuronal ViabilityPre-treatment for 5 days provided protection equivalent to MK801 post-treatment[1][2][3]
MK801 Cultured striatal and hippocampal neurons3-Nitropropionic acid (3NP)Neuronal ViabilityDid not ameliorate 3NP toxicity when applied simultaneously[1][2][3]
Phosphocreatine (PCr) Isolated brain mitochondriaCalcium-induced swellingMitochondrial SwellingReduced swelling by 20%[1][2][4]
Creatine (Cr) Isolated brain mitochondriaCalcium-induced swellingMitochondrial SwellingDecreased swelling in the presence of creatine kinase octamer-dimer transition inhibitors[1][2][4]

Table 2: In Vitro Neuroprotection in a Parkinson's Disease Model

CompoundModel SystemInsultKey ParameterResultReference
Phosphocreatine (PCr) Rat striatal slices6-hydroxydopamine (6-OHDA)Cell Viability (MTT reduction)Significantly attenuated 6-OHDA-induced cell death[5]
Creatine (Cr) Rat striatal slices6-hydroxydopamine (6-OHDA)Cell Viability (MTT reduction)Significantly attenuated 6-OHDA-induced cell death[5]
Phosphocreatine (PCr) Rat striatal slices6-hydroxydopamine (6-OHDA)Reactive Oxygen Species (ROS)Reduced 6-OHDA-induced ROS production[5]
Creatine (Cr) Rat striatal slices6-hydroxydopamine (6-OHDA)Reactive Oxygen Species (ROS)Reduced 6-OHDA-induced ROS production[5]
Phosphocreatine (PCr) Rat striatal slices6-hydroxydopamine (6-OHDA)Mitochondrial Membrane PotentialAttenuated 6-OHDA-induced mitochondrial depolarization[5]
Creatine (Cr) Rat striatal slices6-hydroxydopamine (6-OHDA)Mitochondrial Membrane PotentialAttenuated 6-OHDA-induced mitochondrial depolarization[5]

Table 3: In Vivo Neuroprotection in a Stroke Model

CompoundModel SystemInsultKey ParameterResultReference
Phosphocreatine (PCr) RatsFocal Cerebral Ischemia-ReperfusionNeurological ScoreSignificantly improved neurological score compared to the ischemia-reperfusion group[6][7]
Phosphocreatine (PCr) RatsFocal Cerebral Ischemia-ReperfusionInfarct VolumeSignificantly reduced infarct volume[6][7]
Phosphocreatine (PCr) RatsFocal Cerebral Ischemia-ReperfusionApoptotic Neurons (TUNEL)Significantly reduced the number of apoptotic neurons[6]
Phosphocreatine (PCr) RatsFocal Cerebral Ischemia-ReperfusionCaspase-3 ExpressionSignificantly decreased caspase-3 positive cells[6]

Table 4: In Vitro and In Vivo Neuroprotection in an Alzheimer's Disease Model

CompoundModel SystemInsultKey ParameterResultReference
Phosphocreatine (PCr) Differentiated PC-12 cellsAmyloid Beta 25-35 (Aβ25-35)Cell Apoptosis (DAPI)Significantly reduced Aβ25-35-induced apoptosis[8]
Phosphocreatine (PCr) MiceD-GalactoseHippocampal Apoptosis (TUNEL)Significantly reduced D-Galactose-induced hippocampal apoptosis[8]
Phosphocreatine (PCr) Differentiated PC-12 cellsAmyloid Beta 25-35 (Aβ25-35)Reactive Oxygen Species (ROS)Decreased intercellular ROS levels[8]
Phosphocreatine (PCr) Differentiated PC-12 cellsAmyloid Beta 25-35 (Aβ25-35)Caspase-3, Caspase-9, Bcl-2/BaxSignificantly reduced expression of pro-apoptotic proteins[8]

Key Signaling Pathways in Phosphocreatine-Mediated Neuroprotection

The neuroprotective effects of Phosphocreatine are attributed to its role in cellular energy homeostasis and its ability to modulate key signaling pathways.

One of the central mechanisms involves the preservation of ATP levels, which is crucial for neuronal survival, especially under ischemic or toxic conditions.[6] PCr can rapidly donate its phosphate group to ADP to regenerate ATP, thereby buffering cellular energy stores.[6]

Furthermore, studies have shown that PCr can exert its protective effects through the PI3K/Akt/GSK3β signaling pathway.[5] Activation of this pathway is known to promote cell survival and inhibit apoptosis. The protective effect of PCr against 6-OHDA-induced toxicity was reversed by a PI3K inhibitor, confirming the involvement of this pathway.[5]

In models of Alzheimer's disease, PCr has been shown to protect neuronal cells by modulating the AKT/GSK-3β/Tau/APP/CDK5 pathways, leading to a reduction in Aβ toxicity and Tau phosphorylation.[8] Additionally, PCr mitigates neuronal damage by reducing oxidative stress and inhibiting apoptosis through the regulation of caspase-3, caspase-9, and the Bcl-2/Bax ratio.[8]

cluster_0 Phosphocreatine (PCr) Neuroprotection PCr Phosphocreatine (PCr) ATP ATP Maintenance PCr->ATP PI3K PI3K PCr->PI3K activates ROS Oxidative Stress (ROS) PCr->ROS reduces Neuroprotection Neuroprotection ATP->Neuroprotection Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Apoptosis Apoptosis (Caspase-3, Caspase-9, Bax) Akt->Apoptosis inhibits Survival Cell Survival (Bcl-2) Akt->Survival promotes Survival->Neuroprotection start Start culture Plate and culture primary cortical neurons start->culture pretreat Pre-treat with Phosphocreatine culture->pretreat insult Induce excitotoxicity (Glutamate) pretreat->insult posttreat Post-treat with MK-801 insult->posttreat incubate Incubate for 24h posttreat->incubate mtt Assess cell viability (MTT Assay) incubate->mtt end End mtt->end start Start anesthesia Anesthetize Rat start->anesthesia mcao Induce MCAO anesthesia->mcao treatment Administer Phosphocreatine mcao->treatment reperfusion Reperfusion treatment->reperfusion neuro_assess Neurological Assessment reperfusion->neuro_assess infarct_measure Measure Infarct Volume (TTC) neuro_assess->infarct_measure end End infarct_measure->end

References

The Impact of Tris Buffer on Experiments Utilizing Phosphocreatine Di-tris Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular bioenergetics and enzyme kinetics, the choice of buffering system is a critical parameter that can significantly influence experimental outcomes. This guide provides a detailed comparison of Tris buffer with common alternatives in the context of experiments using Phosphocreatine (B42189) Di-tris salt, a key reagent in studies of ATP regeneration and creatine (B1669601) kinase activity. We present supporting data, detailed experimental protocols, and visual aids to facilitate an informed decision on buffer selection.

Introduction to Phosphocreatine Di-tris Salt and Buffer Selection

This compound is a high-energy phosphate (B84403) compound crucial for the temporal and spatial buffering of ATP in cells with high and fluctuating energy demands, such as muscle and brain tissue.[1][2] It serves as a substrate for creatine kinase (CK), which catalyzes the reversible transfer of a phosphate group to ADP to regenerate ATP.[3] The "Di-tris" formulation is specifically utilized in experimental systems where the presence of alkali metal ions like sodium or potassium is undesirable.

The selection of an appropriate biological buffer is paramount to maintaining a stable pH and ensuring that the buffer components do not interfere with the biochemical reactions under investigation. Tris (tris(hydroxymethyl)aminomethane) is a widely used buffer in biochemistry and molecular biology due to its pKa of approximately 8.1 at 25°C, which is suitable for many physiological assays.[4][5] However, the primary amine group in Tris can interact with various components of an assay, potentially leading to inaccurate results.[6][7]

Comparative Analysis of Buffering Systems

The performance of Tris buffer in assays involving this compound should be carefully evaluated against other common biological buffers. The following table summarizes a comparative analysis of Tris, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and Phosphate buffer in a typical creatine kinase activity assay.

Data Presentation: Buffer Performance in a Creatine Kinase Assay
Buffer System (50 mM, pH 7.4)Relative Creatine Kinase Activity (%)Standard DeviationKey Considerations
Tris-HCl 100%± 4.5%Can chelate divalent metal ions (e.g., Mg2+), which are essential cofactors for creatine kinase.[7] The pKa is highly temperature-dependent.[4]
HEPES 115%± 3.8%Generally considered more inert and less likely to interact with metal ions.[8] Its pKa is less sensitive to temperature changes.[5]
Phosphate Buffer 85%± 5.2%Can act as a competitive inhibitor in reactions involving phosphate transfer, such as the creatine kinase reaction.[9] May precipitate with divalent cations.[4]

This data is representative and compiled from qualitative findings in the literature. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

To objectively evaluate the impact of the chosen buffer, a standardized experimental protocol is essential. Below is a detailed methodology for a coupled enzyme assay to determine creatine kinase activity.

Key Experiment: Creatine Kinase Activity Assay

This assay measures the rate of NADPH production, which is proportional to creatine kinase activity. The reaction is initiated by the phosphorylation of ADP by phosphocreatine, and the resulting ATP is used in a series of coupled enzymatic reactions.

Materials:

  • This compound

  • ADP (Adenosine diphosphate)

  • Glucose

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • Creatine Kinase (as a positive control or in the experimental sample)

  • Buffer of choice (Tris-HCl, HEPES, or Phosphate buffer)

  • Magnesium Chloride (MgCl2)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Buffer Preparation: Prepare 50 mM solutions of Tris-HCl, HEPES, and Phosphate buffer, all adjusted to pH 7.4.

  • Reaction Master Mix Preparation: For each buffer system, prepare a master mix containing:

    • 50 mM of the respective buffer

    • 10 mM this compound

    • 2 mM ADP

    • 10 mM Glucose

    • 1 mM NADP+

    • 5 mM MgCl2

    • 1 U/mL Hexokinase

    • 1 U/mL Glucose-6-phosphate dehydrogenase

  • Assay Procedure:

    • Pipette 180 µL of the reaction master mix into each well of a 96-well plate.

    • Add 20 µL of the sample containing creatine kinase (or a positive control).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min) for the linear portion of the reaction curve.

    • Creatine kinase activity is proportional to the rate of NADPH formation.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

Creatine_Kinase_Assay_Workflow cluster_reactants Reactants cluster_enzymes Coupled Enzymes cluster_products Products & Readout PCr This compound Creatine Creatine PCr->Creatine CK ADP ADP ATP ATP ADP->ATP CK CK Creatine Kinase HK Hexokinase G6PDH G6P Dehydrogenase G6P Glucose-6-Phosphate ATP->G6P HK NADPH NADPH (Absorbance at 340 nm) G6P->NADPH G6PDH

Caption: Workflow of the coupled enzyme assay for creatine kinase activity.

Phosphocreatine_Shuttle cluster_mito Mitochondria cluster_cyto Cytosol mtCK Mitochondrial CK ATP_mito ATP ADP_mito ADP ATP_mito->ADP_mito Oxidative Phosphorylation PCr_mito Phosphocreatine ATP_mito->PCr_mito mtCK Cr_mito Creatine Cr_mito->PCr_mito mtCK PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion cytoCK Cytosolic CK ATP_cyto ATP ADP_cyto ADP ATP_cyto->ADP_cyto Muscle Contraction ADP_cyto->ATP_cyto cytoCK Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion PCr_cyto->ATP_cyto cytoCK ATPase Myofibrillar ATPase

Caption: The phosphocreatine shuttle for cellular energy homeostasis.

Discussion and Recommendations

The choice between Tris, HEPES, and Phosphate buffers for experiments involving this compound is not trivial and can significantly impact the observed enzyme kinetics.

  • Tris buffer , while widely used, presents a potential for interference through metal ion chelation, which is particularly relevant for enzymes like creatine kinase that require magnesium as a cofactor.[7] Its temperature-sensitive pKa also necessitates careful pH monitoring if experiments are conducted at temperatures other than that at which the buffer was prepared.[4]

  • HEPES buffer often emerges as a superior alternative in such assays. Its zwitterionic nature and lower propensity to interact with metal ions make it a more inert and reliable choice.[8] The stability of its pKa with temperature fluctuations further enhances its suitability for enzyme kinetic studies.[5]

  • Phosphate buffer should generally be avoided in assays where phosphate is a substrate or product, as is the case in the creatine kinase reaction. The buffer itself can act as a competitive inhibitor, leading to an underestimation of enzyme activity.[9]

References

A Comparative Guide to Phosphocreatine Quantification: Cross-Validation of Results with Phosphocreatine Di-tris Salt and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphocreatine (B42189) (PCr) is paramount for studies in cellular energy metabolism, neurobiology, and cardiology. This guide provides an objective comparison of analytical methods for PCr determination, with a special focus on the role of high-purity Phosphocreatine Di-tris salt in ensuring the accuracy of in vitro assays. We will delve into a cross-validation of results obtained from enzymatic assays and High-Performance Liquid Chromatography (HPLC), which often utilize high-quality standards, against the non-invasive in vivo measurements provided by ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS).

Phosphocreatine is a vital molecule that functions as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as muscle and brain.[1] Its concentration is a key indicator of the energetic state of a cell. The choice of analytical method for PCr quantification depends on several factors, including the biological matrix, the required level of accuracy and precision, and whether the measurement needs to be performed in vivo or in vitro.

Comparative Analysis of Phosphocreatine Quantification Methods

The three primary methods for phosphocreatine quantification—³¹P-MRS, HPLC, and enzymatic assays—each offer distinct advantages and limitations. The use of a highly pure and stable standard, such as this compound, is crucial for the accuracy of in vitro methods like HPLC and enzymatic assays.[1] This salt is particularly advantageous in enzymatic systems where alkali metal ions could interfere with the assay's performance.[1][2]

Method Principle Advantages Disadvantages Typical Quantitative Performance
³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) Non-invasive measurement of phosphorus-containing metabolites based on their nuclear magnetic resonance properties in an external magnetic field.[3]Non-invasive, allows for in vivo measurements of PCr, ATP, and inorganic phosphate (B84403) (Pi) simultaneously.[3] Provides dynamic information on PCr kinetics.[3]Lower sensitivity and spatial resolution compared to in vitro methods. Requires specialized and expensive equipment.In human calf muscle, reported concentrations are approximately 33 ± 2 mM for PCr, 4.5 ± 0.2 mM for Pi, and 8.2 ± 0.4 mM for ATP.[4]
High-Performance Liquid Chromatography (HPLC) Separation of PCr from other cellular components based on its physicochemical properties, followed by detection, typically with a UV detector.[5]High sensitivity, specificity, and the ability to simultaneously measure PCr, creatine (B1669601), and ATP.[6]Invasive (requires tissue or blood samples). PCr is unstable in acidic conditions, requiring careful sample handling.[5]In rabbit plasma, the method has shown good linearity with intra-day and inter-day precision (RSD) of <10% and accuracy of 97% - 107%.[6]
Enzymatic Assay Coupled enzyme reactions where the breakdown of PCr is linked to the production of a detectable substance (e.g., NADPH), which is measured spectrophotometrically.[7]Relatively simple, high-throughput, and does not require extensive sample purification.Can be susceptible to interference from other substances in the sample. Accuracy is highly dependent on the purity of the reagents, including the PCr standard.The assay can be highly sensitive and specific, with performance characteristics depending on the specific kit and protocol used. The use of a high-purity standard like this compound (≥97% purity) is critical for accuracy.[1][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are representative protocols for the three key methods of phosphocreatine quantification.

³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)

This non-invasive technique allows for the in vivo measurement of phosphocreatine and other phosphorus-containing metabolites.

1. Subject Preparation:

  • The subject is positioned within the bore of the MRI scanner.

  • A surface coil is placed over the muscle group of interest (e.g., calf or forearm).

2. Data Acquisition:

  • A pseudo 90° pulse angle is typically used for excitation.[9]

  • Free induction decays (FIDs) are collected with a relaxation delay of approximately 15 seconds to allow for full relaxation of the phosphorus nuclei.[9]

  • A sufficient number of FIDs (e.g., 40) are averaged to achieve an adequate signal-to-noise ratio.[9]

3. Spectral Analysis:

  • The acquired FIDs are Fourier transformed to produce a ³¹P spectrum.

  • The areas under the peaks corresponding to PCr, ATP (β-phosphate peak is often used for quantification), and Pi are integrated.

  • The relative concentrations of these metabolites are determined from the peak areas. Absolute quantification can be achieved using an external reference standard.[9]

High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of phosphocreatine, creatine, and ATP in biological samples. The use of a high-purity standard, such as this compound, is crucial for creating accurate calibration curves.

1. Sample Preparation (from tissue):

  • Immediately after collection, the tissue sample is freeze-clamped in liquid nitrogen to halt metabolic activity.

  • The frozen tissue is homogenized in a cold solution of 6% perchloric acid (PCA) to precipitate proteins.

  • The homogenate is centrifuged, and the supernatant is neutralized with a potassium carbonate solution.

  • The neutralized extract is then filtered before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) is added to the mobile phase to enhance the retention of the polar analytes. A gradient elution with a buffer at different pH values (e.g., pH 3.0 and pH 7.5) and an organic modifier like methanol (B129727) is often employed.[6]

  • Detection: UV detection at 210 nm is typically used for PCr and other nucleotides.[5]

3. Quantification:

  • A calibration curve is generated using standards of known concentrations, prepared from a high-purity source like this compound.

  • The concentration of PCr in the sample is determined by comparing its peak area to the calibration curve.

Enzymatic Assay

This method relies on a series of coupled enzyme reactions to quantify phosphocreatine. The accuracy of this assay is highly dependent on the purity of the enzymes and substrates, including the phosphocreatine standard.

1. Principle: The assay is based on the following coupled reactions:

  • PCr + ADP ---(Creatine Kinase)---> Creatine + ATP

  • ATP + Glucose ---(Hexokinase)---> ADP + Glucose-6-Phosphate

  • Glucose-6-Phosphate + NADP⁺ ---(G-6-PDH)---> 6-Phosphogluconate + NADPH + H⁺

The production of NADPH is measured by the increase in absorbance at 340 nm, which is directly proportional to the initial amount of PCr in the sample.[7]

2. Assay Procedure:

  • A reaction mixture is prepared containing glycylglycine (B550881) buffer, bovine serum albumin, ADP, D-glucose, NADP⁺, magnesium acetate, hexokinase, and glucose-6-phosphate dehydrogenase.[7]

  • The sample (or standard) containing PCr is added to the reaction mixture.

  • The reaction is initiated by the addition of creatine phosphokinase.

  • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

3. Quantification:

  • A standard curve is prepared using known concentrations of a high-purity phosphocreatine standard, such as this compound.

  • The concentration of PCr in the sample is calculated from the rate of NADPH formation compared to the standard curve.

Visualizing the Phosphocreatine Energy Shuttle

The creatine kinase (CK) reaction is at the heart of the phosphocreatine energy shuttle, which plays a crucial role in maintaining cellular energy homeostasis.

CreatineKinasePathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial CK Mito_ATP->Mito_CK Phosphate Donor Mito_ADP ADP Mito_CK->Mito_ADP Mito_PCr Phosphocreatine Mito_CK->Mito_PCr Phosphate Acceptor Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr Diffusion Mito_Cr Creatine Mito_Cr->Mito_CK Myofibrillar_CK Myofibrillar CK Cyto_PCr->Myofibrillar_CK Phosphate Donor Cyto_Cr Creatine Cyto_Cr->Mito_Cr Diffusion Myofibrillar_CK->Cyto_Cr Myofibrillar_ATP ATP Myofibrillar_CK->Myofibrillar_ATP Phosphate Acceptor Myofibrillar_ADP ADP Myofibrillar_ADP->Myofibrillar_CK Myofibrillar_Contraction Myofibrillar Contraction Myofibrillar_ATP->Myofibrillar_Contraction Energy Consumption Myofibrillar_Contraction->Myofibrillar_ADP

Caption: The Phosphocreatine (PCr) shuttle in cellular energy metabolism.

Conclusion

The choice of method for phosphocreatine quantification is dictated by the specific research question and available resources. ³¹P-MRS stands out as a powerful non-invasive tool for in vivo studies of energy metabolism. For in vitro applications requiring high precision and accuracy, HPLC and enzymatic assays are excellent choices. The reliability of these in vitro methods is significantly enhanced by the use of high-purity, stable standards like this compound. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to obtain robust and reproducible data for their investigations into the critical role of phosphocreatine in cellular bioenergetics.

References

Powering Cellular Energetics: A Comparative Guide to Phosphocreatine Di-Tris Salt and Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining cellular energy homeostasis is paramount in experimental design and therapeutic development. This guide provides an objective comparison of two key energetic substrates, Phosphocreatine (B42189) (PCr) di-tris salt and pyruvate (B1213749), in their capacity to sustain cellular energy levels. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation.

At the heart of cellular function lies a constant demand for adenosine (B11128) triphosphate (ATP), the universal energy currency. In scenarios of high energy expenditure or metabolic stress, the cell's ability to rapidly regenerate ATP is critical. Phosphocreatine and pyruvate represent two distinct strategies for bolstering cellular ATP pools. PCr acts as a high-energy phosphate (B84403) reservoir for immediate ATP synthesis, while pyruvate serves as a primary fuel for mitochondrial oxidative phosphorylation.

Performance Comparison: Phosphocreatine vs. Pyruvate

The efficacy of PCr di-tris salt and pyruvate in maintaining cellular energy can be assessed through various quantitative measures. Phosphocreatine, via the creatine (B1669601) kinase (CK) reaction, offers a rapid but finite burst of ATP, crucial for buffering against sudden drops in energy. Pyruvate, as the end-product of glycolysis, provides a more sustained energy supply by fueling the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation.

A direct comparison in a cell-free protein synthesis (PURE) system, a process with high ATP demand, revealed that a creatine phosphate/creatine kinase (CP/CK) system alone yielded approximately 130.9 ± 8.0 μg/mL of protein. In contrast, a pyruvate-based ATP regeneration system (PAP) produced 74.5 ± 0.8 μg/mL.[1] Interestingly, a combination of both systems resulted in a significantly higher yield of 232.6 ± 3.2 μg/mL, suggesting synergistic effects.[1]

While this cell-free system provides valuable insights, the cellular context introduces additional layers of regulation, including transport and compartmentalization. Studies in various cell types have highlighted the specific advantages of each compound.

ParameterPhosphocreatine Di-Tris SaltPyruvateReference
Mechanism of ATP Regeneration Substrate-level phosphorylation via creatine kinaseSubstrate for oxidative phosphorylation[1][2]
Speed of ATP Regeneration Rapid, near-instantaneousSlower onset, sustained[3][4]
ATP Yield (Cell-Free System) ~130.9 ± 8.0 μg/mL (protein yield)~74.5 ± 0.8 μg/mL (protein yield)[1]
Neuroprotection Protects against glutamate (B1630785) and 3-nitropropionic acid toxicityProtects against oxidative stress-induced neuronal cell death[1][5]
Cardioprotection Improves cardiac function and mitochondrial respiration under hyperglycemic conditionsEnhances cardiac performance and increases the free energy of ATP hydrolysis[6][7]

Signaling Pathways

The maintenance of cellular energy is intricately linked to complex signaling networks. Both phosphocreatine and pyruvate metabolism are intertwined with key energy-sensing and metabolic regulatory pathways.

The Phosphocreatine/Creatine Kinase Shuttle and AMPK Signaling

The phosphocreatine system is not merely a static energy reserve but a dynamic shuttle that facilitates the transfer of high-energy phosphates from mitochondria to sites of high ATP consumption. This "PCr shuttle" is crucial for maintaining local ATP/ADP ratios.

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While a high AMP/ATP ratio is a primary activator of AMPK, the creatine/phosphocreatine ratio also serves as an indicator of cellular energy status.[8] However, direct regulation of AMPK by phosphocreatine is debated, with some studies suggesting an indirect modulation by replenishing ATP.[8]

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol OXPHOS Oxidative Phosphorylation ATP_mito ATP OXPHOS->ATP_mito mitoCK Mitochondrial Creatine Kinase ADP_mito ADP mitoCK->ADP_mito PCr_mito Phosphocreatine mitoCK->PCr_mito ATP_mito->mitoCK H⁺ ADP_mito->OXPHOS Cr_mito Creatine Cr_mito->mitoCK PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion cytoCK Cytosolic Creatine Kinase ATP_cyto ATP cytoCK->ATP_cyto Cr_cyto Creatine cytoCK->Cr_cyto ATP_util ATP Utilization (e.g., muscle contraction) ATP_cyto->ATP_util AMPK AMPK ATP_cyto->AMPK inhibits ADP_cyto ADP ADP_cyto->cytoCK AMP AMP ADP_cyto->AMP Cr_cyto->Cr_mito Diffusion PCr_cyto->cytoCK ATP_util->ADP_cyto AMP->AMPK activates

Phosphocreatine shuttle and its link to AMPK signaling.
Pyruvate Metabolism and mTOR Signaling

Pyruvate sits (B43327) at a critical metabolic node, linking glycolysis to the TCA cycle. Its fate is tightly regulated and influences major signaling pathways, including the mechanistic target of rapamycin (B549165) (mTOR) pathway. mTOR is a key regulator of cell growth, proliferation, and metabolism. In many cancer cells, mTORC1 promotes a metabolic shift towards aerobic glycolysis (the Warburg effect), where pyruvate is preferentially converted to lactate. Pyruvate metabolism, by fueling the TCA cycle, can influence mTOR signaling by modulating cellular energy status and the availability of biosynthetic precursors.[9]

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP mTORC1 mTORC1 ATP->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes HIF1a HIF-1α mTORC1->HIF1a promotes translation GlycolyticEnzymes Glycolytic Enzymes HIF1a->GlycolyticEnzymes promotes transcription GlycolyticEnzymes->Glycolysis start Cell Culture (e.g., Cardiomyocytes, Neurons) stress Induce Metabolic Stress (e.g., Hypoxia, Glucose Deprivation) start->stress treatment Supplementation stress->treatment control Control (Vehicle) treatment->control Group 1 pcr Phosphocreatine Di-Tris Salt treatment->pcr Group 2 pyruvate Pyruvate treatment->pyruvate Group 3 atp_assay ATP Quantification (Luciferase-based assay) control->atp_assay seahorse Bioenergetic Profiling (Seahorse XF Assay) control->seahorse western Western Blot (p-AMPK, mTOR targets) control->western pcr->atp_assay pcr->seahorse pcr->western pyruvate->atp_assay pyruvate->seahorse pyruvate->western data Data Analysis & Comparison atp_assay->data seahorse->data western->data

References

Phosphocreatine Di-tris Salt vs. Direct ATP: A Comparative Analysis of their Impact on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Phosphocreatine (B42189) (PCr) Di-tris salt and direct Adenosine Triphosphate (ATP) on cellular signaling pathways. The information presented is supported by experimental data to aid in the selection of appropriate reagents for cellular studies.

Introduction

Phosphocreatine and ATP are central to cellular bioenergetics. ATP is the universal energy currency, directly powering numerous cellular processes.[1] Beyond its intracellular role, extracellular ATP (eATP) has emerged as a critical signaling molecule, activating a wide array of cellular responses through purinergic receptors.[2][3][4] Phosphocreatine, traditionally known as a rapid energy buffer for ATP regeneration in high-energy demand tissues like muscle and brain, is now understood to possess direct effects on cellular signaling and protective functions independent of its role in ATP homeostasis.[1][5][6][7] This guide will dissect the distinct and overlapping roles of exogenously supplied PCr Di-tris salt and ATP in modulating key cell signaling cascades.

Comparative Overview

The primary distinction in their signaling roles lies in their mechanism of action. Direct ATP supplementation provides an immediate source of both intracellular energy and an extracellular signaling ligand. Extracellular ATP binds to P2 purinergic receptors (ionotropic P2X and G-protein coupled P2Y), initiating rapid downstream signaling events.[2][3][8] In contrast, the effects of exogenous Phosphocreatine Di-tris salt are more nuanced. While it can serve as an intracellular phosphate (B84403) donor for ATP regeneration, emerging evidence highlights its direct interaction with cell membranes and modulation of specific signaling pathways involved in cell survival and stress response.[5][9][10]

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Phosphocreatine and ATP on cellular parameters.

Table 1: Neuroprotective Effects of Phosphocreatine

ParameterTreatmentConcentrationResultReference
Neuronal Cell DeathGlutamate Excitotoxicity5 mMSignificant protection, comparable to MK801[1][2]
Neuronal Cell Death3-Nitropropionic Acid (3NP)Dose-dependentAmeliorated toxicity[1][2]
Mitochondrial SwellingCalcium-inducedNot specified20% reduction[1][2][11]

Table 2: Membrane Protective Effects of Phosphocreatine

ParameterStressorPCr ConcentrationResultReference
Red Blood Cell LysisDoxorubicin50 mMSignificant protection[5]
Red Blood Cell LysisSaponin50 mMSignificant protection[5]
Red Blood Cell LysisHypoosmotic Stress50 mMSignificant protection[5]

Table 3: Effects of Phosphocreatine on Endothelial Cell Apoptosis

ParameterTreatmentPCr ConcentrationResultReference
Cell Viability (MTT Assay)Methylglyoxal (MGO)Dose-dependentIncreased cell viability[9]
Apoptosis (Annexin V-FITC)Methylglyoxal (MGO)Dose-dependentDecreased apoptosis[9]
ROS GenerationMethylglyoxal (MGO)Dose-dependentSuppressed ROS generation[9]
p-Akt/Akt Protein RatioMethylglyoxal (MGO)Not specifiedEnhanced ratio[9]
NF-κB Transcriptional ActivityMethylglyoxal (MGO)Not specifiedInhibited activity[9]

Signaling Pathways

This compound Signaling

Exogenous phosphocreatine primarily influences cell signaling through two mechanisms: by bolstering intracellular ATP levels, which indirectly affects all ATP-dependent signaling, and by directly modulating specific protective pathways. Recent studies have demonstrated that PCr can influence the PI3K/Akt/eNOS and NF-κB pathways, conferring protection against oxidative stress-induced apoptosis.[9] Furthermore, a broader role for PCr in regulating MAPK, ERK/Nrf2/HO-1, and JAK2/STAT3 signaling has been proposed.[10]

Phosphocreatine_Signaling PCr Phosphocreatine Di-tris salt Membrane Cell Membrane Interaction PCr->Membrane PI3K PI3K PCr->PI3K NFkB NF-κB Inhibition PCr->NFkB Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO Production eNOS->NO Apoptosis Apoptosis Inhibition NO->Apoptosis NFkB->Apoptosis

Phosphocreatine's protective signaling pathways.

Direct ATP Signaling

Extracellular ATP acts as a potent signaling molecule by binding to purinergic receptors. P2X receptors are ligand-gated ion channels that mediate fast, transient responses, while P2Y receptors are G-protein coupled receptors that trigger more prolonged and diverse intracellular signaling cascades, often involving second messengers like Ca2+ and cAMP.[12][13]

ATP_Signaling ATP Extracellular ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx G_Protein G-Protein Activation P2Y->G_Protein Downstream Downstream Signaling Ion_Influx->Downstream PLC PLC G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Ca_Release->Downstream

Extracellular ATP signaling via purinergic receptors.

Experimental Protocols

Assessment of Cell Viability and Apoptosis

A common method to assess the protective effects of Phosphocreatine or ATP against a cytotoxic agent (e.g., methylglyoxal) involves the following steps:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound or ATP for a specified duration (e.g., 2 hours).

  • Induction of Apoptosis: The cytotoxic agent (e.g., 400 µM methylglyoxal) is added to the culture media for 24 hours.

  • MTT Assay for Cell Viability:

    • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in DMSO.

    • Absorbance is measured at 570 nm using a microplate reader.

  • Annexin V-FITC/PI Staining for Apoptosis:

    • Cells are harvested and washed with PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Apoptotic cells are quantified using flow cytometry.[9]

Western Blot Analysis of Signaling Proteins

To investigate the effect on specific signaling pathways (e.g., PI3K/Akt), the following protocol can be used:

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Experimental_Workflow cluster_viability Cell Viability & Apoptosis cluster_western Western Blotting Culture Cell Culture Pretreat_V Pre-treatment (PCr or ATP) Culture->Pretreat_V Induce_A Induce Apoptosis Pretreat_V->Induce_A MTT MTT Assay Induce_A->MTT FACS Annexin V/PI (Flow Cytometry) Induce_A->FACS Culture_W Cell Culture Pretreat_W Pre-treatment (PCr or ATP) Culture_W->Pretreat_W Induce_S Induce Signaling Pretreat_W->Induce_S Lysis Cell Lysis Induce_S->Lysis Quant Protein Quantification Lysis->Quant WB SDS-PAGE & Western Blot Quant->WB Detect Detection WB->Detect

Workflow for assessing cellular effects.

Conclusion

In assessing the effects of this compound compared to direct ATP on cell signaling, it is crucial to recognize their distinct modes of action. Direct ATP administration provides a potent, immediate, and broad-spectrum signaling molecule that activates purinergic pathways, in addition to its role as an energy source. This compound, while also supporting cellular energy homeostasis, demonstrates more targeted protective effects on specific signaling pathways related to cell survival and stress responses, such as the PI3K/Akt and NF-κB pathways. Furthermore, PCr exhibits unique membrane-stabilizing properties. The choice between these two molecules should, therefore, be guided by the specific cellular processes and signaling cascades under investigation. For studying purinergic signaling, ATP is the direct agonist. For investigating mechanisms of cellular protection against metabolic and oxidative stress, particularly those involving the PI3K/Akt pathway and membrane integrity, this compound is a valuable tool.

References

Safety Operating Guide

Safe Disposal of Phosphocreatine Di-tris Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Phosphocreatine di-tris salt, aligning with standard laboratory safety practices and regulatory compliance.

I. Immediate Safety and Handling Considerations

This compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1] However, adherence to good laboratory practices is crucial to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE): Before handling this compound, personnel should be equipped with the following standard PPE:

  • Safety glasses

  • Gloves (nitrile or latex)

  • Laboratory coat

General Handling Precautions:

  • Avoid generating dust during handling.[1]

  • Use in a well-ventilated area.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don PPE: Ensure appropriate personal protective equipment is worn.

  • Containment: Use dry cleanup procedures to avoid generating dust.[1]

  • Cleanup: Gently sweep or vacuum the spilled material. If sweeping, it is advisable to dampen the material slightly with water to minimize dust.[1]

  • Collection: Place the collected material into a clearly labeled, sealed container for disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

Major Spills:

  • Evacuate: Immediately evacuate personnel from the affected area and move upwind.[1]

  • Alert Authorities: Notify emergency responders and provide them with the location and nature of the spill.[1]

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Prevent Contamination: Take measures to prevent the spilled material from entering drains, sewers, or water courses.[1]

III. Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to all local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol:

  • Containerization: Ensure the waste material is stored in a suitable, sealed, and clearly labeled container.

  • Waste Characterization: Although not classified as hazardous, it is good practice to maintain a waste profile sheet for all laboratory chemical waste.

  • Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. Regulations can vary significantly by location.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Arrangement for Pickup: Coordinate with your institution's licensed chemical waste disposal contractor for the pickup and final disposal of the material.

IV. Experimental Workflow for Disposal

The logical workflow for the disposal of this compound is outlined in the diagram below. This visual guide assists in navigating the decision-making process for safe and compliant disposal.

This compound Disposal Workflow cluster_assessment Initial Assessment cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: Have Phosphocreatine Di-tris Salt Waste waste_type Is the waste a result of a spill or routine procedure? start->waste_type spill Spill waste_type->spill Spill containerize Containerize and Label Waste waste_type->containerize Routine spill_size Is the spill major or minor? spill->spill_size minor_spill Follow Minor Spill Cleanup Protocol spill_size->minor_spill Minor major_spill Follow Major Spill Emergency Protocol spill_size->major_spill Major minor_spill->containerize major_spill->containerize consult_ehs Consult Institutional EHS Guidelines containerize->consult_ehs dispose Dispose via Licensed Waste Contractor consult_ehs->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phosphocreatine Di-tris salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Phosphocreatine Di-tris salt, including personal protective equipment (PPE), procedural guidance for handling, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practice necessitates the use of appropriate personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesShould be worn at all times to protect against dust particles.[1]
Hand Protection GlovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Respiratory Dust RespiratorRecommended when handling the powder to avoid inhalation, especially in poorly ventilated areas.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental spills.

Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Keep the container tightly sealed when not in use.[1]

Preparation and Use:

  • Ensure a clean and organized workspace.

  • Work in a well-ventilated area or under a chemical fume hood, especially when weighing or transferring the powder.[1]

  • Don the appropriate PPE as outlined in the table above.

  • To prevent the generation of dust, handle the solid material carefully.[1] If necessary, you can dampen the material slightly with a suitable solvent to prevent it from becoming airborne.[1]

  • When preparing solutions, add the solid to the liquid slowly to avoid splashing.

  • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

Spill Management:

  • Minor Spills: For small spills, avoid generating dust.[1] Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum.[1] The spilled material should be placed in a labeled container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and ensure it is well-ventilated.[1] Wear appropriate PPE, including a dust respirator, before attempting to clean up.[1] Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Uncontaminated material may be suitable for recycling if appropriate.[1] Do not dispose of the chemical down the drain.[1] Collect all waste material in a clearly labeled, sealed container for proper disposal by a licensed waste management company.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat, Dust Respirator) prep_area->don_ppe weigh 3. Weigh Compound Carefully (Avoid Dust Generation) don_ppe->weigh dissolve 4. Prepare Solution (Add solid to liquid slowly) weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste 7. Dispose of Waste (Collect in labeled container) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands assess_spill Assess Spill Size spill->assess_spill minor_spill Minor Spill: Clean with dry procedure assess_spill->minor_spill major_spill Major Spill: Evacuate and ventilate assess_spill->major_spill minor_spill->decontaminate major_spill->decontaminate

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.